molecular formula C5H12O5 B092547 Xylitol CAS No. 16277-71-7

Xylitol

Katalognummer: B092547
CAS-Nummer: 16277-71-7
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: HEBKCHPVOIAQTA-NGQZWQHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xylitol is a five-carbon sugar alcohol serving as a versatile compound in scientific research. Its primary investigational applications span microbiology, metabolic studies, and biotechnology. In microbiological research, this compound is noted for its ability to inhibit the growth of cariogenic bacteria, specifically Streptococcus mutans , and reduce dental plaque accumulation, making it a compound of interest for oral health studies . Beyond oral ecology, it also demonstrates inhibitory effects against pathogens like Streptococcus pneumoniae , relevant to otitis media and respiratory infection research . In metabolic and clinical research, this compound is studied for its potential antioxidant properties. A recent pilot study on postmenopausal women showed that replacing dietary sucrose with this compound significantly increased serum antioxidant capacity, suggesting a role in modulating oxidative stress . Furthermore, its metabolism is independent of insulin, positioning it as a model compound for investigating metabolic pathways in diabetes and related conditions . In biotechnology, this compound is a target molecule for sustainable production through microbial fermentation using engineered strains of Candida species, with research focusing on optimizing yield from lignocellulosic biomass . This product is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Record name XYLITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name xylitol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Xylitol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name XYLITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Adonitol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17110
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Xylitol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18711
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

215-217, 216 °C
Record name Xylitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xylitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
Record name XYLITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Xylitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00247 [mmHg]
Record name Xylitol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18711
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Monoclinic crystals from alcohol

CAS No.

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adonitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ribitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ribitol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylitol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adonitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ribitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Xylitol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADONITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xylitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
Record name Xylitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name XYLITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Xylitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Discovery and Chemical Synthesis of Xylitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the historical discovery and the prevalent chemical synthesis methodologies for xylitol, a five-carbon sugar alcohol with significant applications in the pharmaceutical and food industries. The document details the core chemical processes, presents quantitative data for comparative analysis, and includes detailed experimental protocols and process visualizations.

Discovery and Historical Context

This compound, a naturally occurring sugar alcohol, was first identified in 1891.[1][2][3] The discovery is credited independently to German and French chemists. In Germany, Emil Fischer and his assistant Rudolf Stahel isolated a new compound from beech wood chips in September 1890, which they named "Xylit" from the Greek word for wood, "xylon".[4][5] Concurrently, the French chemist M. G. Bertrand successfully isolated this compound in syrup form by processing wheat and oat straw.[4][5]

For several decades following its discovery, this compound remained a subject of limited academic interest.[5] It wasn't until the sugar shortages of World War II that interest in this compound as a sugar substitute intensified, particularly in Finland, where methods for its industrial production from birch trees were developed.[3][4][6] Its non-cariogenic properties and suitability for diabetic consumption fueled further research and commercialization in the 1960s and 1970s.[3][7]

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a sweetness comparable to sucrose (B13894) but with 40% fewer calories (2.4 kcal/g vs. 4.0 kcal/g for sucrose).[1][4] It is highly soluble in water and produces a notable cooling sensation in the mouth upon dissolution due to its negative heat of solution.[8][9]

PropertyValueReferences
Molecular Formula C5H12O5[1][10][11]
Molecular Weight 152.15 g/mol [12]
Melting Point 92-96 °C[11]
Boiling Point 345.39 °C[11]
Density 1.52 g/cm³[11]
Solubility in Water ~200 g/100 ml at 25 °C[11]
Glycemic Index (GI) 7[4][11]
Caloric Value 2.4 kcal/g[1][4]

Chemical Synthesis of this compound

The industrial production of this compound is predominantly a chemical process involving the catalytic hydrogenation of D-xylose.[1][2] This method is favored for its high yields and efficiency, converting approximately 50-60% of the initial xylan (B1165943) in the biomass into this compound.[2][13]

The overall process can be segmented into two primary stages:

  • Hydrolysis of Lignocellulosic Biomass: Extraction of xylan and its hydrolysis to D-xylose.

  • Catalytic Hydrogenation: Conversion of D-xylose to this compound.

cluster_0 Chemical Synthesis Pathway Biomass Lignocellulosic Biomass (e.g., Birch Wood, Corn Cobs) Xylan Xylan Extraction Biomass->Xylan Hydrolysis Acid or Enzymatic Hydrolysis Xylan->Hydrolysis Xylose D-Xylose Solution Hydrolysis->Xylose Purification1 Purification of Xylose (Chromatography, Filtration) Xylose->Purification1 Hydrogenation Catalytic Hydrogenation Purification1->Hydrogenation Xylitol_raw Crude this compound Solution Hydrogenation->Xylitol_raw Purification2 Purification of this compound (Ion Exchange, Activated Carbon) Xylitol_raw->Purification2 Crystallization Crystallization Purification2->Crystallization Xylitol_final Pure Crystalline this compound Crystallization->Xylitol_final

Figure 1: Industrial Chemical Synthesis of this compound.
  • Raw Material Preparation: Lignocellulosic biomass, such as birch wood chips or corn cobs, is mechanically processed to reduce particle size.[4]

  • Xylan Extraction & Hydrolysis: The processed biomass undergoes acid hydrolysis to break down the hemicellulose (xylan) into its constituent monosaccharides, primarily D-xylose.[1][2]

    • Reagent: Dilute sulfuric acid (H₂SO₄) is commonly used.[1]

    • Conditions: The reaction is carried out at elevated temperatures (e.g., 120-130°C) and pressure in an autoclave or reactor.[1][14]

  • Neutralization and Filtration: The resulting hydrolysate is neutralized (e.g., with calcium carbonate, CaCO₃) to precipitate the acid as a salt (e.g., calcium sulfate, CaSO₄).[14] The solid residue (lignin and cellulose) and precipitated salts are removed by filtration.[15]

  • Xylose Purification: The clarified hydrolysate, containing D-xylose and other sugars, undergoes further purification steps, such as chromatography and filtration, to achieve a high-purity D-xylose solution suitable for hydrogenation.[2][13]

  • Reaction Setup: The purified D-xylose solution is transferred to a high-pressure reactor.

  • Catalyst Addition: A metal catalyst is added to the solution. Raney nickel is the traditional catalyst, though others like ruthenium (Ru) on a carbon support are also highly effective.[1][2][16]

  • Hydrogenation Reaction:

    • Reactants: D-xylose and high-pressure hydrogen gas (H₂).

    • Conditions: The reaction is conducted at elevated temperatures and pressures.[10]

      • Temperature: 80–160 °C[17][18]

      • Pressure: 20–50 bar (or up to 50 atm)[10][17][18]

    • Mechanism: The catalyst facilitates the addition of hydrogen atoms across the aldehyde group (C=O) of D-xylose, reducing it to a primary alcohol group (-CH₂OH), thereby forming this compound.[17]

  • Catalyst Removal: Post-reaction, the solid catalyst is removed from the crude this compound solution by filtration.[17]

  • This compound Purification and Crystallization: The crude solution is purified using techniques like ion-exchange resins and activated carbon to remove residual impurities.[19][20] The purified solution is then concentrated by evaporation, and pure this compound is obtained through crystallization.[1][17]

ParameterChemical SynthesisBiotechnological Synthesis
Primary Substrate Purified D-XyloseD-Xylose (in hydrolysates)
Process Catalytic HydrogenationMicrobial Fermentation
Catalyst/Agent Raney Nickel, RutheniumYeasts (e.g., Candida sp.), Bacteria
Temperature High (80-160 °C)Low (e.g., 28-37 °C)
Pressure High (20-50 bar)Atmospheric
Yield High (e.g., >90% conversion of xylose)Variable, typically lower than chemical
Byproducts Minimal, some other polyolsVarious metabolic byproducts
Energy Requirement HighLow
Purification Extensive purification of xylose required pre-reactionComplex downstream purification from broth

Biotechnological Production: An Alternative Route

While chemical synthesis is the dominant industrial method, biotechnological production of this compound via microbial fermentation is a significant area of research.[1][2] This process utilizes microorganisms, primarily yeasts like Candida species, that can convert D-xylose into this compound as a metabolic intermediate.[1][2]

The core of this process is the enzymatic reduction of D-xylose to this compound, catalyzed by the enzyme xylose reductase (XR), which often uses NADPH as a cofactor.[2][17]

cluster_1 Microbial this compound Production D_Xylose D-Xylose This compound This compound D_Xylose->this compound Xylose Reductase (XR) NADP NADP+ D_Xylose->NADP D_Xylulose D-Xylulose This compound->D_Xylulose this compound Dehydrogenase (XDH) NADH NADH This compound->NADH PPP Pentose Phosphate Pathway D_Xylulose->PPP NADPH NADPH NADPH->D_Xylose NAD NAD+ NAD->this compound

Figure 2: Microbial Conversion of D-Xylose to this compound.

The biotechnological route offers advantages such as milder reaction conditions (lower temperature and pressure) and the ability to use less purified hemicellulosic hydrolysates.[2][10] However, it often faces challenges including lower yields, risks of contamination, and complex downstream purification to separate this compound from the fermentation broth.[17]

Process Workflows: A Comparative Overview

The workflows for chemical and biotechnological production of this compound share initial steps but diverge significantly at the conversion stage.

cluster_shared Shared Upstream Processing cluster_chem Chemical Route cluster_bio Biotechnological Route cluster_downstream Shared Downstream Processing Biomass Lignocellulosic Biomass Hydrolysis Hemicellulose Hydrolysis Biomass->Hydrolysis Hydrolysate Hemicellulose Hydrolysate Hydrolysis->Hydrolysate Xylose_Purification Intensive Xylose Purification Hydrolysate->Xylose_Purification Detoxification Hydrolysate Detoxification Hydrolysate->Detoxification Hydrogenation Catalytic Hydrogenation Xylose_Purification->Hydrogenation Product_Purification Product Purification Hydrogenation->Product_Purification Fermentation Microbial Fermentation Detoxification->Fermentation Fermentation->Product_Purification Crystallization Crystallization Product_Purification->Crystallization Final_Product Final this compound Product Crystallization->Final_Product

Figure 3: Comparative Workflow of this compound Production.

Conclusion

The journey of this compound from its discovery in wood chips to its large-scale industrial production is a testament to advancements in chemical engineering and biotechnology. The chemical synthesis route, centered on the catalytic hydrogenation of D-xylose, remains the industry standard due to its high efficiency and yield. This process, while energy-intensive, provides a reliable method for producing high-purity this compound for pharmaceutical and nutraceutical applications. Concurrently, biotechnological methods present a promising, more environmentally benign alternative, with ongoing research focused on improving microbial strain efficiency and optimizing fermentation and purification processes to make it economically competitive with established chemical methods. For professionals in drug development and research, understanding the nuances of both synthesis routes is crucial for sourcing, quality control, and innovation in this compound-based products.

References

The Natural Abundance of Xylitol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol, a five-carbon sugar alcohol, is a naturally occurring compound found in a variety of plant materials. Its prevalence in nature, coupled with its unique metabolic and physiological properties, has garnered significant interest within the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant-based sources, detailing its biosynthesis, quantitative distribution, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a resource for researchers and professionals involved in the exploration and utilization of natural this compound for drug development and other scientific applications.

Introduction

This compound is a polyol with a sweet taste comparable to sucrose (B13894) but with approximately 40% fewer calories. It is widely recognized for its dental health benefits, including the reduction of dental caries, and its low glycemic index, making it a suitable sugar substitute for individuals with diabetes. While commercially produced on a large scale through the chemical hydrogenation of D-xylose derived from hemicellulose-rich biomass such as birch bark and corn cobs, this compound is also a natural constituent of many fruits and vegetables.[1][2] Understanding the natural distribution of this compound in the plant kingdom is crucial for identifying potential new sources and for the quality control of food and pharmaceutical products.

Biosynthesis of this compound in Plants

In plants, as in other eukaryotic organisms, the biosynthesis of this compound is primarily a two-step process integrated within the pentose (B10789219) phosphate (B84403) pathway (PPP). The precursor for this compound is D-xylose. The pathway involves the following key enzymes and transformations:

  • D-Xylose Reduction: The initial step involves the reduction of D-xylose to this compound. This reaction is catalyzed by the enzyme xylose reductase (XR) , which utilizes NADPH or NADH as a coenzyme.[3][4]

  • This compound Oxidation: The newly synthesized this compound can then be oxidized to D-xylulose by the enzyme This compound dehydrogenase (XDH) , with NAD+ acting as the cofactor.[3][4] D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

The accumulation of this compound in plant tissues is influenced by the relative activities of XR and XDH and the availability of their respective cofactors.

This compound Biosynthesis Pathway in Plants D-Xylose D-Xylose This compound This compound D-Xylose->this compound Xylose Reductase (XR) NAD(P)H -> NAD(P)+ D-Xylulose D-Xylulose This compound->D-Xylulose this compound Dehydrogenase (XDH) NAD+ -> NADH Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose->Pentose Phosphate Pathway Xylulokinase

Figure 1: Simplified diagram of the this compound biosynthesis pathway in plants.

Quantitative Occurrence of this compound in Plant Materials

This compound is found in a wide array of plant materials, with its concentration varying significantly between different species and even different parts of the same plant. The following tables summarize the quantitative data on this compound content found in various fruits and vegetables, reported in milligrams per 100 grams of dry solids.

FruitScientific NameThis compound Content (mg/100g dry solids)
PlumPrunus domestica935[5]
StrawberryFragaria var.362[5]
RaspberryRubus idaeus268[5]
BilberryHippophae rhamnoides213[5]
BananaMusa sapientum21[5]
Vegetable/FungusScientific NameThis compound Content (mg/100g dry solids)
CauliflowerBrassica oleracea L. var. botrytis300[5]
EndiveCichorium endivia256[5]
Aubergine (Eggplant)Solanum melongena180[5]
LettuceLactuca sativa131[5]
White MushroomBoletus edulis128[5]
SpinachSpinacia oleracea107[5]
PumpkinCucurbita pepo96.5[5]
OnionAllium cepa89[5]
CarrotDaucus carota86.5[5]

Note: The conversion from dry weight to fresh weight can vary significantly based on the water content of the specific plant material. For instance, some studies have reported this compound content in fresh weight, such as in raspberries (approximately 400 μ g/1.0g )[6], strawberries (44 mg/100g), and onions (12.6 mg/100g).

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant materials requires robust and validated analytical methods. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The general workflow for the analysis of this compound from plant materials involves sample preparation (including extraction and purification) followed by instrumental analysis.

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Purification Purification Extraction->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis GCMS_Analysis GC-MS Analysis (after Derivatization) Purification->GCMS_Analysis Plant_Material Plant Material Plant_Material->Homogenization

Figure 2: General workflow for the quantification of this compound from plant materials.

Detailed Methodology: Extraction
  • Homogenization: A known weight of the fresh or freeze-dried plant material is homogenized in a suitable solvent. A common solvent for extracting polar compounds like this compound is an 80% ethanol (B145695) solution.[7]

  • Extraction: The homogenized sample is then subjected to extraction, often with the aid of ultrasonication or heating to enhance efficiency. The process is typically repeated multiple times to ensure complete extraction.

  • Purification/Cleanup: The crude extract is centrifuged or filtered to remove solid debris. For cleaner samples, a Solid Phase Extraction (SPE) step may be employed to remove interfering compounds such as pigments and other sugars.

Detailed Methodology: HPLC Analysis

High-Performance Liquid Chromatography is a widely used technique for the analysis of non-volatile compounds like this compound.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Instrumentation:

    • Column: Aminex HPX-87P or similar ion-exclusion columns are often used for sugar alcohol analysis.

    • Mobile Phase: Ultrapure water is a common mobile phase for these types of columns.

    • Detector: Since this compound lacks a UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically used.[8][9]

  • Exemplary Protocol (HPLC-RID):

    • Sample Preparation: The purified plant extract is filtered through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: Aminex HPX-87P (300 mm x 7.8 mm)

      • Mobile Phase: Degassed, deionized water

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 85 °C

      • Detector: Refractive Index Detector (RID)

      • Injection Volume: 20 µL

    • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure this compound.

Detailed Methodology: GC-MS Analysis

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity but requires derivatization to make the polar and non-volatile this compound amenable to gas-phase analysis.

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information.

  • Derivatization: A crucial step for this compound analysis by GC-MS is derivatization, which converts the polar hydroxyl groups into less polar, more volatile derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[10]

  • Exemplary Protocol (GC-MS after Silylation):

    • Sample Preparation and Derivatization:

      • An aliquot of the dried purified extract is placed in a reaction vial.

      • The sample is completely dried under a stream of nitrogen.

      • A solution of BSTFA with 1% TMCS in pyridine (B92270) is added to the dried sample.

      • The vial is sealed and heated at 70°C for 30-60 minutes to complete the derivatization.

    • Chromatographic Conditions:

      • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C, holding for a few minutes, then ramping up to 300°C.

      • Injector Temperature: 250°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: A mass range of m/z 50-600 is typically scanned.

    • Quantification: Quantification is achieved by selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound and comparison to a standard curve of derivatized this compound standards.

Conclusion

This compound is a naturally occurring sugar alcohol present in a variety of plant materials, with fruits and vegetables being notable sources. Its biosynthesis in plants is a two-step enzymatic process linked to the pentose phosphate pathway. The accurate quantification of this compound in these natural matrices is essential for research and commercial applications and is reliably achieved through analytical techniques such as HPLC and GC-MS. The data and protocols presented in this guide provide a foundational resource for scientists and researchers in the fields of natural product chemistry, food science, and drug development, facilitating further exploration into the potential of plant-derived this compound.

References

Xylitol: A Comprehensive Technical Guide to its Physical Properties and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of xylitol and its solubility characteristics in aqueous solutions. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering key data and methodologies for the accurate characterization of this widely used excipient and sugar substitute.

Core Physical Properties of this compound

This compound is a five-carbon sugar alcohol that exists as a white crystalline solid at room temperature.[1] Its physical characteristics are summarized in the table below, providing a baseline for its handling and application in various scientific and industrial settings.

PropertyValueReferences
Chemical Formula C₅H₁₂O₅[2]
Molecular Weight 152.15 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 92 - 96 °C[2]
Boiling Point 216 °C
Density 1.52 g/cm³[2]

Solubility of this compound in Aqueous Solutions

This compound exhibits high solubility in water, a critical property for its use in liquid formulations.[1] The solubility is significantly influenced by temperature, increasing as the temperature of the aqueous solution rises. A detailed summary of this compound's solubility in water at various temperatures is provided in the table below.

Temperature (°C)Solubility ( g/100 g H₂O)
2064.2
3073.8
4084.5
5096.2
60109.8
70124.8

Data extrapolated from mole fraction solubility data.

The relationship between temperature and the aqueous solubility of this compound is visually represented in the following diagram:

G Figure 1: Relationship Between Temperature and this compound Solubility cluster_factors Influencing Factor cluster_property Resulting Property Temperature Temperature Solubility Aqueous Solubility of this compound Temperature->Solubility Increases

Figure 1: Temperature's positive correlation with this compound's aqueous solubility.

Experimental Protocols

This section details the standard methodologies for determining the key physical properties and solubility of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method, a widely accepted technique for crystalline solids.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes (sealed at one end).

  • Mortar and pestle.

  • Spatula.

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered this compound sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Measurement: The filled capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point of this compound.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. The melting point is reported as this temperature range.

Determination of Density (Pycnometer Method)

The density of this compound powder can be accurately measured using a pycnometer, also known as a specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube).

  • Analytical balance.

  • A liquid in which this compound is insoluble (e.g., a non-polar solvent like toluene).

  • Spatula.

  • Thermometer.

Procedure:

  • Mass of Empty Pycnometer: The clean and dry pycnometer with its stopper is accurately weighed on an analytical balance (m₁).

  • Mass of Pycnometer with Sample: A known mass of this compound powder is added to the pycnometer, and it is weighed again (m₂). The mass of the this compound is m_this compound = m₂ - m₁.

  • Mass of Pycnometer, Sample, and Liquid: The pycnometer containing the this compound is filled with the non-polar solvent. The stopper is inserted, allowing excess liquid to escape through the capillary. The exterior of the pycnometer is carefully dried, and it is weighed (m₃).

  • Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, dried, and then filled completely with the non-polar solvent and weighed (m₄). The mass of the liquid is m_liquid = m₄ - m₁.

  • Calculation: The density of the this compound is calculated using the following formula: Density of this compound = (m_this compound * Density of Liquid) / (m_liquid - (m₃ - m₂))

Determination of Aqueous Solubility (Gravimetric Method)

The solubility of this compound in water at a specific temperature can be determined using a gravimetric method, which relies on the evaporation of the solvent to isolate the solute.

Apparatus:

  • Constant temperature water bath or incubator.

  • Conical flasks with stoppers.

  • Analytical balance.

  • Filter paper and funnel.

  • Evaporating dish.

  • Drying oven.

  • Pipette.

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a conical flask. The flask is securely stoppered and placed in a constant temperature water bath set to the desired temperature. The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

  • Filtration: Once equilibrium is achieved, the solution is allowed to stand undisturbed at the constant temperature to allow any undissolved solid to settle. A portion of the supernatant is then carefully filtered to remove any undissolved this compound particles.

  • Sample Weighing: A known volume (e.g., 10 mL) of the clear, saturated filtrate is pipetted into a pre-weighed, dry evaporating dish. The dish and its contents are then accurately weighed.

  • Evaporation and Drying: The evaporating dish containing the this compound solution is placed in a drying oven at a temperature below the boiling point of water (e.g., 80-90 °C) until all the water has evaporated. The dish is then cooled in a desiccator and weighed. This process of drying, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried residue. The solubility is then expressed as grams of this compound per 100 grams of water.

References

A Technical Guide to the Initial Metabolic Pathways of Xylitol in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, has garnered significant interest in the food and pharmaceutical industries as a low-calorie sugar substitute with anticariogenic properties.[1] Microorganisms play a crucial role in the biotechnological production of this compound, primarily through the conversion of D-xylose.[2] Understanding the initial metabolic pathways of this compound in these microorganisms is paramount for optimizing production processes and for the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the core metabolic routes of this compound in both prokaryotic and eukaryotic microbes, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathways of this compound

The initial metabolism of this compound in microorganisms diverges into two primary pathways, largely dependent on the domain of the organism.

Eukaryotic Pathway: The Two-Step Redox Process

In eukaryotes, particularly yeasts such as Candida and Saccharomyces species, the conversion of D-xylose to D-xylulose is an indirect, two-step process involving this compound as a key intermediate.[3]

  • D-Xylose Reduction: The first step is the reduction of D-xylose to this compound, catalyzed by the enzyme xylose reductase (XR) . This reaction is dependent on the cofactors NADH or NADPH.[3][4]

  • This compound Oxidation: The intracellular this compound is then oxidized to D-xylulose by the enzyme This compound dehydrogenase (XDH) , a reaction that preferentially utilizes NAD+.[5]

The resulting D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate by xylulokinase, which then enters the Pentose Phosphate (B84403) Pathway (PPP) , a central metabolic route for the synthesis of nucleotides and aromatic amino acids, and for the generation of reductive power in the form of NADPH.

dot

Eukaryotic_Xylitol_Pathway D-Xylose D-Xylose This compound This compound D-Xylose->this compound Xylose Reductase (XR) NADH/NADPH D-Xylulose D-Xylulose This compound->D-Xylulose this compound Dehydrogenase (XDH) NAD+ Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose->Pentose Phosphate Pathway Xylulokinase

Caption: Eukaryotic D-xylose metabolism via a this compound intermediate.

Prokaryotic Pathway: Direct Isomerization

In contrast to eukaryotes, most prokaryotes, including bacteria like Escherichia coli, utilize a more direct route for D-xylose catabolism that does not typically involve this compound as an intermediate.[6]

  • Direct Isomerization: D-xylose is directly isomerized to D-xylulose by the enzyme xylose isomerase (XI) .[7][8]

Similar to the eukaryotic pathway, D-xylulose is then phosphorylated and enters the Pentose Phosphate Pathway. While this is the predominant pathway, some bacteria have been shown to evolve or be engineered to utilize pathways involving this compound.[6]

dot

Prokaryotic_Xylitol_Pathway D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase (XI) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose->Pentose Phosphate Pathway Xylulokinase

Caption: Prokaryotic D-xylose metabolism through direct isomerization.

Quantitative Data on Key Enzymes and this compound Production

The efficiency of this compound production is highly dependent on the kinetic properties of the enzymes involved and the fermentation conditions. The following tables summarize key quantitative data from studies on various microorganisms.

MicroorganismEnzymeSubstrateK_m_V_max_CofactorReference
Candida tropicalisXylose ReductaseD-Xylose81.78 mM178.57 µM/minNADPH[9]
Candida tropicalisXylose ReductaseNADPH7.29 µM12.5 µM/min-[9]
Candida tropicalisXylose ReductaseNADPH45.5 µM--[3]
Candida tropicalisXylose ReductaseNADH161.9 µM--[3]

Table 1: Kinetic Parameters of Xylose Reductase.

MicroorganismInitial Xylose (g/L)This compound Produced (g/L)Yield (g/g)Productivity (g/L·h)Fermentation ConditionsReference
Candida guilliermondii FTI 2003785-0.84-30°C, 300 rpm, 1.3 vvm aeration[10]
Candida guilliermondii FTI 2003782520.650.54Optimized inoculum and xylose concentration[11]
Candida guilliermondii70-0.780.58Non-supplemented hydrolysate[12]
Candida guilliermondii30-0.860.22 g/L glucose supplementation[13]
Candida tropicalis ASM III--0.88--[14]
Saccharomyces cerevisiae (recombinant)-93.67-2.34Batch fermentation[3]
Saccharomyces cerevisiae (engineered)71.083.4-1.16SSF at 30°C[15]
Saccharomyces cerevisiae (engineered)83.291.0-1.26SSF at 35°C[15]

Table 2: this compound Production in Various Yeasts under Different Fermentation Conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the investigation of this compound metabolic pathways.

Protocol 1: Assay for Xylose Reductase (XR) Activity

This protocol is adapted from studies on Candida tropicalis.[5][16]

Objective: To determine the specific activity of xylose reductase in a cell-free extract.

Materials:

  • Cell-free extract containing XR

  • 50 mM Potassium phosphate buffer (pH 7.0)

  • 0.2 mM NADPH or NADH solution

  • 50 mM D-xylose solution

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the XR assay mixture in a cuvette by combining:

    • Potassium phosphate buffer (pH 7.0)

    • Enzyme solution (cell-free extract)

    • NAD(P)H solution

  • Initiate the reaction by adding the D-xylose solution.

  • Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease should be linear.

  • A control reaction without the enzyme or without the substrate should be run to account for any non-enzymatic oxidation of NAD(P)H.

  • Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[17]

  • One unit (U) of XR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay) to calculate the specific activity (U/mg protein).

Protocol 2: Assay for this compound Dehydrogenase (XDH) Activity

This protocol is based on methods used for Candida tropicalis.[5]

Objective: To measure the specific activity of this compound dehydrogenase.

Materials:

  • Cell-free extract containing XDH

  • 25 mM Carbonate buffer (pH 9.5)

  • 0.2 mM NAD+ solution

  • 20 mM this compound solution

  • Spectrophotometer (340 nm)

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the XDH assay mixture in a cuvette containing:

    • Carbonate buffer (pH 9.5)

    • Enzyme solution

    • NAD+ solution

  • Start the reaction by adding the this compound solution.

  • Mix and monitor the increase in absorbance at 340 nm for 3-5 minutes, ensuring a linear rate.

  • Run a control reaction without the substrate.

  • Calculate the enzyme activity based on the rate of NAD+ reduction.

  • One unit (U) of XDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NAD+ per minute.

  • Determine the protein concentration to calculate the specific activity.

Protocol 3: Assay for Xylose Isomerase (XI) Activity

This protocol is a coupled-enzyme assay used for bacterial xylose isomerase.[7][8]

Objective: To determine the activity of xylose isomerase.

Materials:

  • Cell-free extract containing XI

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 0.15 mM NADH solution

  • 10 mM MgCl₂ solution

  • 2 U Sorbitol dehydrogenase

  • 25 to 500 mM D-xylose solution

  • Spectrophotometer (340 nm)

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, MgCl₂, and sorbitol dehydrogenase.

  • Add the cell-free extract containing xylose isomerase.

  • Initiate the reaction by adding the D-xylose solution.

  • The xylulose produced by XI is reduced to sorbitol by sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD+.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the XI activity based on the rate of NADH oxidation.

Protocol 4: Quantification of this compound in Fermentation Broth by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in culture supernatants.[1][18][19]

Objective: To determine the concentration of this compound in a fermentation sample.

Materials:

  • Fermentation supernatant, filtered (0.22 µm)

  • HPLC system equipped with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)[18][20]

  • Aminex HPX-87H or similar column suitable for sugar alcohol separation

  • Mobile phase (e.g., 5 mM H₂SO₄)

  • This compound standards of known concentrations

Procedure:

  • Prepare a standard curve by running this compound standards of different concentrations through the HPLC system.

  • Inject the filtered fermentation sample into the HPLC.

  • Elute the sample with the mobile phase at a constant flow rate and temperature.

  • Identify the this compound peak in the chromatogram based on the retention time of the this compound standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

  • Calculate the this compound concentration in the original fermentation broth, accounting for any dilutions.

dot

Experimental_Workflow cluster_culture Microbial Culture cluster_processing Sample Processing cluster_analysis Analysis Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Sample_Collection Sample_Collection Fermentation->Sample_Collection Centrifugation Centrifugation Sample_Collection->Centrifugation Supernatant_Separation Supernatant_Separation Centrifugation->Supernatant_Separation Cell_Pellet Cell_Pellet Centrifugation->Cell_Pellet HPLC_Analysis HPLC_Analysis Supernatant_Separation->HPLC_Analysis this compound Quantification Cell_Lysis Cell_Lysis Cell_Pellet->Cell_Lysis Enzyme_Assay Enzyme_Assay Cell_Lysis->Enzyme_Assay XR, XDH, XI Activity

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The initial metabolic pathways of this compound in microorganisms are well-defined, with a clear distinction between the direct isomerization in prokaryotes and the two-step redox pathway in eukaryotes. This fundamental difference has significant implications for the microbial production of this compound, with yeasts being the preferred organisms due to their natural ability to accumulate this sugar alcohol. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate and engineer these pathways for enhanced this compound yields and to explore their potential in drug development. Future research may focus on the intricate regulation of these pathways and the discovery of novel enzymes with improved catalytic efficiencies.

References

The Dawn of a Dental Revolution: An In-depth Technical Guide to the Early Anti-Caries Studies of Xylitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early research that established xylitol as a significant agent in the prevention of dental caries. Focusing on the foundational studies, this document details the experimental protocols, presents quantitative outcomes in a structured format, and illustrates the proposed mechanisms of action and experimental workflows through detailed diagrams. The pioneering "Turku Sugar Studies" and the subsequent Ylivieska study are highlighted as cornerstones of this early research.

Executive Summary

The initial investigations into the dental effects of this compound, a five-carbon sugar alcohol, marked a paradigm shift in the understanding of caries prevention. Conducted primarily in Finland in the 1970s, these studies were the first to demonstrate that a sugar substitute could not only be non-cariogenic but also actively reduce the incidence of new caries.[1][2] The Turku Sugar Studies, in particular, provided dramatic evidence of this compound's anti-caries efficacy, showing a near-complete halt in caries development with its dietary substitution for sucrose (B13894).[3][4] These early findings laid the groundwork for decades of research into the mechanisms of this compound and its application in oral health products.

Core Mechanism of Action: The "Futile Cycle" in Streptococcus mutans

Early research postulated that this compound's primary anti-caries effect stems from its impact on Streptococcus mutans (S. mutans), a key bacterium implicated in the caries process.[5][6] Unlike sucrose, this compound is not readily metabolized by S. mutans to produce the acids that demineralize tooth enamel.[7] Instead, it is taken up by the bacterium through a fructose (B13574) phosphotransferase system, leading to the intracellular accumulation of this compound-5-phosphate.[6][8] This metabolite cannot be further processed in the glycolytic pathway and is believed to inhibit key enzymes, leading to a "futile energy-consuming cycle" where the bacterium expends energy to take in and then expel the this compound-phosphate.[6][9] This process inhibits bacterial growth and reduces acid production.[9]

Proposed Mechanism of this compound's Action on Streptococcus mutans cluster_extracellular Extracellular Environment cluster_cell Streptococcus mutans Cell This compound This compound PTS Fructose Phosphotransferase System (PTS) This compound->PTS Uptake X5P This compound-5-Phosphate (Accumulates) PTS->X5P Phosphorylation Glycolysis Glycolysis X5P->Glycolysis Inhibition Energy Energy Depletion (Futile Cycle) X5P->Energy Contributes to Growth Inhibited Growth & Reduced Acid Production Energy->Growth

Proposed mechanism of this compound on S. mutans.

Foundational Human Clinical Trials

The most critical early evidence for this compound's anti-caries effects comes from a series of human clinical trials conducted in Finland. These studies were pivotal in establishing the clinical relevance of the biochemical observations.

The Turku Sugar Studies (1972-1975)

The Turku Sugar Studies were a series of landmark investigations that provided the first compelling evidence for the anti-cariogenic properties of this compound in humans.[1][10]

The most influential of these was a two-year clinical trial involving the near-total substitution of dietary sucrose with either fructose or this compound.[3]

  • Study Design: A prospective, controlled clinical trial.[3]

  • Participants: 125 subjects with a mean age of 27.5 years were initially enrolled and divided into three groups.[4]

  • Intervention Groups:

    • Sucrose (S) Group (n=35): Consumed a diet with sucrose as the primary sweetener.[3]

    • Fructose (F) Group (n=38): Consumed a diet with fructose replacing sucrose.[3]

    • This compound (X) Group (n=52): Consumed a diet with this compound replacing sucrose.[3]

  • Duration: Two years.[3]

  • Outcome Measures: Caries incidence was assessed clinically and radiographically, measured by the increment of decayed, missing, and filled tooth surfaces (DMFS index).[3]

Workflow of the Turku Sugar Studies Start Participant Recruitment (n=125, mean age 27.5) Assignment Group Assignment Start->Assignment Sucrose Sucrose Group (n=35) Assignment->Sucrose Sucrose Diet Fructose Fructose Group (n=38) Assignment->Fructose Fructose Diet This compound This compound Group (n=52) Assignment->this compound This compound Diet Intervention 2-Year Dietary Intervention (Near-total sugar substitution) Sucrose->Intervention Fructose->Intervention This compound->Intervention Assessment Clinical & Radiographic Caries Assessment (DMFS) Intervention->Assessment Baseline, 1-year, 2-year Results Data Analysis & Comparison of Caries Increment Assessment->Results

Experimental workflow of the Turku Sugar Studies.

The results of the Turku Sugar Studies were striking, demonstrating a significant reduction in caries increment in the this compound group compared to both the fructose and sucrose groups.

GroupMean DMFS Increment (After 2 Years)Caries Reduction vs. Sucrose Group
Sucrose 7.2-
Fructose 3.8~47%
This compound 0.0~100%
Data sourced from the final report of the Turku Sugar Studies.[3]
The Ylivieska Study (1982-1985)

Following the Turku studies, research shifted to more practical applications of this compound, such as its inclusion in chewing gum. The Ylivieska study in Finland was a key investigation in this area.

This study aimed to determine the effect of this compound chewing gum on caries development in a real-world setting.

  • Study Design: A controlled clinical trial.

  • Participants: School-aged children.

  • Intervention: Regular use of this compound-containing chewing gum.

  • Outcome Measures: Caries incidence and levels of mutans streptococci in proximal plaque.[11]

A follow-up to the Ylivieska study in 1988 demonstrated the long-term benefits of habitual this compound consumption.

GroupProximal Caries Scores (1988)Mutans Streptococci Levels in Plaque (1988)
Habitual this compound Consumers Significantly LowerSignificantly Lower
Control Group HigherHigher
Data sourced from the 1988 follow-up of the Ylivieska this compound study.[11]

Effects on Plaque and Streptococcus mutans Levels

Early studies also quantified the effect of this compound on key biological markers of caries risk: dental plaque and S. mutans concentrations.

Dose-Response Relationship

Later research built upon the early findings to investigate the optimal dosage of this compound for a clinical effect. A study by Milgrom et al. examined the dose-response of S. mutans to this compound chewing gum.

  • Study Design: A randomized controlled trial.

  • Participants: 132 adults.[12]

  • Intervention Groups:

    • Control (Sorbitol/Maltitol gum)

    • 3.44 g/day this compound

    • 6.88 g/day this compound

    • 10.32 g/day this compound

  • Duration: 6 months.

  • Outcome Measures: Levels of S. mutans in plaque and unstimulated saliva.[12]

The study revealed a dose-dependent effect of this compound on S. mutans levels, with a plateau observed at higher doses.

This compound DoseChange in Plaque S. mutans vs. Baseline (at 6 months)Change in Saliva S. mutans vs. Baseline (at 6 months)
3.44 g/day No significant difference from controlNo significant difference from control
6.88 g/day 10-fold lower8 to 9-fold lower
10.32 g/day 10-fold lower8 to 9-fold lower
Data sourced from Milgrom et al. (2006).[12]

Conclusion

The early studies on the anti-caries effects of this compound were methodologically robust for their time and provided a strong foundation for the use of this sugar substitute in oral health. The dramatic findings of the Turku Sugar Studies, demonstrating a near-total prevention of new caries, and the subsequent confirmation of this compound's efficacy in more practical applications like chewing gum, have had a lasting impact on preventive dentistry. These pioneering investigations established the core mechanisms of action, particularly the inhibitory effect on Streptococcus mutans, and provided the quantitative data necessary to support the inclusion of this compound in caries prevention strategies worldwide. Further research has continued to build upon this legacy, refining dosage recommendations and exploring broader applications.

References

Xylitol's Antimicrobial Action Against Streptococcus mutans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial activity of xylitol against Streptococcus mutans, the primary etiological agent of dental caries. The content herein is curated for an audience with a strong scientific background, offering detailed experimental insights and quantitative data to support further research and development in oral healthcare.

Core Mechanism: The Futile Energy-Consuming Cycle

The primary mechanism of this compound's bacteriostatic effect on Streptococcus mutans is the induction of a futile metabolic cycle. Unlike fermentable sugars, S. mutans cannot utilize this compound for energy production.[1][2][3] However, the bacterium actively transports this compound into the cell.

This compound is taken up by S. mutans through the fructose (B13574) phosphotransferase system (PTS).[4][5][6] This transport process involves the phosphorylation of this compound to this compound-5-phosphate.[1][5] This phosphorylated intermediate cannot be further metabolized by the glycolytic pathway and consequently accumulates within the cell, leading to intracellular vacuolization and toxic effects.[7][8]

To counteract this accumulation, S. mutans expends energy to dephosphorylate this compound-5-phosphate and expel the resulting this compound from the cell.[1][3][9] This process of uptake, phosphorylation, dephosphorylation, and expulsion creates an energy-draining "futile cycle" that depletes the cell's energy reserves, ultimately inhibiting growth.[1][3][7]

Futile_Xylitol_Cycle cluster_cell Streptococcus mutans Cell cluster_extracellular Extracellular Space Xylitol_in This compound X5P This compound-5-Phosphate Xylitol_in->X5P PTS (Fructose Phosphotransferase System) Energy Expended (PEP -> Pyruvate) Expelled_this compound This compound X5P->Expelled_this compound Dephosphorylation Energy Expended (ATP -> ADP) Glycolysis Glycolysis Blocked Xylitol_out This compound Expelled_this compound->Xylitol_out Expulsion Xylitol_out->Xylitol_in Transport

Caption: The futile metabolic cycle induced by this compound in Streptococcus mutans.

Inhibition of Glycolysis and Acid Production

A critical virulence factor of S. mutans is its ability to rapidly metabolize dietary sugars into organic acids, primarily lactic acid, which leads to the demineralization of tooth enamel. This compound interferes with this process. The intracellular accumulation of this compound-5-phosphate has been shown to inhibit key glycolytic enzymes.[10] This inhibition leads to a significant reduction in acid production by S. mutans, particularly in the presence of other dietary sugars like glucose, galactose, maltose, lactose, and sucrose (B13894).[11] However, the inhibitory effect on acid production from fructose is less pronounced.[11]

Studies have demonstrated that this compound can inhibit acid production by 12-83% in the presence of various sugars.[11] While this compound alone does not cause a significant drop in pH, its presence can mitigate the acidogenic potential of other carbohydrates.[12]

Impact on Biofilm Formation

Streptococcus mutans exists within complex biofilm communities known as dental plaque. The ability to form and maintain these biofilms is crucial for its pathogenicity. This compound has been shown to interfere with biofilm formation.

Several studies have reported a significant reduction in S. mutans biofilm biomass in the presence of this compound.[7] This effect is observed at various concentrations, with some studies showing efficacy even at low concentrations like 0.01%.[7] The proposed mechanisms for this anti-biofilm activity include a reduction in the production of extracellular polysaccharides (EPS), which are essential for the structural integrity of the biofilm matrix, and a decrease in the adhesion of S. mutans to tooth surfaces.[3] It is important to note that the presence of sucrose can diminish the inhibitory effect of this compound on biofilm formation.[13]

Effects on Gene Expression

The exposure of S. mutans to this compound can induce changes in the expression of genes associated with virulence. Research has shown that this compound can upregulate the expression of gtfB and gtfC, genes encoding for glucosyltransferases that are involved in the synthesis of extracellular glucans, which are key components of the biofilm matrix.[14] Additionally, the expression of gbpC, a gene encoding a glucan-binding protein, has been found to be elevated in cells repeatedly cultured with this compound.[15] These changes in gene expression may represent a stress response by the bacterium to the presence of a non-metabolizable substrate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on Streptococcus mutans.

Table 1: Inhibition of S. mutans Growth by this compound

This compound ConcentrationStrain(s)Growth Inhibition (%)Reference
1% (w/v)S. mutans (5 strains)61-76[16]
0.1% (w/v)S. mutans (5 strains)22-59[16]
10% (w/v)S. mutans UA15942 (after 12h)[17]
30% (w/v)S. mutans (4 strains)Significant inhibition[18][19]
0.25% (w/v)S. mutans (clinical isolates)Minimum Inhibitory Concentration[20]

Table 2: Inhibition of Acid Production by this compound

Sugar PresentThis compound ConcentrationInhibition of Acid Production (%)Reference
Glucose, Galactose, Maltose, Lactose, SucroseNot specified12-83[11]
SorbitolNot specifiedSignificant inhibition[21]

Table 3: Effect of this compound on S. mutans Biofilm Formation

This compound ConcentrationDurationEffect on BiofilmReference
0.01% (w/v)8, 24, 48, 72 hoursSignificantly lower biomass[7]
1-10% (w/v)Not specifiedWeakened biofilm formation[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's effects on S. mutans.

Protocol 1: Bacterial Growth Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature.[16][17]

  • Bacterial Culture Preparation: Streptococcus mutans strains are grown overnight in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, at 37°C in a microaerophilic environment (e.g., 5% CO2).

  • Inoculum Preparation: The overnight culture is diluted in fresh BHI broth to a standardized optical density (OD) at a specific wavelength (e.g., OD600 of 0.1).

  • Experimental Setup: A 96-well microtiter plate is used. Each well contains a specific concentration of this compound in BHI broth. A control group with no this compound is included.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C under microaerophilic conditions.

  • Growth Measurement: Bacterial growth is monitored over time by measuring the absorbance at a specific wavelength (e.g., 660 nm) using a microplate reader.

  • Data Analysis: The growth curves for each this compound concentration are compared to the control to determine the percentage of growth inhibition.

Growth_Inhibition_Workflow Start Start Culture Overnight Culture of S. mutans Start->Culture Dilute Dilute to Standardized OD Culture->Dilute Inoculate Inoculate Wells Dilute->Inoculate Prepare_Plate Prepare 96-well Plate with this compound Concentrations Prepare_Plate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Measure_OD Measure OD Periodically Incubate->Measure_OD Analyze Analyze Data and Calculate % Inhibition Measure_OD->Analyze End End Analyze->End

Caption: Workflow for a typical bacterial growth inhibition assay.

Protocol 2: Biofilm Formation Assay (Crystal Violet Staining)

This protocol is a common method for quantifying biofilm biomass.[13][22]

  • Bacterial Culture and Inoculum Preparation: As described in Protocol 1.

  • Biofilm Growth: A standardized bacterial suspension in a suitable growth medium (e.g., BHI with 1% sucrose) containing various concentrations of this compound is added to the wells of a 96-well polystyrene microtiter plate.

  • Incubation: The plate is incubated at 37°C under microaerophilic conditions for a specified period (e.g., 24, 48, or 72 hours) to allow for biofilm formation.

  • Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a sterile buffer solution, such as phosphate-buffered saline (PBS).

  • Fixation: The remaining biofilm is fixed, for example, with methanol (B129727) for 15 minutes.

  • Staining: The biofilm is stained with a 0.1% crystal violet solution for 20 minutes.

  • Washing: Excess stain is removed by washing with deionized water.

  • Solubilization: The stain bound to the biofilm is solubilized with a suitable solvent, such as 33% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the biofilm biomass.

Biofilm_Assay_Workflow Start Start Prepare_Inoculum Prepare S. mutans Inoculum Start->Prepare_Inoculum Add_to_Plate Add Inoculum and this compound to 96-well Plate Prepare_Inoculum->Add_to_Plate Incubate Incubate to Form Biofilm Add_to_Plate->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Fix_Biofilm Fix Biofilm Wash_Planktonic->Fix_Biofilm Stain_CV Stain with Crystal Violet Fix_Biofilm->Stain_CV Wash_Excess_Stain Wash Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Bound Stain Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a crystal violet biofilm formation assay.

Protocol 3: Acid Production Assay

This protocol outlines a method to measure the effect of this compound on acid production by S. mutans.[12][17]

  • Bacterial Cell Preparation: S. mutans is grown to the late logarithmic phase in a suitable broth. The cells are harvested by centrifugation, washed, and resuspended in a salt solution (e.g., 50 mM KCl, 1 mM MgCl2).

  • Cell Suspension Standardization: The cell suspension is adjusted to a specific density.

  • pH Adjustment: The pH of the cell suspension is adjusted to a neutral value (e.g., pH 7.0) with a base such as KOH.

  • This compound Addition: this compound is added to the cell suspension at the desired final concentration. A control with no this compound is included.

  • Incubation: The suspension is incubated at 37°C.

  • Sugar Addition: After a pre-incubation period with this compound, a fermentable sugar (e.g., 1% glucose) is added to initiate acid production.

  • pH Monitoring: The pH of the suspension is monitored over time using a pH meter.

  • Data Analysis: The rate and extent of the pH drop are compared between the this compound-treated groups and the control.

Conclusion

This compound's mechanism of action against Streptococcus mutans is multifaceted, with the induction of a futile energy-wasting cycle being the central pillar of its antimicrobial effect. This is complemented by the inhibition of glycolysis and acid production, as well as the disruption of biofilm formation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in combating dental caries. Future research could focus on the synergistic effects of this compound with other antimicrobial agents and the long-term evolutionary responses of S. mutans to this compound exposure.

References

Fundamental Differences Between Xylitol and Other Polyols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the fundamental differences between xylitol and other commonly used polyols, including sorbitol, mannitol, erythritol, and maltitol. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, metabolic pathways, physiological effects, and the analytical methodologies used for their study.

Physicochemical Properties

Polyols, or sugar alcohols, are carbohydrates that are not sugars.[1] Their chemical structure, particularly the number and arrangement of hydroxyl groups, dictates their physical and chemical characteristics, which in turn influences their applications in various fields.[2][3]

This compound is a five-carbon polyol, which distinguishes it from six-carbon polyols like sorbitol and mannitol.[4][5] This structural difference is a key determinant of its unique properties. Polyols are generally white, crystalline powders with a texture similar to sucrose.[2]

Key physicochemical properties are summarized in Table 1.

Table 1: Comparative Physicochemical Properties of Common Polyols

PropertyThis compoundSorbitolMannitolErythritolMaltitolSucrose (for reference)
Molecular Weight ( g/mol ) 152.15182.17182.17122.12344.31342.30
Sweetness (relative to sucrose=1) 1.0[1][6]0.5 - 0.6[6][7]~0.5[8]0.6[6]0.7 - 0.9[1][6]1.0
Caloric Value (kcal/g) 2.4[7][9][10]2.6[7][8]1.6[8]0.2 - 0.4[8]2.1[8]4.0[9]
Melting Point (°C) 94[11]99 (γ-form)[11]165[11]121147[11]186
Solubility in Water High[2][3]High[2][3]Low[2]Not as high as this compound/sorbitol[2]High[2][3]High
Hygroscopicity High[2][3]High[2][3]Very Low[2][3][11]Very Low[2][3]Low (crystalline form)[11]Moderate
Cooling Effect (Heat of Solution) High[2]Moderate[2]Moderate[2]Moderate[2]Minimal[2]-

This compound's high solubility and hygroscopicity make it useful in applications where moisture retention is desired.[2][3] Conversely, low-hygroscopic polyols like mannitol and erythritol are suitable for products requiring crispness and a long shelf life.[2][3] The significant negative heat of solution of this compound provides a distinct cooling sensation in the mouth, a property often utilized in confectionery and oral care products.[2]

Metabolic and Pharmacokinetic Profiles

The metabolic fate of polyols in the human body is a primary differentiator, with significant implications for their caloric contribution and systemic effects. Unlike sugars, which are actively absorbed, polyols are absorbed more slowly and often incompletely from the small intestine.[6][7]

This compound is partially absorbed in the small intestine, with the remainder fermented by the colonic microflora.[7] The absorbed portion is primarily metabolized in the liver via the pentose phosphate pathway, independent of insulin.[10][12] This metabolic route is a key distinction from glucose metabolism.

In contrast, a very high percentage of erythritol is absorbed in the small intestine and excreted unchanged in the urine, leading to its very low caloric value.[7] Sorbitol and mannitol are poorly absorbed.[7] The unabsorbed portion of these polyols undergoes fermentation in the large intestine.[7]

A summary of the metabolic and pharmacokinetic parameters is presented in Table 2.

Table 2: Comparative Metabolic and Pharmacokinetic Parameters of Common Polyols

ParameterThis compoundSorbitolMannitolErythritolMaltitol
Absorption from Small Intestine (%) 25 - 50[7][13]15 - 20[7]15 - 20[7]~90[7]45 - 60[7]
Urinary Excretion of Absorbed Portion (%) 0[7]0[7]15 - 20[7]>90[7]0[7]
Fermentation in Large Intestine (%) 60 - 75[7]80 - 85[7]80 - 85[7]Small unabsorbed portion40 - 55[7]
Primary Metabolic Pathway Pentose Phosphate Pathway (liver)[12][14]Converted to fructose in the liverMinimally metabolizedNot metabolized[7]Partially hydrolyzed to glucose and sorbitol

The following diagram illustrates the major metabolic pathway of absorbed this compound in humans.

xylitol_metabolism This compound This compound xylulose D-Xylulose This compound->xylulose this compound Dehydrogenase (NAD+ -> NADH) xylulose5p D-Xylulose-5-Phosphate xylulose->xylulose5p Xylulokinase (ATP -> ADP) ppp Pentose Phosphate Pathway xylulose5p->ppp glycolysis Glycolysis ppp->glycolysis Glycolytic Intermediates

Metabolic Pathway of Absorbed this compound.

Impact on Oral Microbiota and Dental Health

One of the most significant differences between this compound and other polyols is its effect on oral bacteria, particularly Streptococcus mutans, a primary causative agent of dental caries.

This compound is not readily metabolized by S. mutans.[15] Its uptake by these bacteria leads to the accumulation of a toxic intermediate, this compound-5-phosphate, through a futile metabolic cycle. This process inhibits bacterial growth and acid production.[12] Furthermore, habitual use of this compound can lead to a reduction in plaque adhesiveness and the selection of less virulent, this compound-resistant strains of S. mutans.[16]

While other polyols like sorbitol are also non-cariogenic, they can be slowly fermented by some strains of S. mutans.[12] Numerous studies have shown that this compound is superior to sorbitol in reducing the levels of S. mutans in saliva and plaque.[17][18][19]

The comparative effects of different polyols on oral health are summarized in Table 3.

Table 3: Comparative Effects on Streptococcus mutans and Oral Health

EffectThis compoundSorbitolErythritol
Metabolism by S. mutans Not readily metabolized; leads to a futile energy-consuming cycle.[12]Slowly metabolized by some strains.[12]Inhibits growth and biofilm formation.[20]
Effect on S. mutans levels Significant reduction in salivary and plaque levels.[16][17][18]Less reduction compared to this compound.[18]Inhibitory effect observed in vitro.[20]
Plaque Accumulation Reduces plaque accumulation.[16][17]Little change in plaque quantity.[15]Inhibits biomass formation.[20]
Caries Prevention Demonstrated anti-cariogenic effects.[15]Non-cariogenic.Non-cariogenic.

The inhibitory mechanism of this compound on S. mutans is depicted in the following diagram.

sm_inhibition cluster_sm Streptococcus mutans cell xylitol_in This compound pts PTS System (Phosphoenolpyruvate-dependent phosphotransferase system) xylitol_in->pts Uptake xylitol5p This compound-5-Phosphate (Toxic Intermediate) pts->xylitol5p Phosphorylation expulsion Energy-dependent Expulsion xylitol5p->expulsion Accumulation & Attempted Expulsion energy_depletion Energy Depletion expulsion->energy_depletion growth_inhibition Growth Inhibition & Acid Production Inhibition energy_depletion->growth_inhibition

Inhibitory Mechanism of this compound on S. mutans.

Systemic Physiological Effects

Glycemic and Insulinemic Response

Due to their incomplete absorption and unique metabolic pathways, polyols generally elicit a lower glycemic and insulinemic response compared to sucrose.[10][13] This makes them suitable sugar substitutes for individuals with diabetes or those following low-carbohydrate diets.[10]

This compound has a very low glycemic index (GI) and does not cause significant spikes in blood glucose or insulin levels.[9][10] However, its GI is slightly higher than that of some other polyols like mannitol and erythritol, which have a GI of or close to zero.[10]

The glycemic and insulinemic indexes of common polyols are compared in Table 4.

Table 4: Comparative Glycemic and Insulinemic Indexes

PolyolGlycemic Index (GI)Insulinemic Index (II)
This compound 13[10][13]11[10][13]
Sorbitol 9[10][13]11[10][13]
Mannitol 0[10][13]0[10][13]
Erythritol 0[10]2[10][13]
Maltitol 35[10][13]27[10][13]
Isomalt 9[10][13]6[10][13]
Lactitol 6[10][13]4[10][13]
Sucrose (for reference) 65-69[10][13]43-48[10][13]
Gastrointestinal Tolerance

The consumption of polyols, particularly in large quantities, can lead to gastrointestinal side effects such as bloating, gas, and osmotic diarrhea.[21][22] This is primarily due to the unabsorbed portion of the polyol drawing water into the large intestine and being fermented by gut bacteria.

The tolerance to different polyols varies. This compound is generally better tolerated than hexitols like sorbitol and mannitol.[21][22][23] Erythritol, due to its efficient absorption and excretion, is associated with the fewest gastrointestinal disturbances.[21][22][23]

A comparative summary of gastrointestinal tolerance is provided in Table 5.

Table 5: Comparative Gastrointestinal Tolerance

PolyolGeneral ToleranceCommon Side Effects at High Doses
This compound Better tolerated than sorbitol/mannitol.[21][22][23]Osmotic diarrhea, bloating, gas.[24]
Sorbitol Lower tolerance than this compound.[23]More severe gastrointestinal disturbances than this compound.[23]
Mannitol Lower tolerance than this compound.[23]More severe gastrointestinal disturbances than this compound.[23]
Erythritol Generally well-tolerated.[21][22][23]Minimal gastrointestinal reactions.[21][22][23]
Maltitol Can cause significant osmotic diarrhea and flatulence.[23]Osmotic diarrhea, flatulence.[23]

Analytical Methodologies

Accurate quantification of polyols in various matrices, including biological samples, food products, and pharmaceuticals, is crucial for research and quality control. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for polyol analysis.[25][26] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the polyols to increase their volatility.[25]

Experimental Protocol: Quantification of Polyols in Serum by LC-MS/MS

This protocol provides a representative method for the analysis of polyols in a biological matrix.

1. Sample Preparation:

  • To 100 µL of serum, add an internal standard solution containing isotopically labeled polyols (e.g., [13C4]erythritol, [13C2]arabitol, [2H3]sorbitol).[27]
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • Instrument: HPLC system coupled to a tandem mass spectrometer.
  • Column: A column suitable for polar compounds, such as an Aminex HPX-87C column for isomer separation or a hydrophilic interaction liquid chromatography (HILIC) column.[25][27]
  • Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile) with a suitable modifier (e.g., ammonium acetate).
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Column Temperature: 30 - 40°C.

3. Mass Spectrometric Detection:

  • Ionization Source: Electrospray ionization (ESI) in negative mode.[27]
  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each polyol and its internal standard.

4. Data Analysis:

  • Construct calibration curves for each polyol using standards of known concentrations.
  • Quantify the polyols in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
  • Report results in appropriate units (e.g., µg/mL or µM).[25]

The following diagram outlines the experimental workflow for polyol analysis.

analytical_workflow sample Biological Sample (e.g., Serum) is_addition Addition of Internal Standard sample->is_addition extraction Protein Precipitation & Extraction is_addition->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC Separation evaporation->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Experimental Workflow for Polyol Analysis.

Conclusion

This compound exhibits a unique profile among polyols, characterized by its five-carbon structure, high sweetness comparable to sucrose, distinct metabolic pathway, and significant, specific inhibitory effects on cariogenic bacteria. While other polyols offer benefits such as lower caloric content or better gastrointestinal tolerance, this compound's well-documented oral health advantages set it apart. A thorough understanding of these fundamental differences is essential for researchers and developers in the food, pharmaceutical, and oral care industries to effectively leverage the specific properties of each polyol in product formulation and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Biotechnological Production of Xylitol from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xylitol is a five-carbon sugar alcohol with significant commercial value in the food and pharmaceutical industries as a low-calorie, anti-cariogenic sweetener suitable for diabetics.[1] Industrially, this compound is produced via a chemical catalytic hydrogenation of D-xylose, a process that requires high pressure and temperature and a costly metal catalyst.[1][2][3] The biotechnological production of this compound from lignocellulosic biomass, such as agricultural and forestry wastes, presents a promising, sustainable, and environmentally safer alternative.[3][4] This process leverages microorganisms, primarily yeasts, to convert xylose—derived from the hemicellulose fraction of biomass—into this compound under milder conditions.[1][2]

This document provides a comprehensive overview and detailed protocols for the key stages of biotechnological this compound production: pretreatment of biomass, enzymatic hydrolysis, microbial fermentation, and downstream purification.

Overall Production Workflow

The biotechnological conversion of lignocellulosic biomass to this compound is a multi-stage process. It begins with the deconstruction of the complex biomass structure to release hemicellulosic sugars, followed by microbial conversion of xylose to this compound, and concludes with the purification of the final product.

G cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Biomass Lignocellulosic Biomass (e.g., Corncob, Bagasse) Pretreatment Pretreatment (Physical/Chemical) Biomass->Pretreatment Disruption of Lignin-Carbohydrate Complex Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Hemicellulose Fraction Fermentation Microbial Fermentation Hydrolysis->Fermentation Xylose-Rich Hydrolysate Purification Purification & Separation Fermentation->Purification Fermentation Broth Crystallization Crystallization Purification->Crystallization This compound High-Purity this compound Crystallization->this compound G cluster_pathway Yeast Xylose Metabolism Xylose D-Xylose This compound This compound (Accumulates) Xylose->this compound Xylose Reductase (XR) NADP NADP+ Xylose->NADP Xylulose D-Xylulose This compound->Xylulose this compound Dehydrogenase (XDH) NADH NADH This compound->NADH PPP Pentose Phosphate Pathway (PPP) Xylulose->PPP NADPH NADPH NADPH->Xylose NAD NAD+ NAD->this compound G Broth Fermentation Broth (this compound, Cells, Impurities) Filtration 1. Cell Removal (Micro/Ultrafiltration) Broth->Filtration Detox 2. Decolorization & Deionization (Activated Carbon / Ion Exchange) Filtration->Detox Cell-Free Supernatant Concentration 3. Concentration (Evaporation / Nanofiltration) Detox->Concentration Purified this compound Solution Crystallization 4. Crystallization Concentration->Crystallization Supersaturated Solution This compound Pure this compound Crystals Crystallization->this compound

References

Application Notes and Protocols: Microbial Fermentation of Xylose for Xylitol Production Using Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of xylitol from xylose using various yeast strains. This compound, a sugar alcohol, is a valuable sugar substitute with applications in the food and pharmaceutical industries. Its production through microbial fermentation offers a sustainable and environmentally friendly alternative to traditional chemical methods.

Introduction to Microbial this compound Production

The bioconversion of xylose to this compound is primarily achieved by yeast species that possess the necessary enzymatic machinery. The key enzyme in this process is NADPH-dependent xylose reductase (XR), which catalyzes the reduction of xylose to this compound. Subsequently, this compound can be further oxidized to xylulose by NAD+-dependent this compound dehydrogenase (XDH) and enter the pentose (B10789219) phosphate (B84403) pathway (PPP) for cellular metabolism. However, under specific fermentation conditions, particularly microaerophilic (oxygen-limited) environments, this compound accumulates and is excreted by the yeast cells. Several yeast genera, including Candida, Debaryomyces, and Spathaspora, have been extensively studied for their this compound-producing capabilities.

Comparative Data on this compound Production by Various Yeast Strains

The selection of an appropriate yeast strain and the optimization of fermentation parameters are critical for efficient this compound production. The following tables summarize quantitative data from various studies, highlighting the performance of different yeast strains under different conditions.

Yeast StrainSubstrateInitial Xylose (g/L)Temperature (°C)pHThis compound Yield (g/g)Volumetric Productivity (g/L·h)Reference
Candida tropicalis DSM 7524Xylose60-80375.50.83660.512–0.630[1]
Candida tropicalis JA2Sugarcane Bagasse Hydrolysate177-4.60.862.81[2]
Candida tropicalis 31949Sugarcane Bagasse Hydrolysate---0.780.90[3]
Candida tropicalis SS2 (mutant)Xylose & Glycerol110304.50.933.3[4]
Debaryomyces hanseniiSynthetic Xylose130-135355.50.814.67[5]
Debaryomyces nepalensis NCYC 3413Xylose100--0.44-[6]
Komagataella pastorisBrewer's Spent Grains Hydrolysate---0.66-[7]
Spathaspora passalidarumSynthetic Xylose & Glucose35 (xylose)----[8]
Wickerhamomyces anomalus 740Sugarcane Bagasse Hydrolysate---0.83-[9]

Metabolic Pathway and Experimental Workflow

Xylose to this compound Conversion Pathway

The metabolic pathway for the conversion of xylose to this compound in yeast is a two-step process primarily involving two key enzymes: xylose reductase (XR) and this compound dehydrogenase (XDH).

Xylose_to_Xylitol_Pathway cluster_cofactors1 cluster_cofactors2 Xylose Xylose This compound This compound Xylose->this compound Xylose Reductase (XR) NADP NADP+ Xylose:n->NADP Xylulose Xylulose This compound->Xylulose this compound Dehydrogenase (XDH) NADH NADH This compound:s->NADH PPP Pentose Phosphate Pathway Xylulose->PPP NADPH NADPH NADPH->Xylose:n NAD NAD+ NAD->this compound:s Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain_selection Yeast Strain Selection media_prep Media Preparation (YPX Broth) strain_selection->media_prep inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Fermentation (Batch or Fed-Batch) inoculum_prep->fermentation monitoring Monitoring (pH, Temp, DO) fermentation->monitoring sampling Sampling fermentation->sampling hplc_analysis HPLC Analysis (Xylose, this compound) sampling->hplc_analysis data_analysis Data Analysis (Yield, Productivity) hplc_analysis->data_analysis

References

Application Note: Quantification of Xylitol Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of xylitol in various samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This compound, a sugar alcohol used as a sugar substitute, lacks a UV chromophore, making RID a suitable detector for its analysis.[1][2] This document outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, it presents a summary of method validation parameters reported in the scientific literature to guide researchers in establishing and validating their own this compound quantification assays.

Introduction

This compound is a five-carbon polyol naturally found in many fruits and vegetables.[3] It is widely used in the food and pharmaceutical industries as a low-calorie sweetener and is known for its dental health benefits, including the prevention of tooth decay.[4] Accurate and reliable quantification of this compound is crucial for quality control in food products, formulation development in pharmaceuticals, and various research applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like this compound.[4][5] Due to this compound's molecular structure, which lacks a chromophore, direct UV detection is not feasible.[1] Refractive Index Detection (RID) provides a universal detection method for non-absorbing compounds by measuring the change in the refractive index of the mobile phase as the analyte elutes from the column.[6] This makes HPLC-RID a cost-effective and reliable method for this compound analysis.[6]

Experimental Protocols

This section details the methodologies for this compound quantification using HPLC-RID, based on established and validated methods.[7][8]

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Analytical Column: A column suitable for sugar alcohol separation. A common choice is a ligand-exchange column, such as a Shodex SUGAR SP0810 (Pb2+) column.[7][8] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be used.[9][10]

  • Reagents:

    • This compound reference standard (≥99% purity)

    • Reagent-grade water (for mobile phase and standard/sample preparation)

    • Acetonitrile (HPLC grade, if using a HILIC method)

  • Sample Preparation:

    • Syringe filters (0.45 µm)

    • Volumetric flasks and pipettes

    • Analytical balance

Chromatographic Conditions

The following table outlines typical chromatographic conditions for this compound analysis using HPLC-RID.

ParameterCondition 1 (Ligand-Exchange)Condition 2 (HILIC)
Analytical Column Shodex SUGAR SP0810 (e.g., 300 x 8.0 mm)HILIC Column (e.g., Primesep S, Atlantis Premier BEH Z-HILIC)
Mobile Phase Degassed, HPLC-grade waterAcetonitrile:Water (e.g., 78:22, v/v)[3]
Flow Rate 0.5 mL/min[7][8]0.8 mL/min[3]
Injection Volume 10 - 20 µL10 µL[3]
Column Temperature 80 °C[7][8]30 °C[3]
RID Temperature 35 °C[11]30 °C[3]
Run Time Approximately 50 minutes (dependent on other analytes)[11]Approximately 15-20 minutes
Preparation of Standards and Samples
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade water to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with HPLC-grade water to cover the desired concentration range (e.g., 0.1 - 5.0 mg/mL).[7][8]

  • Sample Preparation:

    • For liquid samples (e.g., beverages), dilute the sample with HPLC-grade water to bring the expected this compound concentration within the calibration range.

    • For solid samples (e.g., chewing gum, candies), dissolve a known weight of the sample in a specific volume of hot water. The mixture may require sonication or vortexing to ensure complete dissolution of this compound.

    • After dilution or dissolution, filter all samples and standards through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis
  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak in the chromatograms by comparing the retention time with that of the this compound standard.

  • Integrate the peak area of the this compound peak for each standard and sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis by HPLC-RID as reported in various studies.

ParameterMethod 1[7][8]Method 2[3]
Linearity Range (mg/mL) 0.1 - 5.00.1 - 20.0 (100 - 20,000 mg/L)
Correlation Coefficient (R²) >0.9970.9994 - 1.0000
Limit of Detection (LOD) (mg/mL) 0.01 - 0.17 (for a mix of polyols)0.04 (40 mg/L)
Limit of Quantification (LOQ) (mg/mL) 0.03 - 0.56 (for a mix of polyols)0.11 (110 mg/L)
Retention Time (min) ~43.22[11]Not specified in the comparative study
Repeatability (RSD%) <5%[7][8]Not specified for RID alone

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow for the analytical method.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Filtration Filtering (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Dissolution/Dilution) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (Isocratic Elution) HPLC_Injection->Chrom_Separation RID_Detection RID Detection Chrom_Separation->RID_Detection Peak_Integration Peak Identification & Integration RID_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification This compound Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-RID method is a reliable and accessible technique for the quantification of this compound in a variety of sample matrices.[7][11] This application note provides a comprehensive protocol and performance data to assist researchers in implementing this method. While other detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be used, RID offers a good balance of performance and cost-effectiveness for routine analysis.[1][6] Proper method validation should always be performed in the user's laboratory to ensure data quality and reliability.

References

Application Notes and Protocols for the Analysis of Xylitol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of xylitol using Gas Chromatography-Mass Spectrometry (GC-MS). Methodologies for both direct aqueous injection and analysis following derivatization are presented to accommodate various sample matrices and analytical requirements.

Introduction

This compound, a five-carbon sugar alcohol, is widely used as a sugar substitute in pharmaceuticals, food products, and oral hygiene items. Accurate and robust analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for this compound analysis. However, due to its low volatility, direct analysis can be challenging. This guide outlines two effective GC-MS approaches: a direct aqueous injection method suitable for certain sample types and a more traditional method involving derivatization to increase volatility.

Method 1: Direct Aqueous Injection GC-MS for this compound Analysis

This method is particularly useful for the analysis of this compound in aqueous-based samples, such as extracts from chewing gum, and offers the advantage of reduced sample preparation time by eliminating the need for derivatization.[1][2][3][4]

Experimental Protocol

1. Sample Preparation (Example: this compound from Chewing Gum) [1][3]

  • Extraction:

    • Cut a sample (e.g., one stick of chewing gum) into small pieces.

    • Grind the pieces with 10 mL of deionized (DI) water for 5 minutes using a mortar and pestle.

    • Repeat the extraction step multiple times (e.g., 9 times for fresh gum, fewer for chewed gum) to ensure complete extraction of this compound.[3]

    • Pool the extracts and centrifuge to remove any particulate matter.

    • Transfer the supernatant to a volumetric flask (e.g., 100 mL) and bring to volume with DI water.

  • Internal Standard Spiking:

    • Transfer a known volume (e.g., 20.0 mL) of the extract to a separate volumetric flask (e.g., 50 mL).

    • Add a known volume and concentration of an internal standard (IS) solution (e.g., 5.0 mL of 5.0 mg/mL DL-threitol).

    • Bring the flask to volume with DI water.

  • Sample Concentration (for low concentration samples): [1][3]

    • For samples with low this compound content, concentrate the extract using a rotary evaporator (e.g., at 40°C) or a nitrogen evaporator.[1][3]

2. GC-MS Instrumentation and Parameters [3]

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: Agilent J&W DB-1 (100% dimethylpolysiloxane), 60 m x 320 µm x 1 µm, water-resistant.[3]

  • Injection:

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 30:1)

    • Injector Temperature: 280°C[1][3]

  • Oven Temperature Program: [3]

    • Initial Temperature: 216°C

    • Ramp 1: 1°C/min to 230°C

    • Ramp 2: 30°C/min to 290°C

    • Hold: 3 minutes at 290°C

  • Carrier Gas: Helium at a constant pressure (e.g., 60 kPa).[3]

  • Mass Spectrometer Parameters: [3]

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 250°C

    • Interface Temperature: 280°C

    • Scan Range: m/z 35-350 (scan may be delayed to avoid solvent peaks).[3]

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.1 mg/mL[3]
Limit of Quantification (LOQ)0.7 mg/mL[3]
Linearity (r²)0.9995 (in the range of 0.7 to 2.0 mg/mL)[3]
Recovery95-99%[3]

Experimental Workflow

GCMS_Direct_Injection_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Chewing Gum) Extraction Aqueous Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IS_Spiking Internal Standard Spiking Supernatant->IS_Spiking Analysis_Sample Sample for Analysis IS_Spiking->Analysis_Sample Injection Direct Aqueous Injection Analysis_Sample->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Quantification->Report

Caption: Workflow for this compound Analysis by Direct Aqueous Injection GC-MS.

Method 2: GC-MS Analysis of this compound after Derivatization

Derivatization is a common approach to increase the volatility and thermal stability of polar analytes like this compound, making them amenable to GC analysis.[5][6][7] The most common methods are silylation and acetylation.[5][6]

Experimental Protocols

1. Silylation Protocol

This protocol is adapted from common practices for the silylation of polyols.[8]

  • Materials:

    • This compound standard or dried sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8][9]

    • Anhydrous Pyridine (B92270)

    • Anhydrous Ethyl Acetate (B1210297)

    • Reaction vials with caps

    • Heating block or oven

  • Procedure:

    • Drying: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, it must be dried completely, for instance, under a stream of nitrogen.[8]

    • Reagent Addition (BSTFA): Add 100 µL of anhydrous pyridine to dissolve the dried sample, followed by 100 µL of BSTFA + 1% TMCS.[8]

    • Reagent Addition (MSTFA): Alternatively, add 70 µL of MSTFA to the dried sample.[9]

    • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[8][9]

    • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.[8]

    • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[8]

2. Acetylation Protocol [10]

  • Materials:

    • Anhydrous this compound standard or dried sample extract

    • Dry Pyridine

    • Acetic Anhydride (B1165640)

    • Ethyl Acetate

    • Reaction vials with caps

    • Heating block or oven

  • Procedure:

    • Dissolution: Dissolve up to 20 mg of the anhydrous this compound sample in 1 mL of dry pyridine in a reaction vial.

    • Reagent Addition: Add 1 mL of acetic anhydride to the vial.

    • Reaction: Tightly cap the vial and heat the mixture at 90°C for 30 minutes.

    • Evaporation: Evaporate the pyridine, acetic acid, and excess acetic anhydride at 80°C under a moderate stream of nitrogen.

    • Reconstitution: Dissolve the resulting this compound pentaacetate residue in 1 mL of ethyl acetate.

    • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumentation and Parameters for Derivatized Samples
  • Column: A 5%-phenyl-95%-dimethylpolysiloxane capillary column is commonly used for the analysis of silylated derivatives.[11]

  • Oven Temperature Program: An isothermal or temperature-programmed method can be used. For example, for acetylated derivatives, an isothermal mode at 220°C can be employed.[10] A temperature ramp is generally preferred for complex mixtures.

  • Injector and Detector Temperatures: Typical temperatures are 260°C for the injector and 250°C for the detector (or MS interface).[10]

  • Mass Spectrometer Parameters: Similar to the direct injection method, operate in electron impact (EI) mode and scan a relevant mass range to detect the characteristic fragments of the derivatized this compound.

Quantitative and Qualitative Data for TMS-Derivatized this compound
ParameterValueReference
Derivative Type5 TMS (Trimethylsilyl)[11]
Derivative FormulaC₂₀H₅₂O₅Si₅[11]
Derivative Molecular Weight513.052[11]
Retention Index1694.65 (on a 5%-phenyl-95%-dimethylpolysiloxane column)[11]

Experimental Workflow for Derivatization-Based Analysis

GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Drying Drying Sample->Drying Derivatization Derivatization (Silylation or Acetylation) Drying->Derivatization Dilution Dilution Derivatization->Dilution Analysis_Sample Derivatized Sample Dilution->Analysis_Sample Injection Injection Analysis_Sample->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Quantification->Report

Caption: Workflow for this compound Analysis by GC-MS after Derivatization.

Conclusion

Both direct aqueous injection and derivatization-based GC-MS methods provide reliable and robust approaches for the quantification of this compound. The choice of method will depend on the sample matrix, concentration of this compound, and the available instrumentation. The direct injection method is faster and simpler, while derivatization is necessary for samples where this compound's volatility is too low for direct analysis and can offer improved chromatographic performance. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this compound analysis in their laboratories.

References

Application Notes and Protocols for Utilizing Xylitol as a Carbon Source in Microbial Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylitol, a five-carbon sugar alcohol, is widely recognized for its applications in the food and pharmaceutical industries as a sugar substitute. In microbiology, while this compound is extensively studied as a product of microbial fermentation of D-xylose, its role as a primary carbon source for microbial growth is less commonly documented. These application notes provide detailed protocols and a summary of key data for researchers interested in exploring the use of this compound as a carbon source in microbial culture media. This can be relevant for various applications, including the study of microbial metabolism, screening for novel metabolic pathways, and the development of new biotechnological processes.

Data Presentation

Table 1: Microbial this compound Production from D-xylose

The following table summarizes quantitative data on the production of this compound from D-xylose by various microorganisms. While this data does not directly reflect growth on this compound as a carbon source, it indicates the presence of metabolic pathways involving this compound, suggesting a potential for its utilization.

MicroorganismCarbon Source(s)Growth ConditionsThis compound Yield (g/L)Reference
Corynebacterium sp.D-xylose14 days incubation69[1]
Enterobacter liquefaciensD-xylose (sole carbon source)-33.3[1]
Petromyces albertensis100 g/L D-xylose, 1% (v/v) methanol-39.8[1]
Hansenula polymorpha125 g/L D-xylose4 days cultivation58[1]
Debaryomyces hansenii UFV-17010 g/L D-xylose (sole carbon source)24 hours incubation5.84[1]
Candida tropicalis HXP2D-xylose->90% conversion[1]
Candida tropicalis A2680 g/L xylose, 4 g/L peptone, 5 g/L yeast extractInitial pH 5.5, 20% (v/v) inoculum71.59[2]
Pichia pastoris (engineered)GlucoseShake flask fermentation2.8[3]
Pichia pastoris (engineered)GlycerolShake flask fermentation7.0[3]
Saccharomyces cerevisiae (recombinant)D-xylose and glucose (co-substrate)-0.95 g/g xylose[1]
Table 2: Effect of this compound on Microbial Growth

This table presents data on the inhibitory effects of this compound on the growth of certain bacterial species. This information is crucial for determining appropriate concentration ranges when designing experiments.

MicroorganismMedium and ConditionsEffect of this compoundReference
Streptococcus pneumoniaeBrain Heart Infusion (BHI) with 0.2% glucose5% this compound resulted in marked growth inhibition.[4]
Alpha-hemolytic streptococciIn vitro culture1% and 5% this compound markedly reduced growth.[4]
Beta-hemolytic streptococciIn vitro cultureSlight reduction in growth with 1% and 5% this compound.[4]
Haemophilus influenzaeIn vitro cultureNo significant effect on growth.[4]
Moraxella catarrhalisIn vitro cultureNo significant effect on growth.[4]
Streptococcus mutansArtificial saliva, continuous culture2% this compound decreased bacterial colonization. Increasing this compound concentration (2%-5%) caused a reduction in bacterial counts even in the presence of sucrose.[5]

Experimental Protocols

Protocol 1: Preparation of Defined Microbial Medium with this compound as the Sole Carbon Source

This protocol provides a general method for preparing a defined liquid or solid medium using this compound as the primary carbon source. The exact concentrations of salts and other components may need to be optimized for specific microorganisms.

Materials:

  • This compound (autoclave-stable)

  • Ammonium salt (e.g., (NH₄)₂SO₄ or NH₄Cl)

  • Phosphate (B84403) source (e.g., KH₂PO₄, K₂HPO₄)

  • Magnesium salt (e.g., MgSO₄·7H₂O)

  • Trace elements solution

  • Deionized water

  • Agar (B569324) (for solid medium)

  • Sterile flasks or tubes

  • Autoclave

Procedure:

  • Basal Salt Solution Preparation: Prepare a 10X concentrated basal salt solution. For 1 liter, dissolve the following in deionized water:

    • Ammonium sulfate (B86663): 50 g

    • Potassium phosphate monobasic: 10 g

    • Potassium phosphate dibasic: 10 g

    • Magnesium sulfate heptahydrate: 2 g

    • Adjust the pH to the desired level (typically 6.5-7.5) with NaOH or HCl.

    • Sterilize the 10X basal salt solution by autoclaving at 121°C for 15 minutes.

  • Trace Elements Solution (1000X): Prepare a 1000X trace elements solution containing salts such as CaCl₂, FeSO₄, MnSO₄, ZnSO₄, and CuSO₄. Sterilize by filtration.

  • This compound Stock Solution: Prepare a concentrated (e.g., 20-50% w/v) this compound stock solution in deionized water. Sterilize by autoclaving at 121°C for 15 minutes.

  • Medium Assembly (Aseptic Technique):

    • In a sterile container, add the required volume of sterile deionized water.

    • Aseptically add the 10X basal salt solution to achieve a 1X final concentration (e.g., 100 mL for 1 L of medium).

    • Aseptically add the 1000X trace elements solution to a 1X final concentration (e.g., 1 mL for 1 L of medium).

    • Aseptically add the sterile this compound stock solution to the desired final concentration (e.g., 2 g/L to 20 g/L).

  • For Solid Medium:

    • Prepare the basal salt medium (1X) in a flask.

    • Add agar (15-20 g/L) to the medium before autoclaving.

    • Autoclave the mixture.

    • Cool the agar medium to approximately 50-60°C.

    • Aseptically add the sterile this compound stock solution and trace elements solution.

    • Mix gently and pour into sterile Petri dishes.

Protocol 2: Screening Microorganisms for this compound Utilization

This protocol outlines a method to screen a collection of microorganisms for their ability to grow on this compound as a sole carbon source.

Materials:

  • Defined solid medium with this compound (from Protocol 1)

  • Defined solid medium with a known utilizable carbon source (e.g., glucose) as a positive control.

  • Defined solid medium with no carbon source as a negative control.

  • Microbial isolates for screening.

  • Sterile inoculation loops or toothpicks.

  • Incubator.

Procedure:

  • Prepare Agar Plates: Prepare the three types of agar plates as described above.

  • Inoculation:

    • Using a sterile inoculation loop or toothpick, pick a single colony of the microorganism to be tested.

    • Make a small streak or spot on each of the three types of plates (this compound, positive control, negative control).

    • Repeat for all microorganisms to be screened.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganisms.

  • Observation:

    • Check for growth on all plates daily for up to one week.

    • Growth on the positive control plate confirms the viability of the inoculum.

    • No growth on the negative control plate confirms that the basal medium does not support growth without an added carbon source.

    • Growth on the this compound plate indicates that the microorganism can utilize this compound as a carbon source.

Signaling Pathways and Workflows

Microbial Metabolism of Pentose Sugars

The metabolism of D-xylose, a precursor to this compound, differs between bacteria and yeasts. Understanding these pathways provides insight into how this compound might be assimilated when provided externally.

bacterial_xylose_metabolism D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase Xylulose-5-P Xylulose-5-P D-Xylulose->Xylulose-5-P Xylulokinase PPP Pentose Phosphate Pathway Xylulose-5-P->PPP

Caption: Bacterial D-xylose metabolism pathway.

yeast_xylose_metabolism D-Xylose D-Xylose This compound This compound D-Xylose->this compound Xylose Reductase (XR) D-Xylulose D-Xylulose This compound->D-Xylulose This compound Dehydrogenase (XDH) Xylulose-5-P Xylulose-5-P D-Xylulose->Xylulose-5-P Xylulokinase PPP Pentose Phosphate Pathway Xylulose-5-P->PPP xylitol_utilization_workflow cluster_screening Phase 1: Screening cluster_growth_kinetics Phase 2: Growth Kinetics cluster_metabolic_analysis Phase 3: Metabolic Analysis Screening Screen isolates on This compound agar plates (Protocol 2) Selection Select positive isolates for further study Screening->Selection Liquid_Culture Cultivate in liquid medium with varying this compound concentrations Selection->Liquid_Culture Growth_Measurement Measure growth (OD600) and this compound consumption (HPLC) over time Liquid_Culture->Growth_Measurement Data_Analysis Determine growth rate, yield, and substrate utilization rate Growth_Measurement->Data_Analysis Metabolite_Extraction Extract intracellular and extracellular metabolites Data_Analysis->Metabolite_Extraction Metabolomics Analyze metabolites by LC-MS/GC-MS Metabolite_Extraction->Metabolomics Pathway_Analysis Identify metabolic byproducts and elucidate pathways Metabolomics->Pathway_Analysis

References

Application of Xylitol in Oral Biofilm Formation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral biofilms, complex communities of microorganisms embedded in an extracellular matrix, are the primary etiological agents of dental caries and periodontal diseases. Streptococcus mutans is a key cariogenic bacterium that metabolizes dietary sugars to produce acids, leading to demineralization of tooth enamel. Xylitol, a five-carbon sugar alcohol, is a non-cariogenic sweetener that has been shown to interfere with the growth and metabolism of S. mutans and reduce the formation of oral biofilms.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on oral biofilm formation in various in vitro models.

Mechanism of Action: The Futile this compound Cycle

This compound's inhibitory effect on S. mutans is primarily attributed to the "futile this compound-5-phosphate cycle".[3] S. mutans takes up this compound via the fructose (B13574) phosphotransferase system (PTS). Inside the cell, this compound is phosphorylated to this compound-5-phosphate, a toxic intermediate that cannot be further metabolized. The cell then expends energy to dephosphorylate and expel the this compound. This energy-consuming futile cycle inhibits bacterial growth and acid production.[3]

Xylitol_ext This compound (extracellular) Xylitol_int This compound (intracellular) Xylitol_ext->Xylitol_int Fructose PTS X5P This compound-5-Phosphate (toxic) Xylitol_int->X5P Phosphorylation (Energy Consumed) Energy_depletion Energy Depletion Xylitol_int->Energy_depletion X5P->Xylitol_int Dephosphorylation (Energy Consumed) Glycolysis Glycolysis Inhibition X5P->Glycolysis Growth_inhibition Growth Inhibition Glycolysis->Growth_inhibition Energy_depletion->Growth_inhibition

Caption: Futile this compound cycle in Streptococcus mutans.

In Vitro Oral Biofilm Models

Several in vitro models are utilized to investigate the impact of this compound on oral biofilm formation. These models range from simple static monospecies biofilms to more complex multispecies consortia grown under continuous flow conditions.

Microtiter Plate Biofilm Model

This high-throughput model is suitable for screening the effects of various this compound concentrations on the biofilm-forming capacity of single bacterial species, typically S. mutans.

Experimental Protocol:

  • Bacterial Culture Preparation: Inoculate S. mutans (e.g., ATCC 25175) in Brain Heart Infusion (BHI) broth and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Standardization of Inoculum: Dilute the overnight culture in fresh BHI broth to a standardized density, for example, 1×10^6 Colony Forming Units (CFU)/mL.[1]

  • Biofilm Formation:

    • Dispense 100 µL of the standardized bacterial suspension into the wells of a 96-well flat-bottom polystyrene microtiter plate.

    • Add 100 µL of BHI broth containing the desired concentration of this compound (e.g., 0.01%, 1%, 3%).[1][4] A control group with no this compound should be included.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.[1]

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Gently aspirate the planktonic cells from each well and wash the wells twice with phosphate-buffered saline (PBS).

    • Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes.

    • Wash the wells thoroughly with distilled water to remove excess stain.

    • Solubilize the bound dye by adding 200 µL of 33% (v/v) acetic acid to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

start Start: Prepare S. mutans Culture standardize Standardize Inoculum (1x10^6 CFU/mL) start->standardize dispense Dispense into 96-well Plate standardize->dispense add_this compound Add BHI with/without this compound dispense->add_this compound incubate Incubate (24-72h, 37°C, 5% CO2) add_this compound->incubate wash_planktonic Wash with PBS incubate->wash_planktonic fix_biofilm Fix with Methanol wash_planktonic->fix_biofilm stain_cv Stain with Crystal Violet fix_biofilm->stain_cv wash_excess Wash with Distilled Water stain_cv->wash_excess solubilize Solubilize with Acetic Acid wash_excess->solubilize measure Measure Absorbance (570 nm) solubilize->measure

Caption: Microtiter plate biofilm assay workflow.

Hydroxyapatite (B223615) Disc Biofilm Model (Zürich Biofilm Model)

This model more closely mimics the tooth surface by using hydroxyapatite (HA) discs as the substrate for biofilm formation. It is often used for creating multispecies biofilms.[4][5]

Experimental Protocol:

  • Preparation of HA Discs: Sterilize sintered hydroxyapatite discs and place them in a 24-well plate.

  • Pellicle Formation: Coat the HA discs with a sterile salivary pellicle by incubating them in filter-sterilized whole human saliva for 4 hours at 37°C.

  • Bacterial Inoculum: Prepare a multispecies inoculum containing relevant oral bacteria such as Streptococcus mutans, Streptococcus sobrinus, Lactobacillus rhamnosus, Actinomyces viscosus, Porphyromonas gingivalis, and Fusobacterium nucleatum.[4]

  • Biofilm Growth:

    • Place the pellicle-coated HA discs in a continuous flow system or a batch culture system.

    • Inoculate with the multispecies bacterial suspension.

    • Provide a nutrient medium (e.g., artificial saliva) with or without this compound (e.g., 1%, 3%).[4]

    • Incubate under anaerobic conditions at 37°C for a designated period (e.g., 48 hours).[4]

  • Biofilm Analysis:

    • CFU Counting: Harvest the biofilm from the HA discs by scraping. Serially dilute the harvested biofilm and plate on selective agar (B569324) media to determine the viable counts of different bacterial species.[4]

    • Confocal Laser Scanning Microscopy (CLSM): Stain the biofilms with fluorescent dyes (e.g., LIVE/DEAD BacLight) to visualize the biofilm structure and bacterial viability.[4]

start Start: Sterilize HA Discs pellicle Coat with Salivary Pellicle start->pellicle biofilm_growth Incubate with Medium +/- this compound (Anaerobic, 37°C) pellicle->biofilm_growth inoculum Prepare Multispecies Inoculum inoculum->biofilm_growth analysis Biofilm Analysis biofilm_growth->analysis cfu CFU Counting analysis->cfu clsm Confocal Microscopy analysis->clsm

Caption: Hydroxyapatite disc biofilm model workflow.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on oral biofilms from various studies.

Table 1: Effect of this compound on S. mutans Biofilm Biomass and Viability

This compound ConcentrationIncubation TimeBiofilm ModelEffect on BiomassEffect on Viable Cells (CFU/mL)Reference
0.01%8, 24, 48, 72 hMonospecies (S. mutans)Significantly lower at all time points (p < 0.001)Statistically significant decrease after 48 h[1]
2%-Continuous culture (S. mutans)Decreased bacterial colonization-[6]
2-5%-Continuous culture (S. mutans)Reduction in bacterial counts even with sucrose (B13894)-[6]

Table 2: Effect of this compound on Multispecies Biofilms

This compound ConcentrationBiofilm ModelBacterial SpeciesEffectReference
1% and 3%Zürich Biofilm Model (HA discs)S. mutans, S. sobrinus, L. rhamnosus, A. viscosus, P. gingivalis, F. nucleatumInhibition of growth of different species[4]
7.5%6-species biofilm (HA discs)S. mutans or S. sobrinus with other oral streptococciNo significant inhibition of mutans streptococci[7][8]

Table 3: In Vivo and In Situ Effects of this compound

This compound ProductDurationStudy PopulationEffectReference
Chewing Gum2 weeksYoung adults19% reduction in plaque weight (p < 0.05)[9]
Lollipops14 daysChildren (7-12 years)Reduction in plaque index, increase in plaque and saliva pH (p < 0.001)[10]

Conclusion

The provided protocols and data demonstrate that this compound can be effectively studied in various oral biofilm models. The microtiter plate assay is a robust method for high-throughput screening of this compound's effect on monospecies biofilms. The hydroxyapatite disc model offers a more clinically relevant substrate for studying both monospecies and multispecies biofilms. In vivo and in situ studies confirm the efficacy of this compound in reducing plaque accumulation and creating a less cariogenic oral environment. These models are valuable tools for researchers and drug development professionals in the evaluation of this compound and other anti-caries agents.

References

Application Notes and Protocols for Xylitol in Diabetic and Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, has garnered significant interest as a sugar substitute in the management of diabetes and metabolic disorders. Its unique metabolic properties, including a low glycemic index and insulin-independent metabolism, make it a promising candidate for reducing the adverse effects of sucrose.[1] These application notes provide a comprehensive overview of the use of this compound in research, summarizing key quantitative data from preclinical and clinical studies and detailing relevant experimental protocols. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in this field.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative outcomes from various studies investigating the effects of this compound on key metabolic parameters.

Table 1: Effects of this compound on Glycemic Control and Insulin (B600854) Sensitivity

Study PopulationThis compound InterventionDurationKey FindingsReference
Type 2 Diabetic Rats10% this compound solution as drinking water5 weeksBlood Glucose: Significantly decreased. Serum Insulin: Significantly increased. Glucose Tolerance: Significantly improved.[2][3][4][5][6][7]
Nondiabetic Rats10% dietary this compound3 weeksNon-fasting Blood Glucose: Significantly decreased compared to sucrose. Serum Insulin: No significant change. Glucose Tolerance: Significantly improved.[8]
Humans with Obesity8g this compound, three times a day5-7 weeksIntestinal Glucose Absorption: No significant change.[9][10]
Healthy Lean and Obese Humans50g this compound in 300ml water (acute dose)AcutePlasma Glucose: Slightly affected. Plasma Insulin: Slightly affected.[11]

Table 2: Effects of this compound on Lipid Profile and Body Weight

Study PopulationThis compound InterventionDurationKey FindingsReference
Type 2 Diabetic Rats10% this compound solution as drinking water5 weeksSerum Lipids: Most serum lipids significantly decreased. Serum Triglycerides: Not significantly influenced.[2][4][5][6][7]
High-Fat Diet-Fed Rats1.0g or 2.0g this compound per 100 kcal8 weeksPlasma Total Cholesterol: Significantly reduced. Plasma Triglycerides: Significantly lower in the 2.0g group. Visceral Fat Mass: Significantly smaller.[12][13][14]
Diet-Induced Obese Mice10% this compound solution28 daysBody Weight Loss: Significantly higher compared to control and glucose groups. Total Cholesterol: Lowest in the this compound group. HDL Cholesterol: Highest in the this compound group.[15][16]
Nondiabetic Rats10% dietary this compound3 weeksSerum Total Cholesterol: Significantly decreased. LDL-Cholesterol: Significantly decreased. Serum Triglycerides: Significantly increased.[8]

Experimental Protocols

Protocol 1: Induction and Treatment of a Type 2 Diabetes Rat Model

This protocol is based on the methodology described in studies by Islam et al.[2][3][4][5][6][7]

1. Animal Model and Diabetes Induction:

  • Animals: Six-week-old male Sprague-Dawley rats.

  • Initial Diet: Feed a 10% fructose (B13574) solution for 2 weeks.

  • Induction: Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 40 mg/kg body weight.

  • Confirmation of Diabetes: One week post-STZ injection, confirm diabetes by measuring non-fasting blood glucose levels. Animals with levels >300 mg/dl are considered diabetic.

2. Experimental Groups:

  • Normal Control (NC): Non-diabetic rats receiving standard chow and normal drinking water.

  • Diabetic Control (DBC): Diabetic rats receiving standard chow and normal drinking water.

  • This compound (XYL): Diabetic rats receiving standard chow and a 10% this compound solution as their drinking water.

3. Intervention Period: 5 weeks.

4. Key Measurements:

  • Weekly: Body weight and non-fasting blood glucose.

  • End of Study:

    • Oral Glucose Tolerance Test (OGTT).

    • Serum analysis for insulin, fructosamine, total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

    • Liver glycogen (B147801) analysis.

Protocol 2: Assessment of GLP-1 Secretion in Response to this compound in Humans

This protocol is adapted from studies investigating gut hormone responses to sugar substitutes.[11][17]

1. Study Participants: Healthy, lean, and obese volunteers.

2. Study Design: Randomized, placebo-controlled, double-blind, cross-over trial.

3. Interventions: On separate days, participants receive one of the following solutions via a nasogastric tube:

  • 75g glucose in 300ml water (positive control).

  • 50g this compound in 300ml water.

  • Placebo (300ml water).

4. Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120, 150, and 180 minutes) post-intervention.

5. Biochemical Assays:

  • GLP-1: Measure active GLP-1 levels using a specific ELISA or radioimmunoassay. It is crucial to use collection tubes containing a DPP-4 inhibitor to prevent degradation of active GLP-1.[18][19]

  • Other Hormones: Cholecystokinin (CCK), insulin, and glucagon.

  • Metabolites: Plasma glucose.

6. Gastric Emptying: Assess using a [¹³C]sodium acetate (B1210297) breath test.

Protocol 3: In Vitro Assessment of this compound-Induced Insulin Secretion

This protocol is based on an in vitro study using isolated rat islets of Langerhans.[2]

1. Islet Isolation: Isolate islets of Langerhans from rats by collagenase digestion.

2. Cell Culture: Culture the isolated islets in an appropriate medium.

3. Stimulation: Expose the islets to different concentrations of:

  • This compound

  • Glucose (as a comparator)

  • Other secretagogues or inhibitors (e.g., arginine, leucine, mannoheptulose) to investigate the mechanism of action.

4. Sample Collection: Collect the supernatant at specified time points.

5. Insulin Measurement: Quantify insulin concentration in the supernatant using a radioimmunoassay (RIA) or ELISA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Xylitol_Metabolism_and_Signaling cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_liver Liver Metabolism cluster_systemic Systemic Effects Xylitol_Ingested This compound Intestinal_L_Cells Intestinal L-Cells Xylitol_Ingested->Intestinal_L_Cells Stimulates Xylitol_Absorbed Absorbed this compound Xylitol_Ingested->Xylitol_Absorbed Passive Diffusion GLP1_Secretion GLP-1 Secretion Intestinal_L_Cells->GLP1_Secretion Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_Secretion->Pancreatic_Beta_Cells Acts on Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Improved_Glycemic_Control Improved Glycemic Control Insulin_Secretion->Improved_Glycemic_Control Hepatic_Metabolism Hepatic Metabolism (Insulin-Independent) Xylitol_Absorbed->Hepatic_Metabolism Pentose_Phosphate_Pathway Pentose Phosphate Pathway Hepatic_Metabolism->Pentose_Phosphate_Pathway Glucose_Production Glucose/Glycogen Production Pentose_Phosphate_Pathway->Glucose_Production Reduced_Blood_Glucose Reduced Blood Glucose Improved_Glycemic_Control->Reduced_Blood_Glucose

Caption: this compound's metabolic and signaling pathways.

Diabetic_Rat_Model_Workflow start Start: 6-week-old Sprague-Dawley Rats diet_induction 10% Fructose Solution (2 weeks) start->diet_induction stz_injection Streptozotocin (STZ) Injection (40 mg/kg) diet_induction->stz_injection diabetes_confirmation Confirm Diabetes (Blood Glucose >300 mg/dl) stz_injection->diabetes_confirmation group_allocation Group Allocation diabetes_confirmation->group_allocation nc_group Normal Control (NC) (Normal Water) group_allocation->nc_group dbc_group Diabetic Control (DBC) (Normal Water) group_allocation->dbc_group xyl_group This compound (XYL) (10% this compound Solution) group_allocation->xyl_group intervention Intervention Period (5 weeks) nc_group->intervention dbc_group->intervention xyl_group->intervention weekly_monitoring Weekly Monitoring: - Body Weight - Blood Glucose intervention->weekly_monitoring final_measurements End of Study Measurements: - OGTT - Serum Analysis - Liver Glycogen intervention->final_measurements data_analysis Data Analysis and Comparison final_measurements->data_analysis

Caption: Experimental workflow for a type 2 diabetes rat model.

GLP1_Secretion_Protocol_Workflow start Recruit Healthy, Lean, and Obese Volunteers design Randomized, Placebo-Controlled, Double-Blind, Cross-Over Design start->design interventions Intervention Arms (on separate days): - 50g this compound - 75g Glucose - Placebo (Water) design->interventions administration Administer Solution via Nasogastric Tube interventions->administration blood_sampling Serial Blood Sampling (0-180 minutes) administration->blood_sampling gastric_emptying Gastric Emptying Test ([¹³C]Sodium Acetate Breath Test) administration->gastric_emptying sample_processing Process Blood with DPP-4 Inhibitor blood_sampling->sample_processing assays Biochemical Assays: - Active GLP-1 (ELISA/RIA) - Insulin, Glucose, CCK sample_processing->assays data_analysis Data Analysis: Compare hormone and metabolite responses between interventions assays->data_analysis gastric_emptying->data_analysis

Caption: Workflow for assessing GLP-1 secretion in humans.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in biological samples is essential for metabolic studies. Several analytical techniques are available, each with its own advantages.[4][5][20][21]

Table 3: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleSample PreparationDetectionAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds.Derivatization (e.g., trimethylsilylation or acetylation) is required as this compound is non-volatile.Flame Ionization Detection (FID) or Mass Spectrometry (MS).High sensitivity and resolution, especially with MS.Requires derivatization, which can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Simple dilution and filtration for liquid samples.Refractive Index (RI), Evaporative Light Scattering (ELS), or Pulsed Amperometric Detection (PAD).Simple sample preparation, suitable for routine analysis.Lower sensitivity compared to GC-MS and LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly specific mass detection.Protein precipitation followed by Hydrophilic Interaction Chromatography (HILIC).Tandem Mass Spectrometry.High selectivity, sensitivity, and accuracy. Stable isotope dilution can be used for precise quantification.[3]Higher equipment cost and complexity.

Conclusion

This compound demonstrates significant potential as a sugar substitute with beneficial effects on glycemic control, lipid metabolism, and body weight, as evidenced by numerous preclinical and emerging clinical studies. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals to design and execute robust studies to further elucidate the metabolic effects of this compound and its therapeutic potential in diabetes and related metabolic disorders. Careful selection of experimental models, intervention strategies, and analytical methods is crucial for generating high-quality, reproducible data in this promising area of research.

References

Application Notes and Protocols for Xylitol Production via Enzymatic Hydrolysis of Hemicellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, is a valuable sugar substitute widely used in the food, pharmaceutical, and dental industries due to its sweetness, low caloric value, and anti-cariogenic properties. The production of this compound from renewable lignocellulosic biomass offers a sustainable alternative to traditional chemical synthesis. This process primarily involves the extraction of hemicellulose, its enzymatic hydrolysis to release xylose, and the subsequent conversion of xylose to this compound.

These application notes provide detailed protocols and quantitative data for the key stages of this bioconversion process, from biomass pretreatment to the final analysis of this compound.

Overall Workflow: From Lignocellulosic Biomass to this compound

The conversion of hemicellulose-rich biomass into this compound is a multi-step process. It begins with a pretreatment phase to break down the complex lignocellulosic matrix and make hemicellulose accessible. This is followed by the enzymatic hydrolysis of hemicellulose to liberate xylose monomers. Finally, the purified xylose is converted to this compound through a biocatalytic process.

G cluster_0 Upstream Processing cluster_1 Core Bioconversion cluster_2 Downstream Processing a Lignocellulosic Biomass (e.g., Corncob, Sugarcane Bagasse) b Pretreatment (e.g., Alkali, Dilute Acid, Steam Explosion) a->b c Hemicellulose-Rich Fraction b->c d Enzymatic Hydrolysis (Hemicellulases) c->d e Xylose-Rich Hydrolysate d->e f Purification / Detoxification e->f analysis QC/QA Analysis (HPLC) e->analysis g Purified Xylose f->g h Biocatalytic Conversion (Enzymatic or Microbial) g->h i This compound Solution h->i j Purification i->j i->analysis k Crystallization j->k l High-Purity this compound k->l l->analysis

Caption: Overall workflow from biomass to high-purity this compound.

Part 1: Pretreatment and Hemicellulose Extraction

Pretreatment is a critical step to disrupt the recalcitrant structure of lignocellulosic biomass, removing lignin (B12514952) and increasing the accessibility of hemicellulose to enzymes.[1] The choice of method depends on the specific biomass source.

Protocol 1A: Alkaline Pretreatment of Sugarcane Bagasse

This method is effective for removing lignin and saponifying intermolecular ester bonds.[2]

Materials:

Procedure:

  • Soaking: Submerge the ground sugarcane bagasse in the NaOH solution at a specific solid-to-liquid ratio (e.g., 1:20) for approximately 4 hours at room temperature (25°C).[2]

  • Filtration and Washing: Filter the mixture through a 100 µm mesh. Wash the solid residue extensively with deionized water until the filtrate is neutral.[2]

  • Hemicellulose Solubilization: The filtrate contains the solubilized hemicellulose and lignin.

  • Precipitation: Slowly acidify the filtrate to a pH of 5.0-5.5 using glacial acetic acid while stirring.[3] Add cold ethanol (e.g., 2-3 volumes) to the acidified filtrate to precipitate the hemicellulose.

  • Recovery: Allow precipitation to occur overnight at 4°C. Recover the precipitated hemicellulose by centrifugation.

  • Washing and Drying: Wash the hemicellulose pellet with 70% ethanol and then with absolute ethanol to remove impurities. Dry the purified hemicellulose in an oven at a low temperature (e.g., 40-50°C).

Protocol 1B: Dilute Acid Pretreatment of Corn Stover

This method effectively hydrolyzes hemicellulose into soluble sugars, primarily xylose.

Materials:

  • Corn stover (milled)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1-3% w/w)

  • Calcium hydroxide or sodium hydroxide for neutralization

Procedure:

  • Reaction Setup: Prepare a slurry of corn stover in the dilute sulfuric acid solution.

  • Hydrolysis: Heat the slurry in a high-pressure reactor to a temperature of 120-160°C for a residence time of 10-40 minutes.[4][5]

  • Separation: After the reaction, rapidly cool the mixture and separate the liquid hydrolysate (containing xylose) from the solid residue (rich in cellulose (B213188) and lignin) by filtration.

  • Neutralization and Detoxification: Neutralize the liquid hydrolysate to a pH of 5.0-6.0. This step is crucial as the hydrolysate may contain inhibitors (like furfural (B47365) and acetic acid) that can affect subsequent enzymatic steps.[4] Treatment with activated charcoal can be used to remove these inhibitors.

Part 2: Enzymatic Hydrolysis of Hemicellulose to Xylose

Enzymatic hydrolysis offers a specific and efficient way to convert hemicellulose (xylan) into xylose under mild conditions.[6] A synergistic cocktail of enzymes is required for complete degradation.

G Hemicellulose Hemicellulose (Xylan Backbone with side chains) Xylanase Endo-β-1,4-xylanase Accessory Accessory Enzymes (e.g., α-L-arabinofuranosidase, α-D-glucuronidase) XOS Xylo-oligosaccharides (XOS) & Branched Oligomers Xylanase->XOS Cleaves backbone Xylosidase β-xylosidase Xylose Xylose Xylosidase->Xylose SideChains Arabinose, Glucuronic Acid, Acetyl groups Accessory->SideChains Removes side chains XOS->Xylosidase Cleaves ends

Caption: Synergistic action of enzymes in hemicellulose hydrolysis.

Protocol 2A: Enzymatic Hydrolysis of Extracted Hemicellulose

Materials:

  • Purified hemicellulose (from Protocol 1A or commercial source)

  • Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 4.8-5.5)[7][8]

  • Hemicellulase enzyme cocktail (containing xylanase, β-xylosidase, and accessory enzymes). Commercial options include preparations like Accellerase XY.[9]

  • Shaking incubator or stirred-tank reactor

Procedure:

  • Substrate Preparation: Prepare a slurry of the hemicellulose substrate in the buffer at a desired concentration (e.g., 1-10% w/v).

  • Enzyme Addition: Add the enzyme cocktail to the slurry. The enzyme loading is a critical parameter and should be optimized (e.g., 5-130 IU of xylanase per gram of substrate).[10][11]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme system (typically 40-55°C) with continuous agitation (e.g., 150 rpm).[7][8]

  • Reaction Monitoring: Take samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours) to monitor the release of xylose.

  • Enzyme Deactivation: Stop the reaction by heating the mixture to 95-100°C for 10 minutes to denature the enzymes.

  • Clarification: Centrifuge or filter the hydrolysate to remove any insoluble residue. The clear supernatant is the xylose-rich hydrolysate.

Data Presentation: Enzymatic Hydrolysis Conditions and Yields

The efficiency of enzymatic hydrolysis is influenced by several factors, including the biomass source, pretreatment method, and enzyme formulation.

Biomass SourcePretreatmentEnzyme SystemTemp (°C)pHTime (h)Xylose Yield (%)Reference
Wood SawdustAlkaline (10% NaOH) + AutoclaveXylanase50-4564.5%[6]
CorncobOrganosolv (70% ethanol, 170°C)Accellerase XY (250 U/ml)555.5-~65% (xylan digestibility)[9]
Brewers' Spent GrainAlkaline ExtractionPurified enzyme mix (xylanases, arabinofuranosidase, β-xylosidase, glucuronidase)405.54863.6%[7]
Sugarcane BagasseAlkalineXylanase (5 IU/g), β-xylosidase (10 IU/g), accessory enzymes (6 IU/g)--249.0%*[10]
Poplar HeartwoodSteam Explosion (205°C)Enzymatic Hydrolysis--7218.5 g/L (concentration)[12]
Corn StoverDilute H₂SO₄ (1%)-165-0.1780.0%[13]
Note: This study optimized for xylooligosaccharides, resulting in a lower monomeric xylose yield.

Part 3: Conversion of Xylose to this compound

The conversion of D-xylose to this compound is a reduction reaction. This can be achieved through microbial fermentation or by direct enzymatic conversion.

G cluster_enzymatic Enzymatic Pathway cluster_microbial Microbial Pathway Xylose D-Xylose XR Xylose Reductase (XR) Xylose->XR Yeast Whole-cell biocatalyst (e.g., Candida tropicalis) Xylose->Yeast This compound This compound XR->this compound NADP NADP+ XR->NADP NADPH NADPH NADPH->XR Regen Cofactor Regeneration (e.g., Glucose Dehydrogenase) NADP->Regen Regenerated by co-substrate (e.g., glucose) Regen->NADPH Yeast->this compound

Caption: Pathways for the biocatalytic conversion of xylose to this compound.

Protocol 3A: Enzymatic Production of this compound using Xylose Reductase

This method uses an isolated enzyme system and is advantageous for achieving high conversion rates. A key challenge is the regeneration of the expensive NADPH cofactor.[14][15]

Materials:

  • Purified xylose solution

  • Buffer (e.g., pH 6.0-7.0)[16]

  • Xylose Reductase (XR)

  • NADPH (cofactor)[16]

  • Cofactor regeneration system (optional but recommended):

    • Glucose Dehydrogenase (GDH)[17]

    • Glucose (co-substrate)

Procedure:

  • Reaction Mixture: In a temperature-controlled vessel (e.g., 30°C), prepare a solution containing xylose (e.g., 50-200 g/L) and NADPH (e.g., 10 mM) in the appropriate buffer.[15][17]

  • Cofactor Regeneration (if applicable): Add the co-substrate (glucose) and the regeneration enzyme (GDH) to the mixture.

  • Initiate Reaction: Add xylose reductase to start the conversion.

  • Incubation: Maintain the reaction at the optimal temperature (e.g., 30°C) and pH (6.0-7.0) with gentle agitation for 8-24 hours.[15][16]

  • Monitoring: Monitor the consumption of xylose and the formation of this compound using HPLC (see Protocol 4A).

  • Termination and Purification: Stop the reaction by heat inactivation or by removing the enzyme (if immobilized). The resulting this compound solution can then be purified.

Protocol 3B: Microbial Fermentation of Xylose to this compound

Whole-cell biocatalysts, particularly yeasts like Candida tropicalis, are widely used for this compound production.[18]

Materials:

  • Xylose-rich hydrolysate

  • Yeast strain (e.g., Candida tropicalis ATCC 750)[19]

  • Fermentation medium components:

    • Yeast extract (e.g., 10 g/L)[18]

    • KH₂PO₄ (e.g., 5 g/L)[18]

    • MgSO₄·7H₂O (e.g., 0.2 g/L)[18]

    • Co-substrate for cell growth and cofactor regeneration (e.g., glucose or glycerol, 10-20 g/L)[18][20]

  • Fermenter or shaking flasks

Procedure:

  • Inoculum Preparation: Grow the yeast strain in a suitable growth medium until it reaches the exponential phase.

  • Fermentation Setup: Prepare the sterile fermentation medium containing the xylose hydrolysate and other nutrients in the fermenter.

  • Inoculation: Inoculate the fermentation medium with the prepared yeast culture.

  • Fermentation: Maintain the fermentation under controlled conditions:

    • Temperature: 30-32°C[18][19]

    • pH: 4.0-5.5[18][19]

    • Agitation: 200-500 rpm[18]

    • Aeration: Controlled aeration is important; microaerobic conditions often favor this compound production.[14]

  • Monitoring and Harvesting: Monitor cell growth, xylose consumption, and this compound production over 48-96 hours.[8] Harvest the fermentation broth when this compound concentration is maximal.

  • Cell Removal: Separate the yeast cells from the broth by centrifugation to obtain the this compound-containing supernatant.

Data Presentation: Xylose to this compound Conversion
Conversion MethodOrganism/EnzymeXylose Conc. (g/L)Co-substrateYieldProductivityReference
Whole-cell BiocatalystRecombinant E. coli200Glucose~100% conversion6.37 g/L/h[17]
Microbial FermentationCandida tropicalis (XYL2-disrupted mutant)50Glycerol (15 g/L)98%3.23 g/L/h[18]
Microbial FermentationCandida glycerinogenes (XYL1-overexpressed)100Glycerol (20 g/L)98%0.83 g/L/h[20]
Enzymatic ConversionXylose Reductase (crude)18.8NADPH51.7%-[16]
Microbial FermentationCandida tropicalis50Glucose (variable)0.54 g/g0.52 g/L/h[21]

Part 4: Analytical Methods

Accurate quantification of xylose and this compound is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.[22]

Protocol 4A: HPLC Quantification of Xylose and this compound

Materials & Equipment:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELS) detector[22]

  • HPLC column suitable for sugar analysis (e.g., Aminex HPX-87H, Primesep S HILIC, or a column packed with polystyrene cation exchange resin)[22]

  • Mobile phase (e.g., dilute sulfuric acid, acetonitrile/water mixture, or pure distilled water depending on the column)[23]

  • Syringe filters (0.22 or 0.45 µm)

  • Xylose and this compound analytical standards

Procedure:

  • Sample Preparation:

    • Take a sample from the hydrolysate or fermentation broth.

    • Centrifuge to remove cells and particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample with the mobile phase if the sugar concentration is too high.

  • HPLC Analysis:

    • Column: Primesep S HILIC/mixed-mode column.[22]

    • Mobile Phase: Acetonitrile and water mixture.

    • Flow Rate: Typically 0.6-1.0 mL/min.

    • Column Temperature: Often maintained at a constant temperature (e.g., 50-80°C) for better peak resolution.

    • Detector: RI or ELSD.[22]

  • Calibration:

    • Prepare a series of standard solutions with known concentrations of pure xylose and this compound.

    • Inject the standards into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Quantification:

    • Inject the prepared samples.

    • Identify the peaks for xylose and this compound based on their retention times compared to the standards.

    • Quantify the concentration of each compound in the samples by interpolating their peak areas on the calibration curve.

References

Application Notes and Protocols for Continuous Xylitol Production Using Immobilized Cell Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous production of xylitol using immobilized cell technology. This method offers a promising and sustainable alternative to traditional chemical synthesis, with applications in the food, pharmaceutical, and biomedical fields.

Introduction

This compound, a five-carbon sugar alcohol, is a valuable low-calorie sweetener with anti-cariogenic properties, making it suitable for diabetic and health-conscious consumers.[1][2] The biotechnological production of this compound from lignocellulosic biomass, rich in xylose, presents an environmentally friendly and economically viable approach.[3][4] Immobilized cell technology enhances this process by allowing for high cell densities, biocatalyst reusability, and improved stability, leading to increased productivity and simplified downstream processing.[2][5][6] This document outlines the key principles, experimental protocols, and expected outcomes for continuous this compound production using immobilized yeast cells.

Key Principles

The microbial conversion of xylose to this compound is primarily achieved by yeast species, such as those from the Candida, Pichia, and Debaryomyces genera.[3][7] The core of the biotechnological process lies in the metabolic pathway where xylose is reduced to this compound.

Signaling Pathway of Xylose to this compound Conversion in Yeast

The primary pathway for this compound production in yeasts involves a two-step enzymatic process. D-xylose is first reduced to this compound by an NAD(P)H-dependent xylose reductase (XR). The this compound can then be further oxidized to D-xylulose by an NAD+-dependent this compound dehydrogenase (XDH), which then enters the pentose (B10789219) phosphate (B84403) pathway.[8][9][10] For this compound accumulation, a microaerobic or oxygen-limited condition is often preferred, which favors the regeneration of the NADPH cofactor required by xylose reductase while limiting the activity of this compound dehydrogenase.[1][11]

Xylose_Metabolism cluster_cell Yeast Cell Xylose D-Xylose This compound This compound Xylose->this compound Xylose Reductase (XR) NAD(P)H -> NAD(P)+ Xylulose D-Xylulose This compound->Xylulose this compound Dehydrogenase (XDH) NAD+ -> NADH PPP Pentose Phosphate Pathway Xylulose->PPP Immobilization_Workflow cluster_prep Cell Preparation cluster_immobilization Immobilization cluster_result Outcome A Yeast Culture (e.g., Candida tropicalis) B Harvest and Wash Cells A->B C Mix Cells with Sodium Alginate B->C D Extrude into Calcium Chloride C->D E Cure and Wash Beads D->E F Immobilized Cell Beads Ready for Fermentation E->F Continuous_Fermentation_Logic cluster_setup Bioreactor Setup cluster_operation Continuous Operation cluster_monitoring Monitoring & Analysis cluster_outcome Process Outcome A Add Immobilized Cells B Fill with Fermentation Medium A->B C Start Continuous Feed (Fresh Medium) B->C D Simultaneous Effluent Removal C->D E Control T, pH, Aeration D->E F Periodic Sampling E->F G HPLC Analysis (Xylose, this compound) F->G H Steady-State Continuous This compound Production G->H Achieve Steady State

References

Application Notes and Protocols for Xylitol Recovery: A Detailed Guide to Downstream Processing and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the downstream processing and purification techniques for xylitol recovery, with a focus on methods applicable from laboratory to industrial scales. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to guide researchers in developing efficient and scalable purification strategies.

Introduction

This compound, a five-carbon sugar alcohol, is a popular sugar substitute due to its low caloric value, anti-cariogenic properties, and suitability for diabetic consumption.[1][2][3] Production of this compound can be achieved through chemical or biotechnological routes, with the latter gaining significant attention due to its potential for utilizing renewable lignocellulosic biomass.[2][4][5] Regardless of the production method, the final product must undergo a series of purification steps, collectively known as downstream processing, to remove impurities and isolate this compound in a highly pure crystalline form.[6][7] This process is a critical bottleneck that significantly impacts the overall cost and efficiency of this compound production.[1][8]

This guide details the most common and effective techniques for this compound recovery, including centrifugation, membrane filtration, ion exchange, activated carbon treatment, liquid-liquid extraction, precipitation, and crystallization.

I. Overview of Downstream Processing for this compound Recovery

The downstream processing of this compound typically involves several stages aimed at separating this compound from the fermentation broth or chemical reaction mixture. The general workflow begins with the removal of large solid particles, followed by the separation of soluble impurities and concentration of the this compound solution, and finally, crystallization to obtain pure this compound.

Downstream_Processing_Overview Fermentation_Broth Fermentation Broth / Chemical Reaction Mixture Centrifugation Centrifugation / Microfiltration (Cell & Particulate Removal) Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Purification Primary Purification (Ion Exchange, Activated Carbon, Membrane Filtration) Clarified_Broth->Purification Purified_Xylitol_Solution Purified this compound Solution Purification->Purified_Xylitol_Solution Concentration Concentration (Evaporation) Purified_Xylitol_Solution->Concentration Concentrated_Solution Concentrated this compound Solution Concentration->Concentrated_Solution Crystallization Crystallization Concentrated_Solution->Crystallization Xylitol_Crystals Pure this compound Crystals Crystallization->Xylitol_Crystals Drying Drying Xylitol_Crystals->Drying Final_Product Final this compound Product Drying->Final_Product

Caption: General workflow for downstream processing of this compound.

II. Key Purification Techniques and Protocols

A. Cell Removal and Clarification

The initial step in purifying this compound from a fermentation broth is the removal of microbial cells and other suspended solids.

1. Centrifugation: This is a common method for separating microbial cells from the fermentation broth.

2. Microfiltration (MF): An alternative to centrifugation, microfiltration uses membranes to separate suspended particles.

Experimental Protocol: Cell Removal by Centrifugation

  • Transfer the fermentation broth to centrifuge tubes.

  • Balance the tubes in the centrifuge rotor.

  • Centrifuge at 5,000-10,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the soluble this compound.

  • The cell pellet can be discarded or used for other purposes.

B. Membrane Filtration

Membrane filtration techniques, such as ultrafiltration (UF) and nanofiltration (NF), are increasingly used for this compound purification due to their potential for energy savings and high purity.[8][9]

  • Ultrafiltration (UF): UF is effective for removing high molecular weight components like proteins and residual polysaccharides.[6][10] A polysulfone ultrafiltration membrane can achieve 99% rejection of biomass cells.[6]

  • Nanofiltration (NF): NF is used to remove low molecular weight compounds, such as organic acids and salts, while retaining this compound.[6][10] This technique can also be used to concentrate the this compound solution.[6][10]

Membrane_Filtration_Workflow Clarified_Broth Clarified Broth UF_Membrane Ultrafiltration (UF) (Polysulfone Membrane) Clarified_Broth->UF_Membrane UF_Permeate UF Permeate (this compound, Salts, Acids) UF_Membrane->UF_Permeate Passes through UF_Retentate UF Retentate (Proteins, Polysaccharides) UF_Membrane->UF_Retentate Retained NF_Membrane Nanofiltration (NF) (Polyamide Membrane) UF_Permeate->NF_Membrane NF_Permeate NF Permeate (Salts, Acetic Acid) NF_Membrane->NF_Permeate Passes through NF_Retentate NF Retentate (Concentrated this compound) NF_Membrane->NF_Retentate Retained

Caption: Two-stage membrane filtration process for this compound purification.

Experimental Protocol: Two-Stage Membrane Filtration

  • Ultrafiltration:

    • Feed the clarified fermentation broth to a polysulfone ultrafiltration (UF) system.

    • Operate at a pressure of 1-1.5 barg.[6]

    • Collect the permeate, which contains this compound and other low molecular weight components.

  • Nanofiltration:

    • Feed the UF permeate to a polyamide nanofiltration (NF) system.

    • Operate at a pressure of 5.5 barg.[6][10]

    • The retentate will be a concentrated and purified this compound solution. The permeate will contain salts and organic acids.

C. Ion Exchange and Activated Carbon Treatment

These methods are used to remove charged molecules (salts, acids) and colored impurities.

  • Ion Exchange Chromatography: Cation and anion exchange resins are used to remove dissolved ions.

  • Activated Carbon: This is used for decolorization and removal of phenolic compounds and other organic impurities.[1]

Experimental Protocol: Decolorization and Desalting

  • Activated Carbon Treatment:

    • Add activated charcoal (e.g., 1% w/v) to the this compound solution.[11]

    • Stir the mixture at 60°C for 1 hour.[11]

    • Filter the solution to remove the activated carbon.

  • Ion Exchange:

    • Pass the decolorized solution through a column packed with a cation exchange resin followed by a column with an anion exchange resin.

    • Collect the eluate, which will be a desalted this compound solution.

D. Liquid-Liquid Extraction

This technique separates this compound from impurities based on their different solubilities in two immiscible liquid phases. Ethyl acetate (B1210297) has been shown to be effective for clarifying the fermented broth without significant this compound loss.[12][13]

Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate

  • Mix the fermentation broth with an equal volume of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes.

  • Allow the layers to separate.

  • Collect the aqueous layer containing the this compound.

  • Repeat the extraction process 2-3 times for higher purity.

E. Crystallization

Crystallization is the final and most crucial step to obtain high-purity this compound.[11] It is a process where solid crystals are formed from a supersaturated solution.

Methods of Crystallization:

  • Cooling Crystallization: Supersaturation is achieved by cooling a saturated this compound solution.[14][15]

  • Evaporative Crystallization: The solvent is evaporated to increase the this compound concentration and induce crystallization.[14]

  • Anti-Solvent Crystallization: An anti-solvent (e.g., ethanol (B145695), methanol) is added to the aqueous this compound solution to reduce its solubility and cause precipitation.[14][16]

Experimental Protocol: Cooling Crystallization

  • Concentrate the purified this compound solution by vacuum evaporation to a high concentration (e.g., 750 g/L).[11]

  • Heat the solution to ensure all this compound is dissolved.

  • Cool the solution slowly.

  • When the solution reaches a supersaturated state (e.g., 38.5°C for a solution saturated at 40°C), add seed crystals (e.g., 1% of the expected yield).[15]

  • Continue to cool the solution slowly (e.g., to -20°C over 48 hours) with gentle agitation to promote crystal growth.[11]

  • Separate the crystals from the mother liquor by centrifugation or filtration.

  • Wash the crystals with a small amount of cold ethanol or methanol (B129727).

  • Dry the crystals under vacuum at room temperature.

III. Data Presentation: Purity and Yield of this compound Recovery Techniques

The following tables summarize the quantitative data from various studies on this compound purification.

Table 1: Purity and Yield from Different Crystallization Methods

Starting MaterialCrystallization MethodPurity (%)Yield (%)Reference
Corncob HydrolyzateCooling with methanol as anti-solvent99-10074[16]
Synthetic MediaCooling< 9840-60[16]
Corncob HydrolyzateMultistep purification and cooling9560.2[11]
Sugarcane Hemicellulosic HydrolysateDouble crystallization92-94-[17]
Melt-crystallized this compoundSeeding and cooling99.5-[18]
Xylan-containing materialSeeding and cooling68-93.330-55[18]

Table 2: Performance of Membrane Filtration in this compound Purification

Membrane TypeParameterResultReference
Polysulfone Ultrafiltration (10,000 MWCO)This compound Passage82.2 - 90.3%[8][9]
Polysulfone Ultrafiltration (10,000 MWCO)Impurity (Lowry's positive material) Retention49.2 - 53.6%[8][9]
Polysulfone UltrafiltrationBiomass Cell Rejection99%[6]
Polyamide NanofiltrationThis compound Retention> 90%[6][10]
Polyamide NanofiltrationThis compound Concentration Factor3 times the initial concentration[6][10]

Table 3: Efficiency of Other Purification Techniques

TechniqueImpurity RemovedEfficiencyThis compound LossReference
Aluminium Polychloride & Activated CharcoalPhenolic Compounds93.5% reduction9.7%[1]
Liquid-Liquid Extraction (Ethyl Acetate)Unspecified impuritiesGood clarificationMinimal[12]
Liquid-Liquid Extraction (Tetrahydrofuran)Unspecified impuritiesGood clarification~30%
High-Performance Liquid Chromatography (HPLC)Fermentation mash impurities>99% purity>99% recovery[19]

IV. Conclusion

The selection of a suitable downstream processing strategy for this compound recovery depends on several factors, including the purity requirements, the scale of production, and economic considerations. A multi-step approach combining techniques like membrane filtration for initial purification and concentration, followed by crystallization, is often necessary to achieve high purity and yield.[4][11] The protocols and data presented in these application notes provide a solid foundation for researchers to design and optimize their this compound purification processes. Further research into more efficient and cost-effective purification technologies will be crucial for the continued growth of the this compound market.

References

Troubleshooting & Optimization

Optimizing fermentation parameters for enhanced xylitol yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for enhanced xylitol yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low this compound Yield

Q1: My this compound yield is significantly lower than expected. What are the common causes?

A1: Low this compound yield can stem from several factors. Key parameters to investigate include suboptimal pH, temperature, aeration, and initial xylose concentration. The presence of inhibitory compounds in the fermentation medium, particularly when using lignocellulosic hydrolysates, is another major cause.[1][2][3] Additionally, the specific yeast strain and its adaptation to the fermentation conditions play a crucial role.

Q2: How does the initial xylose concentration affect my this compound yield?

A2: The initial xylose concentration is a critical parameter that directly influences metabolic efficiency and this compound secretion.[4] High concentrations (above 200 g/L) can lead to substrate inhibition, hindering yeast growth and this compound production. Conversely, low concentrations (below 50 g/L) may result in a larger fraction of xylose being consumed for biomass production and respiration rather than this compound formation.[4] Finding the optimal range, typically between 60-200 g/L depending on the microorganism, is essential for maximizing yield.[4]

Q3: I'm observing significant ethanol (B145695) production alongside this compound. How can I minimize this byproduct?

A3: Ethanol production often occurs when fermentation conditions favor respiratory metabolism over the reductive pathway for this compound synthesis. This can be influenced by pH and temperature. For instance, with Debaryomyces hansenii, at suboptimal pH values, a significant portion of xylose can be fermented to ethanol.[5][6] Optimizing the pH to the ideal range for your specific yeast strain is crucial. Additionally, very high or low temperatures can also trigger a metabolic shift towards ethanol production.[5][6]

Issue: Poor Yeast Growth and Performance

Q4: My yeast culture is not growing well, leading to poor this compound production. What should I check?

A4: Poor yeast growth can be attributed to several factors. The presence of inhibitors in the hydrolysate, such as acetic acid, furfural, and phenolic compounds, can severely impair cell growth and metabolism.[7][8][9][10] It is also important to ensure the fermentation medium is properly constituted with essential nutrients. The initial pH of the medium is another critical factor, as suboptimal pH levels can hinder yeast growth.[11][12]

Q5: I am using a lignocellulosic hydrolysate as a substrate and suspect the presence of inhibitors. What can I do?

A5: Lignocellulosic hydrolysates often contain compounds that are inhibitory to yeast metabolism.[7][9][13] Detoxification of the hydrolysate prior to fermentation is a common strategy. Methods like activated carbon treatment can effectively remove a significant portion of these inhibitors.[9] Additionally, adapting the yeast strain to the hydrolysate by gradual exposure can improve its tolerance to inhibitory compounds.

Issue: Process Parameter Optimization

Q6: What is the optimal pH for this compound fermentation?

A6: The optimal pH for this compound production varies depending on the yeast strain. For Candida tropicalis, a pH of 5.5 has been shown to be effective during the cell growth phase, which can then be lowered to 2.5 during the this compound production phase in a fed-batch strategy.[4] For Debaryomyces hansenii, an optimal starting pH of 5.5 has been reported.[5][6][14] Research on Candida guilliermondii has shown maximum this compound productivity at a pH of 7.0 without further control.[15][16] It is crucial to determine the optimal pH for your specific strain and process.

Q7: How does temperature influence this compound yield?

A7: Temperature significantly affects both yeast growth and enzyme activity related to this compound production. For Candida tropicalis, the optimal temperature range is between 29°C and 34°C, with a sharp decrease in this compound yield observed above 35°C and below 28°C.[4] For Debaryomyces hansenii, temperatures ranging from 32-37°C have been shown to be effective for near-complete xylose consumption for this compound production.[5][6]

Q8: What is the role of aeration in this compound fermentation?

A8: Aeration is a critical parameter that needs to be carefully controlled. This compound production is favored under microaerophilic (oxygen-limited) conditions.[4] High aeration rates can promote biomass growth at the expense of this compound production, while strictly anaerobic conditions may not be optimal either. A two-phase aeration strategy, with an initial aerobic phase for cell growth followed by a microaerobic phase for this compound production, has been shown to be effective.[17] The optimal aeration rate, often measured as the volumetric oxygen transfer coefficient (kLa), needs to be determined for each specific fermentation setup.

Data Presentation: Summary of Optimal Fermentation Parameters

Table 1: Effect of Initial Xylose Concentration on this compound Yield with Candida tropicalis

Initial Xylose Conc. (g/L)This compound Yield on Consumed Xylose (%)Volumetric this compound Productivity (g/L·h)
15 - 50LowerLower
60 - 8071.52 - 83.660.512 - 0.630
> 80DecreasingDecreasing
> 200Significantly InhibitedSignificantly Lower

Data derived from studies on Candida tropicalis, where optimal yields were observed in the 60-80 g/L range, with inhibition at higher concentrations.[4]

Table 2: Influence of pH on this compound Production by Various Yeast Strains

Yeast StrainOptimal Initial pHReported this compound Yield (g/g) or ProductivityReference
Candida tropicalis5.5 (growth), 2.5 (production)86.84% (w/w) yield[4]
Candida guilliermondii7.00.79 g/g yield factor[15][16]
Debaryomyces hansenii5.50.81 g/g product yield[5][6][14]
Candida mogi5.50.89 g/g yield[18]
Debaryomyces nepalensis6.00.44 g/g yield[11]

Table 3: Impact of Temperature on this compound Fermentation

Yeast StrainOptimal Temperature (°C)ObservationsReference
Candida tropicalis29 - 34Sharp decrease in yield outside this range.[4]
Debaryomyces hansenii32 - 37Nearly complete xylose consumption for this compound production.[5][6]
Pichia stipitis25 - 26Maximum ethanol selectivity at this temperature.[19]

Table 4: Aeration Strategies for Enhanced this compound Production

Yeast StrainAeration StrategyKey FindingsReference
Candida sp. ZU04Two-phase: 1.5 vvm (24h) then 0.3 vvmMaximum this compound yield of 0.76 g/g.[17]
Starmerella meliponinorum0.5 vvm / 200 rpmBest this compound yield of 0.6 g/g.[20]
Candida tropicalisMicroaerophilic (kLa = 2 h⁻¹)Maximum this compound yield of 83.66% (w/w).[4]
Candida guilliermondiiStirring at 300 rpmMaximum this compound yield of 0.84 g/g.[21]

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production

This protocol outlines a general procedure for batch fermentation to produce this compound.

  • Inoculum Preparation:

    • Cultivate the selected yeast strain (e.g., Candida tropicalis) in a suitable growth medium (e.g., YPD medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[22]

    • Incubate at 30°C with shaking at 250 rpm overnight.[22]

    • Harvest the cells by centrifugation and wash with sterile distilled water.

  • Fermentation Medium Preparation:

    • Prepare the fermentation medium containing xylose as the primary carbon source. A typical medium might consist of: 100 g/L xylose, 4 g/L yeast extract, 4 g/L ammonium (B1175870) sulfate, 4 g/L KH₂PO₄, and 0.2 g/L MgSO₄·7H₂O.[23]

    • Sterilize the medium by autoclaving.

  • Fermentation Process:

    • Inoculate the sterile fermentation medium with the prepared yeast cells to a desired initial cell density (e.g., OD₆₀₀ of 1.0 or 2.5).[22]

    • Conduct the fermentation in a bioreactor at the optimal temperature (e.g., 30°C) and pH (e.g., 5.5) for the chosen yeast strain.

    • Maintain microaerophilic conditions by controlling the agitation and aeration rates (e.g., 1.3 vvm and 300 rpm).[21]

    • Collect samples periodically to monitor xylose consumption, this compound production, and cell growth.

  • Analysis:

    • Determine the concentrations of this compound, xylose, and other metabolites using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for Enhanced this compound Concentration

This protocol is designed to achieve a higher final this compound concentration by feeding a concentrated xylose solution.

  • Batch Phase (Cell Growth):

    • Start with a batch fermentation as described in Protocol 1, typically with a lower initial xylose concentration (e.g., 80 g/L).[4]

    • Focus on achieving a high cell mass concentration under optimal growth conditions (e.g., 32°C, pH 5.5).[4]

  • Fed-Batch Phase (this compound Production):

    • Once the initial xylose is depleted, initiate the feeding of a concentrated xylose solution.

    • The feeding rate should be controlled to maintain the xylose concentration within the optimal range and avoid substrate inhibition.[24]

    • During this phase, the pH may be shifted to a level that favors this compound production over cell growth (e.g., pH 2.5 for Candida tropicalis).[4]

    • Continue the fermentation and feeding until the desired this compound concentration is reached.

  • Monitoring and Analysis:

    • Regularly monitor xylose and this compound concentrations to adjust the feeding rate as needed.

    • Analyze the final product concentration, yield, and productivity.

Visualizations

Xylitol_Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Batch Batch Fermentation Inoculum->Batch Medium Fermentation Medium Prep Medium->Batch FedBatch Fed-Batch Fermentation Batch->FedBatch Optional Enhancement HPLC HPLC Analysis Batch->HPLC FedBatch->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for this compound fermentation.

Troubleshooting_Logic cluster_params Check Fermentation Parameters cluster_medium Check Medium & Culture Start Low this compound Yield pH Is pH optimal? Start->pH Temp Is Temperature optimal? Start->Temp Aeration Is Aeration microaerophilic? Start->Aeration Xylose Is Xylose Conc. optimal? Start->Xylose Inhibitors Presence of Inhibitors? Start->Inhibitors Yeast Yeast Strain Adaptation? Start->Yeast Adjust_pH Adjust pH pH->Adjust_pH Adjust_Temp Adjust Temperature Temp->Adjust_Temp Adjust_Aeration Adjust Aeration/ Agitation Aeration->Adjust_Aeration Adjust_Xylose Optimize Xylose Concentration Xylose->Adjust_Xylose Detoxify Detoxify Hydrolysate Inhibitors->Detoxify Adapt_Yeast Adapt Yeast Strain Yeast->Adapt_Yeast

Caption: Troubleshooting logic for low this compound yield.

Yeast_Xylose_Metabolism cluster_cofactors Cofactors Xylose Xylose This compound This compound Xylose->this compound Xylose Reductase Xylose_Xylitol_edge Xylose->Xylose_Xylitol_edge Xylulose Xylulose This compound->Xylulose this compound Dehydrogenase Xylitol_Xylulose_edge This compound->Xylitol_Xylulose_edge PPP Pentose Phosphate Pathway Xylulose->PPP NADPH NADPH NADPH->Xylose_Xylitol_edge NADP NADP+ NAD NAD+ NAD->Xylitol_Xylulose_edge NADH NADH Xylose_Xylitol_edge->this compound Xylose_Xylitol_edge->NADP Xylitol_Xylulose_edge->Xylulose Xylitol_Xylulose_edge->NADH

Caption: Simplified xylose metabolism pathway in yeast.

References

Technical Support Center: Industrial-Scale Xylitol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in industrial-scale xylitol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound production, offering potential causes and solutions in a question-and-answer format.

Fermentation Issues

Question 1: Why is my this compound yield lower than expected in microbial fermentation?

Answer: Low this compound yield can be attributed to several factors ranging from suboptimal fermentation conditions to the presence of inhibitory compounds. Key areas to investigate include:

  • Suboptimal pH and Temperature: Yeast strains used for this compound production have optimal pH and temperature ranges for growth and enzyme activity. For instance, Candida tropicalis often performs best at a pH of 5.5 and a temperature between 29-34°C.[1] Deviations from these optimal conditions can significantly reduce this compound production.

  • Inhibitors in Hemicellulosic Hydrolysate: Hemicellulosic hydrolysates, a common feedstock, often contain compounds that inhibit microbial growth and fermentation. These inhibitors include furfural (B47365), 5-hydroxymethylfurfural (B1680220) (5-HMF), acetic acid, and phenolic compounds.[2][3][4] The presence of these compounds can lead to oxidative stress and loss of biological membrane integrity in the microorganisms.[2][3]

  • Inadequate Aeration: The conversion of xylose to this compound is influenced by the oxygen supply. While initial cell growth may require aerobic conditions, this compound production is often favored under micro-aerobic conditions.[5]

  • Nutrient Limitation: The fermentation medium may lack essential nutrients for optimal yeast growth and this compound production. Yeast extract is a key nutrient, but its concentration must be optimized, as high concentrations (>15 g/L) can inhibit production.[6]

  • Substrate Inhibition: High initial concentrations of xylose can inhibit microbial growth.[6][7]

Question 2: How can I identify and quantify inhibitors in my hemicellulosic hydrolysate?

Answer: Several analytical techniques can be used to identify and quantify common inhibitors:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for quantifying furfural, 5-HMF, and organic acids.[8][9][10]

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of these inhibitors, though it may require derivatization of the compounds.[8][9][11]

A summary of analytical methods for inhibitor analysis is provided in the table below.

InhibitorAnalytical MethodTypical Conditions
Furfural, 5-HMFHPLC-UVC18 column, water/acetonitrile mobile phase, UV detection at 280 nm
Acetic AcidHPLC-RIDAminex HPX-87H column, dilute sulfuric acid mobile phase, RID detection
Phenolic CompoundsHPLC-UV/DADC18 column, gradient elution with water/acetonitrile/acetic acid, UV/Diode Array detection

Question 3: What are the most effective methods for detoxifying hemicellulosic hydrolysate?

Answer: Detoxification is crucial for improving this compound yields from lignocellulosic biomass.[12][13] Common methods include:

  • Overliming (pH adjustment): Raising the pH of the hydrolysate with calcium hydroxide (B78521) (lime) can precipitate some inhibitory compounds.[14]

  • Activated Charcoal Adsorption: Activated charcoal is effective at removing phenolic compounds and furans.[12][13][15] An optimal treatment might involve a hydrolysate-to-charcoal ratio of 40 g/g.[12]

  • Ion-Exchange Resins: These can be used to remove specific charged inhibitors like organic acids and some phenolic compounds.[12][16]

  • Vacuum Evaporation: This method can remove volatile inhibitors like furfural and acetic acid.[12][15]

Often, a combination of these methods is most effective. For example, a two-step process of vacuum evaporation followed by activated carbon adsorption has been shown to be effective.[15]

Enzymatic Conversion Issues

Question 1: My enzymatic conversion of xylose to this compound is inefficient. What could be the problem?

Answer: Inefficiency in enzymatic conversion is typically linked to reaction conditions or enzyme stability.

  • Suboptimal Reaction Conditions: The activity of xylose reductase is highly dependent on pH, temperature, and substrate/cofactor concentrations.[1][17][18] For example, one study found optimal conditions to be a reaction time of 12.25 hours, a temperature of 35°C, and a pH of 6.5.[18]

  • Cofactor (NADPH) Limitation: The conversion of xylose to this compound by xylose reductase requires NADPH as a cofactor.[18][19] Insufficient NADPH will limit the reaction rate.

  • Enzyme Inhibition: By-products or impurities in the xylose solution can inhibit enzyme activity.

Quantitative Impact of Process Variables on Enzymatic this compound Production

ParameterOptimized ValueResulting this compound Yield/Productivity
Reaction Time12.25 h85.36% Yield, 1.31 g/L·h Productivity (Predicted)
Temperature35 °C86.57% Yield, 1.33 g/L·h Productivity (Confirmed)
pH6.5-
Initial Xylose18.8 g/L-
NADPH2.83 g/L-
Xylose Reductase0.027 U/mg-

Data from a study on biothis compound production from sawdust hemicellulose.[18]

Purification and Crystallization Issues

Question 1: I am having difficulty crystallizing this compound from my purified solution. What are the likely causes?

Answer: Crystallization challenges are often related to solution purity and the crystallization conditions themselves.

  • Presence of Impurities: Residual sugars (like arabinose), other polyols, and inorganic salts can hinder this compound crystallization.[16]

  • Suboptimal Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by concentrating the this compound solution.

  • Incorrect Temperature Profile: The cooling rate during crystallization is critical. A controlled cooling rate helps maintain supersaturation within the metastable zone, promoting crystal growth over the formation of new, smaller crystals.[16]

  • Seeding Issues: The amount and size of seed crystals can influence the final crystal size and yield.[16][20]

Question 2: My final this compound product has low purity. How can I improve it?

Answer: Improving purity involves effective removal of contaminants at various stages.

  • Pre-crystallization Purification: Employing techniques like activated charcoal treatment, ion-exchange chromatography, and membrane filtration can remove a significant amount of impurities before crystallization.[16][21][22]

  • Recrystallization: If the initial crystallization yields an impure product, recrystallization can be an effective purification step.

  • Use of Antisolvents: The addition of an antisolvent, such as ethanol, can enhance the crystallization of this compound and improve purity.[23]

Factors Influencing this compound Crystallization

FactorEffect on Crystallization
Temperature Lower temperatures generally favor higher nucleation rates and crystal yield.[20][23]
Impurities Sugars, sugar alcohols, and salts can inhibit crystal growth.[16]
Supersaturation A necessary condition for crystallization to occur.
Seed Crystals Amount and size affect the final crystal size distribution and yield.[16][20]
Agitation Affects mass transfer and can influence crystal size.[16]
Antisolvents (e.g., ethanol) Can enhance nucleation and improve yield.[23]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from lignocellulosic biomass? A1: The yield can vary significantly depending on the biomass source, hydrolysis method, detoxification efficiency, and fermentation/enzymatic conversion process. However, yields in the range of 0.50 g of this compound per gram of xylose have been reported after detoxification and fermentation.[15] Some studies have reported yields as high as 86.57% (w/w) under optimized enzymatic conditions.[18]

Q2: Which microorganisms are most commonly used for industrial this compound production? A2: Yeasts are the most common microorganisms for this compound production, with species of the genus Candida being the most widely studied and used.[5] Candida tropicalis is a frequently cited high-producer of this compound.[4][6][17]

Q3: What are the key differences between chemical and biotechnological production of this compound? A3: The traditional chemical production of this compound involves the catalytic hydrogenation of D-xylose, often using a nickel catalyst at high temperatures and pressures.[9][14] This process is energy-intensive and requires extensive purification steps.[14][24][25] Biotechnological production, using either microbial fermentation or enzymatic conversion, operates under milder conditions and is considered a more sustainable alternative.[6][17][25]

Q4: How is this compound concentration monitored during production? A4: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring this compound and xylose concentrations during production.[8][9][10][26] HPLC systems equipped with a refractive index detector (RID) are frequently used.[10][26] Gas chromatography (GC) can also be used but typically requires a derivatization step.[8][9][10][11]

Experimental Protocols

Protocol 1: Detoxification of Hemicellulosic Hydrolysate using Activated Charcoal
  • Preparation: Obtain the hemicellulosic hydrolysate after acid hydrolysis of the lignocellulosic biomass.

  • pH Adjustment: Adjust the pH of the hydrolysate to 7.0 using CaO, then lower it to 5.5 with H3PO4.[13]

  • Charcoal Treatment: Add activated charcoal to the hydrolysate at a ratio of 1:40 (2.5% w/v).[13]

  • Adsorption: Agitate the mixture at 200 rpm and 30°C for 1 hour.[13]

  • Filtration: Remove the activated charcoal and any precipitate by vacuum filtration.

  • Sterilization: Sterilize the detoxified hydrolysate by autoclaving at 111°C for 15 minutes before use in fermentation.[13]

Protocol 2: Quantification of this compound and Xylose by HPLC-RID
  • Sample Preparation: Collect samples from the fermentation broth or enzymatic reaction. Centrifuge to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a refractive index detector (RID).

  • Column: Employ a suitable column for sugar analysis, such as a Bio-Rad Aminex HPX-87H or a Rezex Ca2+ column.[26]

  • Mobile Phase: Use a mobile phase of dilute sulfuric acid (e.g., 5 mM) or distilled water, depending on the column.[26]

  • Flow Rate: Set the flow rate to a typical value for the chosen column (e.g., 0.6 mL/min).

  • Column Temperature: Maintain the column at an elevated temperature (e.g., 60°C) to improve peak resolution.

  • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Quantification: Prepare standard solutions of this compound and xylose of known concentrations to generate a calibration curve. Quantify the concentrations in the samples by comparing their peak areas to the standard curve.

Visualizations

Xylitol_Production_Workflow cluster_hydrolysis Biomass Pretreatment & Hydrolysis cluster_detox Detoxification cluster_conversion Bioconversion cluster_downstream Downstream Processing Biomass Lignocellulosic Biomass Hydrolysis Acid/Enzymatic Hydrolysis Biomass->Hydrolysis Hydrolysate Hemicellulosic Hydrolysate Hydrolysis->Hydrolysate Detox Detoxification (e.g., Activated Charcoal) Hydrolysate->Detox Detoxified Detoxified Hydrolysate Detox->Detoxified Fermentation Microbial Fermentation Detoxified->Fermentation Enzymatic Enzymatic Conversion Detoxified->Enzymatic Broth Fermentation Broth/ Reaction Mixture Fermentation->Broth Enzymatic->Broth Purification Purification Broth->Purification Crystallization Crystallization Purification->Crystallization This compound Pure this compound Crystals Crystallization->this compound

Caption: Overview of the industrial this compound production process.

Troubleshooting_Fermentation cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Inhibitors Inhibitors in Hydrolysate Problem->Inhibitors Conditions Suboptimal Fermentation Conditions Problem->Conditions Nutrients Nutrient Limitation Problem->Nutrients Aeration Improper Aeration Problem->Aeration Detoxify Detoxify Hydrolysate Inhibitors->Detoxify Optimize Optimize pH, Temperature Conditions->Optimize Supplement Supplement Medium Nutrients->Supplement Control_O2 Control Aeration Rate Aeration->Control_O2

Caption: Troubleshooting low this compound yield in fermentation.

Crystallization_Factors Crystallization This compound Crystallization Temp Temperature Crystallization->Temp Purity Solution Purity Crystallization->Purity Supersat Supersaturation Crystallization->Supersat Seeding Seeding Crystallization->Seeding Antisolvent Antisolvent Crystallization->Antisolvent

Caption: Key factors influencing this compound crystallization.

References

Troubleshooting common issues in xylitol crystallization processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during xylitol crystallization processes. It is intended for researchers, scientists, and drug development professionals to assist in their experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during this compound crystallization experiments.

Issue 1: No Crystal Formation or Very Slow Nucleation

  • Question: I have prepared a supersaturated this compound solution, but no crystals are forming, or the process is extremely slow. What could be the cause and how can I fix it?

  • Answer: this compound is known for its slow nucleation kinetics in aqueous solutions.[1] The high viscosity of concentrated this compound solutions can also hinder molecular movement, further inhibiting nucleation and crystal growth.[1][2]

    Troubleshooting Steps:

    • Seeding: The most effective method to induce crystallization is to add seed crystals.[1][3] Add approximately 1% (by weight of the theoretical crystal yield) of finely ground this compound crystals to the supersaturated solution once it has reached the desired temperature.[1][4] It has been observed that without seeding, crystallization may not occur at all.[1]

    • Increase Supersaturation: Carefully increase the supersaturation level. This can be achieved by further cooling the solution or by evaporating a small amount of the solvent. However, be cautious as excessively high supersaturation can lead to rapid, uncontrolled crystallization and impurity incorporation.[3]

    • Reduce Viscosity: The viscosity of saturated this compound solutions increases significantly with concentration and decreases with temperature.[2] If working with a highly concentrated solution, consider if a slightly higher crystallization temperature with a correspondingly lower this compound concentration might be feasible. The addition of an antisolvent like ethanol can also significantly reduce viscosity and enhance nucleation.[2]

    • Mechanical Agitation: Gentle agitation can sometimes promote nucleation. However, excessive or vigorous mixing can lead to the formation of smaller, less uniform crystals due to secondary nucleation.[2]

Issue 2: Formation of Small, Irregular, or Sticky Crystals

  • Question: My crystallization process is yielding small, non-uniform crystals that are difficult to filter and handle. They also appear to be sticky. What is causing this?

  • Answer: The formation of small, irregular, or sticky crystals is often a result of rapid crystallization, high solution viscosity, or the presence of impurities.[2][4][5]

    Troubleshooting Steps:

    • Control the Cooling Rate: A slower cooling rate allows for more orderly crystal growth, resulting in larger and more uniform crystals.[3] Rapid cooling leads to high supersaturation levels, which favor nucleation over crystal growth, producing many small crystals.[6]

    • Optimize Agitation: High mixing speeds can lead to smaller crystals due to increased secondary nucleation.[2] Experiment with lower agitation rates to find a balance that maintains homogeneity without causing excessive nucleation.

    • Antisolvent Addition: If using an antisolvent like ethanol, the rate of addition is crucial. A slow, controlled addition of the antisolvent will help maintain a moderate level of supersaturation, promoting the growth of larger crystals.[1]

    • Address Impurities: Impurities from the raw material or fermentation broth can inhibit crystal growth and lead to sticky or amorphous products.[3][4] Consider purification steps like activated charcoal treatment or ion-exchange resins before crystallization.[3][7][8]

    • Manage Viscosity: As mentioned previously, high viscosity can impede the diffusion of this compound molecules to the crystal surface, leading to poor crystal quality.[2] The use of an antisolvent like ethanol can lower viscosity and result in more uniform crystal shapes.[2]

Issue 3: Low Crystal Yield

  • Question: I am not achieving the expected yield of this compound crystals from my process. What factors could be contributing to a low yield?

  • Answer: A low crystal yield can be attributed to several factors, including incomplete crystallization, excessive solubility in the mother liquor, or losses during downstream processing.[6]

    Troubleshooting Steps:

    • Optimize Final Temperature: Ensure the final cooling temperature is low enough to maximize the precipitation of this compound, as its solubility increases with temperature.[2][9] However, be aware that very low temperatures can increase viscosity and hinder crystallization kinetics.[2]

    • Sufficient Crystallization Time: Allow adequate time for the crystallization process to reach equilibrium. This compound crystallization can be slow, and insufficient time will result in a significant amount of this compound remaining in the mother liquor.[1]

    • Check for Supersaturation: Verify that the initial solution was properly supersaturated. If the concentration of this compound is too low, the driving force for crystallization will be insufficient.

    • Minimize Losses: Evaluate your filtration and washing steps. Excessive washing, especially with a solvent in which this compound is soluble, can dissolve a significant portion of the product. Use a minimal amount of cold, saturated solvent for washing.

    • Consider Antisolvent Use: The addition of an antisolvent like ethanol, methanol, or isopropanol dramatically reduces the solubility of this compound in the aqueous solution, which can significantly increase the crystal yield.[2] A combined cooling and antisolvent approach has been shown to achieve high yields.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for this compound crystallization?

    • A1: There is no single optimal temperature, as it depends on the crystallization method and desired outcome. For cooling crystallization, initial saturation temperatures often range from 40°C to 60°C, with cooling to final temperatures between 10°C and 25°C.[2] Lower final temperatures generally lead to higher yields due to lower solubility, but can also increase viscosity.[2]

  • Q2: How do impurities affect this compound crystallization?

    • A2: Impurities, such as residual sugars (e.g., xylose, glucose) and other by-products from production, can inhibit crystal growth, affect crystal shape, and reduce the purity of the final product.[3][4] Some impurities, like residual xylose, have been reported to surprisingly increase the crystallization yield under certain conditions, though they reduce purity.[3] It is generally recommended to purify the this compound solution before crystallization.[3][8]

  • Q3: What is the role of an antisolvent in this compound crystallization?

    • A3: An antisolvent is a solvent in which this compound has low solubility. When added to an aqueous this compound solution, it reduces the overall solubility of this compound, thereby inducing supersaturation and promoting crystallization. Ethanol is a commonly used antisolvent that also has the benefit of reducing the high viscosity of the this compound solution, which can improve mass transfer and crystal quality.[2]

  • Q4: Is seeding necessary for this compound crystallization?

    • A4: Due to the extremely slow nucleation of this compound, seeding is highly recommended and often necessary to initiate crystallization in a controlled manner.[1] Without seeding, the solution may remain in a metastable state for an extended period, or crystallization may occur spontaneously and uncontrollably.[1]

  • Q5: What analytical techniques can be used to characterize this compound crystals?

    • A5: Several techniques are used to characterize this compound crystals, including:

      • Scanning Electron Microscopy (SEM): To study the morphology and shape of the crystals.[2]

      • Laser Diffraction: To determine the particle size distribution (PSD).[2][9]

      • X-ray Diffraction (XRD): To analyze the crystal structure and identify polymorphic forms.[10]

      • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): For solid-state characterization, including melting point and thermal stability.[10]

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[10]

Data Presentation

Table 1: Effect of Crystallization Method on this compound Crystal Size

Crystallization MethodTypical Crystal Size (µm)Observation
Cooling Crystallization200 - 700Tends to produce the largest crystals.[1][2]
Evaporative CrystallizationSmaller and less uniform than coolingHigh viscosity of the mother liquor can be a challenge.[1][2]
Antisolvent Crystallization (Ethanol)Smallest crystalsResults in more uniform crystal shape.[1][2]

Table 2: Influence of Process Parameters on this compound Crystallization

ParameterEffect on Crystal SizeEffect on YieldKey Considerations
Cooling Rate Slower rate leads to larger crystals.Slower rate can improve yield by allowing more time for growth.Rapid cooling can lead to excessive nucleation and impurity entrapment.[3][6]
Agitation Speed Higher speed can lead to smaller crystals.Can improve mass transfer, potentially increasing the rate of crystallization.High intensity can cause secondary nucleation.[2]
Temperature Higher temperatures can lead to larger crystals if supersaturation is controlled.Lower final temperatures increase yield due to lower solubility.High temperatures increase solubility; low temperatures increase viscosity.[2]
Antisolvent (Ethanol) Content Can lead to more uniform crystals.Significantly increases yield by reducing this compound solubility.[2]The rate of addition is critical to control supersaturation.[2]

Experimental Protocols

Protocol 1: Batch Cooling Crystallization of this compound

  • Solution Preparation: Prepare a saturated aqueous solution of this compound at a specific temperature (e.g., 40°C). Ensure all this compound is completely dissolved.

  • Cooling: Cool the solution at a constant, controlled rate (e.g., 0.5 K/min).[2]

  • Seeding: Once the solution becomes supersaturated (e.g., a few degrees below the saturation temperature), add 1 wt% of this compound seed crystals (average size ~50 µm) relative to the theoretical crystal yield.[1][2]

  • Crystallization: Continue cooling the solution under gentle agitation until the final temperature is reached (e.g., 25°C).[1]

  • Equilibration: Maintain the final temperature for a specified residence time (e.g., 1-5 hours) to allow the crystallization to proceed towards completion.[1]

  • Recovery: Separate the crystals from the mother liquor by filtration.

  • Drying: Dry the crystals under appropriate conditions (e.g., at room temperature).

Protocol 2: Antisolvent Crystallization of this compound

  • Solution Preparation: Prepare a saturated aqueous solution of this compound at a constant temperature (e.g., 40°C).

  • Antisolvent Addition: Continuously pump an antisolvent, such as ethanol, into the this compound solution at a controlled rate.[1]

  • Seeding: Add seed crystals early in the antisolvent addition process to ensure controlled nucleation.

  • Crystallization: Continue the addition of the antisolvent under constant agitation until the desired solvent composition is reached.

  • Equilibration: Allow the suspension to agitate for a defined period to ensure crystal growth.

  • Recovery and Drying: Filter and dry the crystals as described in the cooling crystallization protocol.

Visualizations

Troubleshooting_Workflow Start Start: this compound Crystallization Issue Issue_ID Identify the Primary Issue Start->Issue_ID No_Crystals No / Slow Crystal Formation Issue_ID->No_Crystals No Nucleation Poor_Quality Poor Crystal Quality (Small, Sticky, Irregular) Issue_ID->Poor_Quality Bad Morphology Low_Yield Low Crystal Yield Issue_ID->Low_Yield Low Mass Sol_Seed Action: Add Seed Crystals No_Crystals->Sol_Seed Sol_Cooling Action: Slow Down Cooling Rate Poor_Quality->Sol_Cooling Sol_Temp Action: Optimize Final Temperature Low_Yield->Sol_Temp Sol_Supersat Action: Increase Supersaturation (Cooling / Evaporation) Sol_Seed->Sol_Supersat Sol_Viscosity1 Action: Reduce Viscosity (Add Antisolvent) Sol_Supersat->Sol_Viscosity1 End End: Issue Resolved Sol_Viscosity1->End Sol_Agitation Action: Optimize Agitation Speed Sol_Cooling->Sol_Agitation Sol_Purity Action: Purify Solution (e.g., Activated Charcoal) Sol_Agitation->Sol_Purity Sol_Purity->End Sol_Time Action: Increase Crystallization Time Sol_Temp->Sol_Time Sol_Antisolvent Action: Use an Antisolvent Sol_Time->Sol_Antisolvent Sol_Antisolvent->End

Caption: Troubleshooting workflow for common this compound crystallization issues.

Crystallization_Process_Flow Prep 1. Solution Preparation (Saturated this compound Solution) Create_Super 2. Create Supersaturation Prep->Create_Super Cooling Cooling Create_Super->Cooling Method A Evaporation Evaporation Create_Super->Evaporation Method B Antisolvent Antisolvent Addition Create_Super->Antisolvent Method C Seeding 3. Seeding (Induce Nucleation) Cooling->Seeding Evaporation->Seeding Antisolvent->Seeding Growth 4. Crystal Growth (Agitation & Time) Seeding->Growth Recovery 5. Solid-Liquid Separation (Filtration) Growth->Recovery Drying 6. Drying Recovery->Drying Final Final Crystal Product Drying->Final

Caption: General experimental workflow for this compound crystallization.

References

Addressing the impact of inhibitors from biomass hydrolysates on xylitol fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Xylitol Fermentation. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges posed by inhibitors from biomass hydrolysates during this compound production.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the fermentation of biomass hydrolysates for this compound production.

Question 1: Why is my this compound yield significantly lower than the theoretical maximum?

Possible Causes:

  • High Inhibitor Concentration: The presence of compounds such as furan (B31954) derivatives (furfural and 5-hydroxymethylfurfural (B1680220) - HMF), weak acids (acetic, formic, and levulinic acid), and phenolic compounds can severely inhibit microbial metabolism, leading to reduced this compound production.[1][2] Acetic acid is one of the most abundant inhibitors in lignocellulose hydrolysates.[1] Furfural (B47365) has been identified as a major inhibitor in various biomass hydrolysates, including those from bagasse, corn, and spruce.[1]

  • Synergistic Effects: The combined effect of multiple inhibitors is often greater than the sum of their individual effects, leading to a significant reduction in fermentation efficiency.[1]

  • Sub-optimal Fermentation Conditions: The presence of inhibitors can make the fermenting microorganism more sensitive to sub-optimal pH, temperature, and aeration.

Troubleshooting Steps:

  • Quantify Inhibitors: The first step is to identify and quantify the inhibitors present in your hydrolysate. This is typically done using High-Performance Liquid Chromatography (HPLC). For a detailed procedure, refer to the Experimental Protocols section.

  • Implement a Detoxification Strategy: Based on the inhibitor profile, select an appropriate detoxification method. Common methods include overliming, activated charcoal treatment, and ion exchange.[3][4] These methods can significantly reduce the concentration of inhibitors, thereby improving this compound yield.[5] For detailed procedures, refer to the Experimental Protocols section.

  • Optimize Fermentation Parameters: After detoxification, re-optimize key fermentation parameters such as pH, temperature, and inoculum size for the detoxified hydrolysate.

  • Consider Strain Adaptation: Gradually adapting your yeast strain to the hydrolysate by starting with a low concentration and progressively increasing it can improve its tolerance to residual inhibitors.

Question 2: Why is the fermentation process slow or completely stalled?

Possible Causes:

  • Inhibitor-Induced Stress: Inhibitors can cause cellular stress by damaging cell membranes, inhibiting essential enzymes, and generating reactive oxygen species (ROS), which can slow down or completely halt cell growth and metabolic activity.[6] Furfural, for example, is known to inhibit key enzymes in central carbon metabolism.[7]

  • Nutrient Limitation: The detoxification process can sometimes remove essential nutrients required for yeast growth and fermentation.

  • Low Cell Viability: High inhibitor concentrations can lead to a significant decrease in the viability of the inoculum.

Troubleshooting Steps:

  • Assess Cell Viability: Before and during fermentation, monitor the viability of your yeast culture using methods like methylene (B1212753) blue staining or plating on solid media.

  • Detoxify the Hydrolysate: A detoxification step is crucial to remove inhibitors and improve the fermentability of the hydrolysate.[8][9]

  • Supplement the Medium: After detoxification, consider supplementing the hydrolysate with a nitrogen source (e.g., yeast extract) and other essential nutrients to replenish any that may have been lost and to support robust cell growth.[10]

  • Increase Inoculum Size: Using a higher initial cell density can sometimes help to overcome the effects of residual inhibitors.[10]

Question 3: Why is xylose consumption incomplete?

Possible Causes:

  • Enzyme Inhibition: Inhibitors like furfural can directly inhibit the activity of key enzymes in the xylose metabolic pathway, such as xylose reductase.[7]

  • Redox Imbalance: The conversion of inhibitors by yeast can disrupt the intracellular redox balance (NADH/NADPH ratio), which is critical for the conversion of xylose to this compound.[1]

  • Low pH: The presence of weak acids like acetic acid can lower the intracellular pH of the yeast, inhibiting nutrient transport and metabolic function.[2]

Troubleshooting Steps:

  • Ensure Thorough Detoxification: The most effective way to ensure complete xylose consumption is to reduce inhibitor concentrations to sub-inhibitory levels through an effective detoxification strategy.[5]

  • Control pH: Maintaining the pH of the fermentation medium within the optimal range for your yeast strain can help to mitigate the inhibitory effects of weak acids.[11]

  • Adapt the Strain: As mentioned previously, adapting the yeast strain to the specific hydrolysate can enhance its ability to consume xylose in the presence of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary inhibitors generated during biomass hydrolysis?

A1: The main classes of inhibitors are furan derivatives (furfural and 5-hydroxymethylfurfural), weak acids (acetic, formic, and levulinic acid), and phenolic compounds derived from lignin (B12514952) degradation.[1][2][8]

Q2: How do these inhibitors affect the fermenting microorganisms?

A2: These compounds can inhibit cell growth, reduce the rate of sugar uptake, and decrease the overall product yield.[8] They can damage cell membranes, inhibit key metabolic enzymes, and cause an accumulation of reactive oxygen species, leading to cellular stress.[6]

Q3: What are the most common detoxification methods?

A3: The most frequently used detoxification methods are physical (e.g., activated charcoal adsorption, evaporation), chemical (e.g., overliming with calcium hydroxide (B78521), ion exchange), and biological (using microorganisms or enzymes to degrade inhibitors).[3][4]

Q4: How can I analyze the concentration of inhibitors in my hydrolysate?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and reliable method for quantifying major inhibitors like furfural, HMF, and acetic acid.[12][13]

Q5: Is it necessary to completely remove all inhibitors from the hydrolysate?

A5: Not always. Complete removal is often not economically feasible and may lead to the loss of fermentable sugars.[9][14] The goal is to reduce the concentration of inhibitors to a level that is tolerable by the fermenting microorganism.[11] In some cases, low concentrations of certain compounds might not significantly impact the fermentation.[11]

Data Presentation

Table 1: Common Inhibitors in Biomass Hydrolysates and Their Effects
Inhibitor ClassExamplesTypical Concentration Range (g/L)Primary Inhibitory Effects
Furan Derivatives Furfural, 5-Hydroxymethylfurfural (HMF)0.1 - 3.5Inhibit key metabolic enzymes, cause DNA damage, generate reactive oxygen species.[1][6][7]
Weak Acids Acetic acid, Formic acid, Levulinic acid0.4 - 8.0Lower intracellular pH, disrupt cell membrane potential, inhibit nutrient transport.[1][2][15]
Phenolic Compounds Vanillin, Syringaldehyde, 4-hydroxybenzoic acid0.01 - 1.0Damage cell membranes, inhibit enzymatic activity.[1][11]
Table 2: Efficacy of Common Detoxification Methods on Inhibitor Removal
Detoxification MethodFurans (Furfural & HMF) RemovalPhenolic Compounds RemovalAcetic Acid RemovalSugar LossReference
**Overliming (Ca(OH)₂) **51 ± 9%41 ± 6%Unchanged8.7 ± 4.5%[14]
Activated Charcoal Up to 100% (Furfural), 89.44% (HMF)Up to 94%~65%Minimal[5][8][16]
Ion Exchange Resins HighHighHighCan be significant[9]

Experimental Protocols

Protocol 1: Quantification of Inhibitors by HPLC

This protocol provides a general method for the simultaneous quantification of furfural, HMF, and acetic acid in biomass hydrolysates.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Aminex HPX-87H column (or equivalent).

  • 0.005 M Sulfuric acid (mobile phase).

  • Standards of furfural, HMF, and acetic acid.

  • Syringe filters (0.22 µm).

  • Biomass hydrolysate sample.

Procedure:

  • Sample Preparation:

    • Centrifuge the hydrolysate sample to remove any solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).

    • Mobile Phase: 0.005 M H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60 °C.

    • Detector: UV at 210 nm (for acetic acid) and 280 nm (for furfural and HMF).

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of furfural, HMF, and acetic acid.

    • Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Analysis:

    • Inject the prepared hydrolysate sample.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the concentration of each inhibitor using the calibration curves.[12][13]

Protocol 2: Overliming Detoxification

This method is effective for removing furan and phenolic compounds.

Materials:

  • Biomass hydrolysate.

  • Calcium hydroxide (Ca(OH)₂).

  • pH meter.

  • Heating and stirring plate.

  • Sulfuric acid (H₂SO₄) for pH adjustment.

  • Centrifuge.

Procedure:

  • Heat the hydrolysate to 50-60 °C while stirring.

  • Slowly add Ca(OH)₂ to raise the pH to 9.0-10.5.[4]

  • Maintain the temperature and pH for 30-60 minutes with continuous stirring.

  • Allow the mixture to cool to room temperature.

  • Neutralize the hydrolysate to a pH of 5.5-6.5 by slowly adding H₂SO₄. This will precipitate calcium sulfate (B86663) (gypsum).

  • Centrifuge the mixture to remove the precipitate.

  • Collect the supernatant (detoxified hydrolysate).[14]

Protocol 3: Activated Charcoal Detoxification

This method is highly effective for removing furan derivatives and phenolic compounds with minimal sugar loss.

Materials:

  • Biomass hydrolysate.

  • Activated charcoal (powdered or granular).

  • Shaker or magnetic stirrer.

  • Filtration system (e.g., vacuum filtration with filter paper).

Procedure:

  • Adjust the pH of the hydrolysate to a range of 5.5-6.5.

  • Add activated charcoal to the hydrolysate at a concentration of 1-3% (w/v).[5]

  • Agitate the mixture at room temperature (25-30 °C) for 30-60 minutes.[5][17]

  • Remove the activated charcoal by filtration.

  • The resulting filtrate is the detoxified hydrolysate.

Mandatory Visualizations

Workflow for this compound Production

G cluster_0 Upstream Processing cluster_1 Detoxification cluster_2 Downstream Processing Biomass Biomass Pretreatment Pretreatment Biomass->Pretreatment Lignocellulosic Material Hydrolysis Hydrolysis Pretreatment->Hydrolysis Hemicellulose Fraction Hydrolysate Hydrolysate Hydrolysis->Hydrolysate Xylose-rich liquid Detoxification Detoxification Hydrolysate->Detoxification Inhibitor Removal Fermentation Fermentation Detoxification->Fermentation Detoxified Hydrolysate Purification Purification Fermentation->Purification Fermentation Broth This compound This compound Purification->this compound Crystallization

Caption: General workflow from biomass to purified this compound.

Inhibitory Mechanism of Furfural

G cluster_0 Inhibitory Effects cluster_1 Metabolic Consequences Furfural Furfural YeastCell Yeast Cell Furfural->YeastCell Enters Cell EnzymeInhibition Enzyme Inhibition (e.g., Dehydrogenases) YeastCell->EnzymeInhibition ROS Reactive Oxygen Species (ROS) Generation YeastCell->ROS MembraneDamage Cell Membrane Damage YeastCell->MembraneDamage ReducedATP Reduced ATP Production EnzymeInhibition->ReducedATP RedoxImbalance Redox Imbalance (NADH/NADPH) ROS->RedoxImbalance SlowGrowth Slowed Growth & Metabolism MembraneDamage->SlowGrowth ReducedATP->SlowGrowth RedoxImbalance->SlowGrowth Reducedthis compound Reduced this compound Yield SlowGrowth->Reducedthis compound

Caption: Inhibitory effects of furfural on yeast metabolism.

Troubleshooting Flowchart for Low this compound Yield

G start Start: Low this compound Yield q1 Is hydrolysate detoxified? start->q1 a1_no Perform Detoxification (e.g., Activated Charcoal) q1->a1_no No q2 Are inhibitor levels acceptable post-detox? q1->q2 Yes a1_no->q2 a2_no Re-evaluate Detoxification Method or Parameters q2->a2_no No q3 Are fermentation conditions optimal? q2->q3 Yes a3_no Adjust pH, Temperature, and Aeration q3->a3_no No q4 Is inoculum healthy and sufficient? q3->q4 Yes a3_no->q4 a4_no Increase Inoculum Density or Adapt Strain q4->a4_no No end_node Improved This compound Yield q4->end_node Yes a4_no->end_node

Caption: A decision-making flowchart for troubleshooting.

References

Improving the efficiency of xylose-to-xylitol bioconversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in improving the efficiency of xylose-to-xylitol bioconversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common microorganisms used for xylose-to-xylitol bioconversion?

The most extensively studied and utilized microorganisms for xylitol production are yeasts, particularly from the Candida genus. Species such as Candida tropicalis, Candida boidinii, and Candida guilliermondii are frequently cited for their high this compound yields.[1][2][3][4][5][6][7] Other yeasts like those from the genera Debaryomyces, Meyerozyma, and Pichia have also shown potential.[3] Some filamentous fungi and bacteria are also capable of this conversion, but yeasts are predominant in research and industrial applications.[8]

Q2: What are the key enzymes involved in the xylose-to-xylitol metabolic pathway in yeasts?

The primary pathway in yeasts involves a two-step oxidoreductive process.[9]

  • Xylose Reductase (XR): This enzyme catalyzes the reduction of D-xylose to this compound. It predominantly uses NADPH as a cofactor, though some can use NADH.[9][10]

  • This compound Dehydrogenase (XDH): This enzyme oxidizes this compound to D-xylulose. It has a strict requirement for NAD+ as a cofactor.[9][10][11]

An imbalance in the availability and regeneration of these cofactors (NADPH/NAD+) is a major reason for this compound accumulation in the cell.[12][13]

Q3: What are typical yields and productivities for this compound production?

This compound yields and productivities can vary significantly depending on the microorganism, fermentation conditions, and substrate composition. Under optimized conditions, yields can be quite high. For instance, Candida tropicalis has been reported to achieve yields of up to 86.84% (w/w) of the theoretical maximum.[1] Pichia fermentans has demonstrated this compound titers of 79.4 g/L with a volumetric productivity of 1.3 g/L/h.[3] With Candida guilliermondii, a maximum this compound yield of 0.84 g/g has been achieved.[7]

Q4: What are the main factors influencing the efficiency of the conversion?

Several factors critically affect the efficiency of xylose-to-xylitol bioconversion:

  • Oxygen Supply: Microaerophilic (oxygen-limited) conditions are generally optimal for this compound production.[3][4] Under fully aerobic conditions, yeasts may channel xylose towards cellular respiration, reducing this compound yield.[3]

  • pH: The optimal pH for this compound production is typically between 3.5 and 6.0, depending on the yeast strain.[3][14]

  • Temperature: Most yeast strains used for this compound production have an optimal temperature range of 30-37°C.[1][2]

  • Initial Xylose Concentration: High xylose concentrations (60-200 g/L) can enhance this compound productivity, but excessively high levels can lead to substrate inhibition.[1][2][4]

  • Inhibitors: Lignocellulosic hydrolysates, a common source of xylose, often contain inhibitory compounds like acetic acid, furfural, and phenolic compounds that can negatively impact yeast growth and this compound production.[14][15][16][17]

  • Nitrogen Source: The type and concentration of the nitrogen source can influence both cell growth and this compound production.[3]

Troubleshooting Guide

Issue 1: Low or No this compound Production
Potential Cause Troubleshooting Steps
Inappropriate Aeration Ensure microaerophilic conditions. If using shake flasks, adjust the medium volume-to-flask volume ratio or the shaking speed. For bioreactors, control the dissolved oxygen (DO) levels or the aeration rate.[3][4]
Sub-optimal pH or Temperature Verify and adjust the pH of the fermentation medium to the optimal range for your specific yeast strain (typically pH 3.5-6.0).[3][14] Ensure the incubator or bioreactor is maintaining the correct temperature (usually 30-37°C).[1][2]
Presence of Inhibitors in Hydrolysate If using lignocellulosic hydrolysate, consider a detoxification step using methods like activated charcoal or ion-exchange resins to remove inhibitors such as acetic acid, furfural, and phenolics.[6] Alternatively, adapting the yeast strain to the hydrolysate by gradual exposure can improve tolerance.[16][18]
Nutrient Limitation Ensure the fermentation medium is not deficient in essential nutrients, particularly the nitrogen source. Supplementation with yeast extract or peptone can be beneficial.[3]
Cofactor Imbalance This is an intrinsic issue, but genetic engineering strategies, such as modifying the cofactor preference of xylose reductase or overexpressing enzymes to regenerate NAD+, can be employed to mitigate this.[12][13][19]
Issue 2: Accumulation of Byproducts (e.g., Ethanol, Glycerol)
Potential Cause Troubleshooting Steps
High Aeration Excessive oxygen can lead to the further metabolism of this compound into xylulose and then into the pentose phosphate pathway, potentially leading to ethanol production. Reduce the aeration rate.[3]
Presence of Glucose Glucose is often a preferred carbon source and its presence can lead to ethanol production, which may inhibit the yeast and this compound production.[14] Consider using a two-stage aeration strategy if glucose is present.[14]
Redox Imbalance An excess of NADH can lead to the formation of glycerol. Strategies to re-oxidize NADH, such as the overexpression of a water-forming NADH oxidase, can reduce glycerol formation.[19]
Issue 3: Poor Cell Growth
Potential Cause Troubleshooting Steps
Toxicity of Hydrolysate High concentrations of inhibitors in lignocellulosic hydrolysates can severely inhibit cell growth.[15][16] Perform a detoxification step or use a more robust, adapted yeast strain.[6][18]
Sub-optimal Medium Composition Review the composition of your fermentation medium. Ensure it contains adequate nitrogen, phosphate, and essential minerals and vitamins for your specific yeast strain.[1][4]
Extreme pH or Temperature Verify that the pH and temperature are within the optimal range for yeast growth, which may differ slightly from the optimal conditions for this compound production.
Issue 4: Inconsistent Results Between Batches
Potential Cause Troubleshooting Steps
Variability in Inoculum Standardize your inoculum preparation protocol. Ensure consistent cell density, age, and viability of the seed culture.[4][20]
Inconsistent Hydrolysate Composition The composition of lignocellulosic hydrolysates can vary between batches. Analyze the sugar and inhibitor concentrations for each new batch of hydrolysate to adjust fermentation parameters accordingly.
Fluctuations in Fermentation Parameters Ensure that pH, temperature, aeration, and agitation are consistently controlled and monitored throughout the entire fermentation process for each batch.[7]

Data Presentation

Table 1: Optimal Fermentation Parameters for this compound Production by Various Yeasts
MicroorganismInitial Xylose (g/L)Temp (°C)pHAeration ConditionThis compound Yield (g/g)Reference
Barnettozyma populi Y-1272850-6.0--
Candida tropicalis DSM 752460-80375.5Microaerophilic0.83[1][2]
Pichia fermentans WC 150712032.5>3.5Low oxygenation0.66[3]
Candida boidinii NCAIM Y. 0130830-80306.0Microaerophilic0.58-0.63[4]
Candida guilliermondii FTI 200378530-1.3 vvm, 300 rpm0.84[7]
Table 2: Common Inhibitors in Lignocellulosic Hydrolysates and their Effects
InhibitorTypical Concentration RangeEffect on Xylose-to-Xylitol BioconversionReference
Acetic Acid 1-10 g/LInhibits yeast growth and this compound production.[14][14][17]
Furfural 0.1-3.5 g/LStrong inhibitor of both glucose and xylose fermentation.[17][17]
5-Hydroxymethylfurfural (HMF) 0.1-1.0 g/LInhibits this compound production.[14][14][17]
Phenolic Compounds (e.g., vanillin, syringaldehyde) 0.1-0.5 g/LStrong inhibitors of fermentation.[17][15][16][17]
Ethanol VariesCan inhibit this compound production, especially when produced from co-fermented glucose.[14][14]

Experimental Protocols

Protocol 1: Batch Fermentation of Xylose to this compound in Shake Flasks
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the selected yeast strain (e.g., Candida boidinii) from a malt agar slant to an inoculum medium.[4]

    • The inoculum medium can contain (per liter): 10 g yeast extract, 15 g KH₂PO₄, 1 g MgSO₄·7H₂O, 3 g (NH₄)₂HPO₄, and 30 g xylose, with the pH adjusted to 6.0.[4]

    • Incubate the culture for 72 hours at 30°C with shaking at 220 rpm.[4]

  • Fermentation Medium Preparation:

    • Prepare the semi-defined xylose medium containing (per liter): 10 g yeast extract, 15 g KH₂PO₄, 1 g MgSO₄·7H₂O, 3 g (NH₄)₂HPO₄, and the desired xylose concentration (e.g., 30, 55, or 80 g/L).[4]

    • Sterilize the xylose solution separately from the other medium components by autoclaving at 121°C for 20 minutes to prevent the Maillard reaction.[4] Aseptically combine the solutions after they have cooled.

  • Fermentation:

    • Inoculate the fermentation medium in shake flasks with the prepared seed culture to a desired initial optical density (e.g., OD₆₀₀ of 0.25).[1]

    • Incubate the flasks at 30°C in a rotary shaker (e.g., 125 rpm) for 96 hours or until xylose is consumed.[4]

    • Withdraw samples aseptically at regular intervals for analysis of cell growth, xylose consumption, and this compound production.

Protocol 2: HPLC Analysis of Xylose and this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of xylose and this compound.[21][22]

  • Sample Preparation:

    • Centrifuge the fermentation broth samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the samples with the mobile phase as necessary to bring the analyte concentrations within the calibration range of the instrument.

  • HPLC System and Conditions:

    • Column: A column suitable for sugar analysis, such as a polystyrene cation exchange resin column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, should be used.[23][24][25]

    • Mobile Phase: The mobile phase is typically ultrapure water or a mixture of acetonitrile and water, depending on the column.[24][25]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[25]

    • Column Temperature: Maintain a constant column temperature, for example, 50°C.[25]

    • Detector: A Refractive Index (RI) detector is most commonly used for this compound and xylose as they lack chromophores.[21][22] Evaporative Light Scattering Detectors (ELSD) are also suitable.[21][23]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of pure xylose and this compound.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the concentrations of xylose and this compound by comparing their peak areas to the calibration curve.

Visualizations

Metabolic_Pathway Xylose D-Xylose This compound This compound Xylose->this compound Xylose Reductase (XR) Xylulose D-Xylulose This compound->Xylulose This compound Dehydrogenase (XDH) PPP Pentose Phosphate Pathway Xylulose->PPP Xylulokinase NADPH NADPH NADPH:e->Xylose:e NADP NADP+ NADPH->NADP NADP->Xylose:e NAD NAD+ NAD:e->this compound:e NADH NADH NAD->NADH NADH->this compound:e

Caption: Metabolic pathway of xylose-to-xylitol bioconversion in yeast.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Yeast Strain Selection Inoculum Inoculum Preparation Strain->Inoculum Batch Batch Fermentation (Control pH, Temp, Aeration) Inoculum->Batch Medium Medium Formulation (and Detoxification if needed) Medium->Batch Sampling Periodic Sampling Batch->Sampling HPLC Sample Preparation (Centrifugation, Filtration) Sampling->HPLC Quant HPLC Analysis (Xylose, this compound Quantification) HPLC->Quant Data Data Analysis (Yield, Productivity) Quant->Data

Caption: General experimental workflow for this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield Q_Aeration Is Aeration Optimal? Start->Q_Aeration Q_Conditions Are pH & Temp Correct? Q_Aeration->Q_Conditions [ Yes ] Sol_Aeration Adjust Aeration Rate /Shaking Speed Q_Aeration->Sol_Aeration [ No ] Q_Inhibitors Is Hydrolysate Inhibitory? Q_Conditions->Q_Inhibitors [ Yes ] Sol_Conditions Calibrate & Adjust pH/Temperature Q_Conditions->Sol_Conditions [ No ] Q_Nutrients Are Nutrients Sufficient? Q_Inhibitors->Q_Nutrients [ No ] Sol_Inhibitors Detoxify Hydrolysate or Adapt Strain Q_Inhibitors->Sol_Inhibitors [ Yes ] Sol_Nutrients Supplement Medium (e.g., Nitrogen Source) Q_Nutrients->Sol_Nutrients [ No ] Sol_Aeration->Q_Conditions Sol_Conditions->Q_Inhibitors Sol_Inhibitors->Q_Nutrients

Caption: Logical troubleshooting flow for low this compound yield.

References

Technical Support Center: Fed-Batch Fermentation for Enhanced Xylitol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fed-batch fermentation to maximize final xylitol concentration.

Troubleshooting Guides

This section addresses specific issues that may arise during your fed-batch fermentation experiments for this compound production.

Low this compound Yield or Productivity

Question: My fed-batch fermentation is resulting in a low final this compound concentration and productivity. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield is a common issue that can be attributed to several factors, ranging from suboptimal fermentation conditions to the presence of inhibitors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes and Corrective Actions:

  • Suboptimal Feeding Strategy: An incorrect feeding rate can lead to either substrate limitation or overflow metabolism, both of which negatively impact this compound production.

    • Troubleshooting:

      • Monitor Residual Xylose: Regularly measure the residual xylose concentration in the fermenter. The goal is to maintain a specific xylose concentration that supports optimal this compound production without causing osmotic stress. For instance, maintaining a xylose concentration below 200 g/L has been shown to be beneficial.[1]

      • Adjust Feeding Rate: If the xylose concentration is too low, increase the feeding rate. Conversely, if it is accumulating to inhibitory levels, decrease the feeding rate. Implementing a dynamic feeding strategy based on real-time monitoring can significantly improve yields.[2]

      • Co-feeding with Glucose: The addition of a co-substrate like glucose can enhance cell growth and provide the necessary cofactors (NADPH) for the conversion of xylose to this compound.[3][4][5] A fed-batch strategy with both xylose and glucose feeding can lead to higher this compound concentrations.[1]

  • Presence of Fermentation Inhibitors: If using lignocellulosic hydrolysates as a xylose source, inhibitory compounds such as furfural, 5-hydroxymethylfurfural (B1680220) (5-HMF), and acetic acid can severely hinder yeast metabolism and this compound production.

    • Troubleshooting:

      • Hydrolysate Detoxification: Implement a detoxification step prior to fermentation. Common methods include overliming (raising the pH with calcium hydroxide), treatment with activated charcoal, or ion-exchange resins.[6]

      • Analytical Confirmation: Use HPLC to quantify the concentration of known inhibitors in your hydrolysate to confirm their presence and to assess the effectiveness of the detoxification process.

  • Inadequate Aeration and Dissolved Oxygen (DO) Control: Oxygen availability is a critical parameter in this compound fermentation. While cell growth is favored under aerobic conditions, this compound production from xylose is most efficient under microaerobic or oxygen-limiting conditions.

    • Troubleshooting:

      • Two-Stage Aeration Strategy: Employ a two-stage process. The initial phase should be aerobic to promote high cell density. Once a sufficient biomass concentration is achieved, reduce the aeration to create microaerobic conditions, which favors the conversion of xylose to this compound.

      • DO Monitoring and Control: Maintain the dissolved oxygen level at a low but non-zero level (e.g., 0.1-5.0% of air saturation) during the this compound production phase.[7] This can be achieved by controlling the agitation speed and aeration rate.

  • Suboptimal pH: The pH of the fermentation medium affects enzyme activity and nutrient uptake.

    • Troubleshooting:

      • Maintain Optimal pH Range: For most Candida species used in this compound production, the optimal pH is typically between 4.5 and 6.0.[8][9]

      • Automated pH Control: Use an automated pH control system to maintain the pH within the desired range by adding an acid (e.g., HCl) or a base (e.g., NaOH).

  • Osmotic Stress: High concentrations of sugars (xylose) and the product (this compound) can exert osmotic stress on the yeast cells, inhibiting their metabolic activity.

    • Troubleshooting:

      • Control Substrate and Product Concentration: A key advantage of fed-batch fermentation is the ability to control the substrate concentration. Aim to keep the total concentration of xylose and this compound below inhibitory levels, for example, less than 200 g/L.[3][4]

Equipment and Operational Failures

Question: I am experiencing issues with my fermentation equipment. How can I troubleshoot common hardware problems?

Answer:

Equipment malfunctions can disrupt your experiment and lead to inaccurate results. Here’s a guide to troubleshooting common equipment issues.

1. Peristaltic Pump Malfunction (Inconsistent Feeding)

  • Symptom: The feeding rate is inconsistent, or the pump has stopped.

  • Possible Causes & Solutions:

    • Worn or Damaged Tubing: The flexible tubing in the pump head wears out over time, leading to reduced flow or leakage.

      • Action: Regularly inspect the pump tubing for flatness, cracks, or leaks and replace it as needed.[7]

    • Incorrect Roller/Shoe Pressure: If the pressure on the tubing is too low, it can result in backflow and an inaccurate feeding rate. If it's too high, it can cause premature tubing wear.

      • Action: Adjust the roller or shoe pressure according to the manufacturer's specifications.[7]

    • Blockage in Feed Lines: Particulate matter in the feed solution can clog the tubing.

      • Action: Ensure the feed solution is free of precipitates. Filter the feed solution if necessary. Check for kinks in the tubing.[10]

    • Motor or Control Issues: The pump motor or its controller may be malfunctioning.

      • Action: Verify that the pump is receiving power and that the control settings are correct. Check the motor for any signs of overheating or unusual noise.[11]

2. pH and Dissolved Oxygen (DO) Sensor Inaccuracy

  • Symptom: The pH or DO readings are unstable or do not seem to reflect the actual conditions in the fermenter.

  • Possible Causes & Solutions:

    • Improper Calibration: The most common cause of inaccurate sensor readings is improper or infrequent calibration.

      • Action: Calibrate the pH sensor using fresh, high-quality buffer solutions (typically a two-point calibration, e.g., pH 4.0 and 7.0). Calibrate the DO sensor before each fermentation run (a two-point calibration at 0% and 100% air saturation).

    • Sensor Fouling: The sensor membrane can become coated with biomass or media components, leading to slow response times and inaccurate readings.

      • Action: Gently clean the sensor according to the manufacturer's instructions. For a pH sensor, this may involve soaking in a dilute acid solution.[12]

    • Air Bubbles on Sensor: Air bubbles trapped on the sensor surface will interfere with readings.

      • Action: Ensure the sensor is positioned in the fermenter to minimize the trapping of air bubbles. Gently dislodge any visible bubbles.

    • Sensor End-of-Life: Sensors have a finite lifespan and will eventually need to be replaced.

      • Action: If cleaning and recalibration do not resolve the issue, the sensor may need to be replaced.

Contamination

Question: I suspect my fermentation culture is contaminated. How can I confirm this and what should I do?

Answer:

Microbial contamination is a serious issue that can lead to the complete failure of a fermentation run.

  • Signs of Contamination:

    • Visual Cues: A sudden change in the appearance of the culture, such as turbidity (cloudiness) in a previously clear broth, or the appearance of mold-like filaments.[13]

    • Unexpected pH Drop: A rapid and significant drop in pH can indicate bacterial contamination, as many bacteria produce organic acids.

    • Microscopic Examination: Observe a sample of the culture under a microscope. Look for organisms that are morphologically different from your production yeast (e.g., small, motile rods for bacteria; filamentous structures for mold).

    • Off-Odors: Unusual or foul odors emanating from the fermenter can be a sign of contamination.

  • Common Contaminants in Yeast Fermentations:

    • Bacteria: Lactic acid bacteria are common contaminants and compete with the yeast for nutrients.

    • Wild Yeast: Other yeast species can outcompete your production strain.

    • Mold: Molds can grow on surfaces and introduce spores into the fermenter.

  • Prevention and Control:

    • Strict Aseptic Technique: All media, equipment, and inoculum should be properly sterilized. Work in a clean environment, such as a laminar flow hood, when making additions or taking samples.

    • Sterilization Validation: Ensure your autoclave is functioning correctly and that sterilization cycles are adequate for the volume of liquid being sterilized.

    • Sterile Sampling: Use a sterile method for taking samples from the fermenter to avoid introducing contaminants.

    • Action upon Contamination: If contamination is confirmed, it is generally best to terminate the fermentation, thoroughly clean and sterilize the fermenter, and start a new batch with a fresh, pure culture.

FAQs

Q1: What is the optimal feeding strategy for maximizing this compound concentration?

A1: The optimal feeding strategy often involves a two-stage process. An initial batch phase with a carbon source like glucose promotes rapid cell growth. This is followed by a fed-batch phase where a concentrated xylose solution is fed at a controlled rate to maintain a non-inhibitory xylose concentration.[3][4] Co-feeding a small amount of glucose along with xylose during the fed-batch phase can also be beneficial for providing the necessary energy and reducing power (NADPH) for this compound production.[1]

Q2: What are the key parameters to monitor and control during fed-batch this compound fermentation?

A2: The key parameters are:

  • pH: Typically maintained between 4.5 and 6.0.[8][9]

  • Temperature: Usually controlled around 30-32°C for Candida species.[7][14]

  • Dissolved Oxygen (DO): Maintained at a low level (microaerobic) during the this compound production phase.[7]

  • Substrate Concentration: Xylose concentration should be monitored and controlled to avoid both limitation and inhibition.

Q3: How does the choice of yeast strain affect this compound production?

A3: The choice of yeast strain is critical. Candida species, particularly Candida tropicalis, are known to be efficient natural producers of this compound.[6][15] The strain's tolerance to inhibitors, osmotic stress, and its specific this compound productivity are important factors to consider. Some researchers have also explored genetically engineered Saccharomyces cerevisiae for this compound production.

Q4: Can I use crude hemicellulose hydrolysate as a substrate?

A4: Yes, but it is highly recommended to perform a detoxification step to remove inhibitory compounds like furfural, 5-HMF, and acetic acid, which are formed during the hydrolysis of lignocellulosic biomass.[6] These inhibitors can significantly reduce cell growth and this compound yield.

Q5: What by-products are commonly formed during this compound fermentation, and how can they be minimized?

A5: Besides this compound, common by-products can include ethanol, glycerol, and organic acids like acetic acid.[1][16] The formation of these by-products is often influenced by the aeration conditions and the presence of other sugars. Maintaining microaerobic conditions and controlling the feeding of co-substrates can help to minimize the formation of unwanted by-products and direct the metabolic flux towards this compound production.

Data Presentation

Table 1: Comparison of Fed-Batch Strategies for this compound Production by Candida tropicalis

Fed-Batch StrategyInitial Xylose (g/L)Co-substrateFinal this compound (g/L)This compound Yield (g/g)Volumetric Productivity (g/L/h)Reference
Xylose Fed-Batch100None1870.753.9[3][4]
Xylose Fed-Batch80None71.340.8680.79[14]
Xylose & Glucose Fed-Batch200 (total added xylose 260)Glucose (20 g/L initial)234Not specified4.88[1]
Xylose Fed-Batch from Hydrolysate55 (optimized)NoneNot specified0.79Not specified[17]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Candida tropicalis for this compound Production

1. Media Preparation:

  • Growth Medium (YMPD):

    • Yeast extract: 10 g/L

    • Peptone: 20 g/L

    • Glucose: 20 g/L

  • Fermentation Medium:

    • Yeast extract: 3 g/L

    • (NH₄)₂SO₄: 2 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Xylose: 50-100 g/L (initial concentration)

  • Feeding Solution:

    • Concentrated xylose solution (e.g., 500-700 g/L)

    • May contain a small amount of glucose and other nutrients as required.

  • Sterilization: Autoclave all media at 121°C for 20 minutes.

2. Inoculum Development:

  • Inoculate a single colony of Candida tropicalis from an agar (B569324) plate into a 250 mL flask containing 50 mL of YMPD growth medium.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 24 hours.

  • Use this seed culture to inoculate the fermenter (typically 5-10% v/v).

3. Fermenter Setup and Operation:

  • Prepare the fermenter with the fermentation medium and sterilize it.

  • Calibrate the pH and DO probes.

  • Inoculate the fermenter with the seed culture.

  • Batch Phase (Cell Growth):

    • Set the temperature to 30°C.

    • Maintain the pH at 5.5 by automatic addition of 2M NaOH or 2M HCl.

    • Provide aerobic conditions by sparging with filtered air and maintaining a high agitation rate to keep the DO above 20%.

    • Continue the batch phase until the initial carbon source (glucose or a portion of the xylose) is consumed.

  • Fed-Batch Phase (this compound Production):

    • Start feeding the concentrated xylose solution using a calibrated peristaltic pump.

    • Reduce the aeration and/or agitation to establish microaerobic conditions (DO ~1-5%).

    • Monitor the residual xylose concentration and adjust the feed rate to maintain it at the desired level (e.g., 20-50 g/L).

    • Continue the fed-batch operation until the desired this compound concentration is reached or the xylose consumption rate decreases significantly.

4. Sampling and Analysis:

  • Take samples aseptically from the fermenter at regular intervals.

  • Measure the optical density (OD) at 600 nm to monitor cell growth.

  • Centrifuge the samples to separate the supernatant.

  • Analyze the supernatant for xylose, this compound, and by-product concentrations using HPLC.

Protocol 2: HPLC Analysis of Fermentation Broth
  • HPLC System: An HPLC system equipped with a Refractive Index (RI) detector is suitable for analyzing sugars and sugar alcohols.

  • Column: A column designed for carbohydrate analysis, such as an Aminex HPX-87H or a similar ion-exclusion column.[18]

  • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM) or deionized water.

  • Flow Rate: Typically 0.5-0.6 mL/min.

  • Column Temperature: 50-65°C.

  • Sample Preparation:

    • Centrifuge the fermentation sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample if necessary to bring the analyte concentrations within the linear range of the calibration curve.

  • Quantification: Prepare standard solutions of xylose, this compound, glucose, and other expected by-products at known concentrations to generate calibration curves for quantification.

Visualizations

Xylitol_Metabolic_Pathway Xylose Xylose (extracellular) Xylose_in Xylose (intracellular) Xylose->Xylose_in Transport This compound This compound Xylose_in->this compound Xylose Reductase (XR) NADP NADP+ Xylose_in->NADP Xylulose D-Xylulose This compound->Xylulose This compound Dehydrogenase (XDH) NADH NADH This compound->NADH X5P Xylulose-5-Phosphate Xylulose->X5P Xylulokinase (XK) PPP Pentose Phosphate Pathway (PPP) X5P->PPP Biomass Biomass & Energy PPP->Biomass NADPH NADPH NADPH->Xylose_in NAD NAD+ NAD->this compound

Caption: Simplified metabolic pathway for this compound production in yeast.

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Media_Prep Media & Feed Preparation Inoculum_Dev Inoculum Development Fermenter_Setup Fermenter Setup & Sterilization Batch_Phase Batch Phase (Cell Growth) Fermenter_Setup->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (this compound Production) Batch_Phase->Fed_Batch_Phase Monitoring Process Monitoring (pH, DO, Substrate) Fed_Batch_Phase->Monitoring Sampling Aseptic Sampling Fed_Batch_Phase->Sampling HPLC HPLC Analysis (this compound, Xylose) Sampling->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Experimental workflow for fed-batch this compound fermentation.

References

Technical Support Center: Optimizing Xylose Reductase Activity in Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and temperature for xylose reductase (XR) activity in Candida species.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH for xylose reductase activity in Candida species?

A1: The optimal pH for xylose reductase activity in Candida species generally falls within a slightly acidic to neutral range, typically between pH 5.0 and 7.0. However, the exact optimum can vary depending on the specific Candida species and the buffer system used. For example, the xylose reductase from Candida tropicalis has shown stability at a pH range of 5-7[1], with some studies reporting an optimal pH of 7.0.[2][3] In Candida parapsilosis, the optimal pH for the reductase is reported to be 6.0[4], while for Candida guilliermondii, it is around 5.5.[4]

Q2: What is the typical optimal temperature for xylose reductase activity in Candida species?

A2: The optimal temperature for xylose reductase activity in Candida species typically ranges from 25°C to 50°C. For instance, xylose reductase from an adapted strain of Candida tropicalis is stable at temperatures between 25-40°C.[1] Another study on C. tropicalis reported a maximum enzymatic activity at 50°C.[2][3] In contrast, the optimal temperature for xylose reductase from Candida guilliermondii has been observed to be as high as 65°C.[4] It is crucial to determine the optimal temperature for the specific strain being investigated, as activity can decrease sharply above the optimum.

Q3: My xylose reductase activity is lower than expected. What are the possible causes?

A3: Low xylose reductase activity can stem from several factors. Check for the following:

  • Suboptimal pH or temperature: Ensure your assay buffer is at the optimal pH and the incubation is performed at the optimal temperature for your specific Candida species.

  • Incorrect cofactor: Most xylose reductases from Candida species prefer NADPH as a cofactor, although some can utilize NADH.[4] Verify the cofactor requirement and concentration in your assay.

  • Enzyme instability: The enzyme may have lost activity due to improper storage or handling. It is recommended to use fresh enzyme preparations or samples stored at -80°C.[1]

  • Presence of inhibitors: Contaminants in the enzyme preparation or substrate solution can inhibit activity.

  • Inaccurate protein concentration determination: An overestimation of the protein concentration will lead to a lower calculated specific activity.

Q4: I am observing a high background signal in my spectrophotometric assay. What can I do?

A4: A high background signal in a spectrophotometric assay for xylose reductase, which typically measures the decrease in absorbance at 340 nm due to NADPH oxidation, can be caused by:

  • NADPH instability: NADPH can degrade spontaneously, especially at acidic pH and elevated temperatures. Prepare fresh NADPH solutions and keep them on ice.

  • Contaminating enzymes: The crude cell extract may contain other dehydrogenases that oxidize NADPH.

  • Non-enzymatic reduction of the substrate: This is less common but can occur with certain buffer components or contaminants.

  • High turbidity of the enzyme sample: Centrifuge your cell extract at high speed to pellet any insoluble material before adding it to the assay mixture.

Data Presentation

Table 1: Optimal pH and Temperature for Xylose Reductase Activity in Various Candida Species

Candida SpeciesOptimal pHOptimal Temperature (°C)Cofactor PreferenceReference
Candida tropicalis5.0 - 7.025 - 50NADPH[1][2][3]
Candida guilliermondii5.565NADPH[4]
Candida parapsilosis6.0Stable at 4NADH > NADPH[4]
Candida intermediaNot specified25NADPH and NADH[3]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Xylose Reductase Activity

This protocol describes a method to determine the optimal pH for xylose reductase activity using a spectrophotometric assay.

Materials:

  • Purified or partially purified xylose reductase from Candida species.

  • D-xylose solution (e.g., 1 M).

  • NADPH solution (e.g., 10 mM).

  • A series of buffers with different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 3-6, 0.1 M phosphate (B84403) buffer for pH 6-8, 0.1 M Tris-HCl for pH 8-9).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes.

Procedure:

  • Prepare a series of reaction mixtures, each containing a different pH buffer.

  • To a cuvette, add the following in order:

    • Buffer of a specific pH (e.g., 800 µL).

    • D-xylose solution (to a final concentration of, for example, 100 mM).

    • NADPH solution (to a final concentration of, for example, 0.2 mM).

  • Incubate the mixture at a constant, predetermined temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small, fixed amount of the enzyme solution (e.g., 50 µL).

  • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • Calculate the initial reaction rate (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Repeat the assay for each pH value.

  • Plot the enzyme activity (calculated from the reaction rate) against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for Xylose Reductase Activity

This protocol outlines the procedure for determining the optimal temperature for xylose reductase activity.

Materials:

  • Purified or partially purified xylose reductase from Candida species.

  • D-xylose solution (e.g., 1 M).

  • NADPH solution (e.g., 10 mM).

  • Buffer at the predetermined optimal pH.

  • Temperature-controlled spectrophotometer or water bath.

  • Cuvettes.

Procedure:

  • Set the spectrophotometer or water bath to the desired temperature.

  • Prepare a reaction mixture in a cuvette containing:

    • Buffer at the optimal pH (e.g., 850 µL).

    • D-xylose solution (to a final concentration of, for example, 100 mM).

    • NADPH solution (to a final concentration of, for example, 0.2 mM).

  • Incubate the cuvette at the set temperature for at least 10 minutes to ensure the reaction mixture has reached the target temperature.[5][6]

  • Initiate the reaction by adding a fixed amount of the enzyme solution (e.g., 50 µL).

  • Quickly mix and immediately begin recording the absorbance at 340 nm for a defined period (e.g., 5 minutes).

  • Calculate the initial reaction rate (ΔA340/min).

  • Repeat the assay at various temperatures (e.g., in 5°C or 10°C increments within a relevant range, such as 20°C to 70°C).

  • Plot the enzyme activity against the temperature to identify the optimal temperature.

Mandatory Visualizations

Xylose_Metabolism_Pathway Xylose D-Xylose XR Xylose Reductase (XR) Xylose->XR Xylitol This compound XDH This compound Dehydrogenase (XDH) This compound->XDH Xylulose D-Xylulose XK Xylulokinase (XK) Xylulose->XK Xylulose5P D-Xylulose-5-Phosphate PPP Pentose Phosphate Pathway Xylulose5P->PPP XR->this compound NADP NADP+ XR->NADP XDH->Xylulose NADH NADH XDH->NADH XK->Xylulose5P ADP ADP XK->ADP NADPH NADPH NADPH->XR NAD NAD+ NAD->XDH ATP ATP ATP->XK

Caption: Xylose metabolism pathway in Candida species.

Experimental_Workflow start Start: Enzyme Preparation (Cell Lysis & Purification) ph_screen 1. pH Screening (Broad Range, e.g., pH 4-9) start->ph_screen ph_opt 2. Fine pH Optimization (Narrow Range around optimum) ph_screen->ph_opt temp_screen 3. Temperature Screening (Broad Range, e.g., 20-70°C) ph_opt->temp_screen temp_opt 4. Fine Temperature Optimization (Narrow Range around optimum) temp_screen->temp_opt kinetics 5. Kinetic Characterization at Optimal pH and Temperature temp_opt->kinetics end End: Optimal Conditions Determined kinetics->end

Caption: Workflow for optimizing pH and temperature.

Troubleshooting_Guide start Problem: Low/No Enzyme Activity check_assay Check Assay Conditions start->check_assay check_enzyme Check Enzyme Integrity start->check_enzyme check_reagents Check Reagents start->check_reagents ph_temp Is pH and temperature optimal? check_assay->ph_temp storage Was the enzyme stored properly (-80°C)? check_enzyme->storage nadph_fresh Is the NADPH solution fresh? check_reagents->nadph_fresh cofactor Is the correct cofactor (NADPH/NADH) at the right concentration? ph_temp->cofactor Yes optimize_conditions Solution: Optimize pH and temperature ph_temp->optimize_conditions No verify_cofactor Solution: Verify cofactor requirement and concentration cofactor->verify_cofactor No inhibitors Are there potential inhibitors in the sample? storage->inhibitors Yes use_fresh_enzyme Solution: Use a fresh enzyme aliquot storage->use_fresh_enzyme No purify_sample Solution: Purify sample further or use protease inhibitors inhibitors->purify_sample Yes substrate_conc Is the substrate concentration correct? nadph_fresh->substrate_conc Yes prepare_fresh_nadph Solution: Prepare fresh NADPH nadph_fresh->prepare_fresh_nadph No verify_substrate Solution: Verify substrate concentration substrate_conc->verify_substrate No

Caption: Troubleshooting low xylose reductase activity.

References

Reducing by-product formation during microbial xylitol production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize by-product formation during microbial xylitol production.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products formed during microbial this compound production?

The most common by-products encountered during the fermentation of xylose to this compound are ethanol (B145695), glycerol (B35011), and acetic acid. Their formation is highly dependent on the microbial strain used and the fermentation conditions.[1]

Q2: Why are by-products like ethanol and glycerol formed alongside this compound?

By-product formation is primarily a result of a metabolic redox imbalance within the microbial cells. In many yeasts, xylose is first reduced to this compound by xylose reductase (XR), a step that often prefers NADPH as a cofactor. This compound is then oxidized to xylulose by this compound dehydrogenase (XDH), which typically requires NAD+.[2] Under oxygen-limiting conditions, the regeneration of NAD+ from NADH is impaired. This surplus of NADH can inhibit XDH activity, leading to the accumulation and secretion of this compound.[3] The excess NADH can also be used to reduce dihydroxyacetone phosphate (B84403) (a glycolysis intermediate) to glycerol-3-phosphate, which is then dephosphorylated to form glycerol, a common strategy for yeasts to reoxidize excess NADH.[4] Ethanol is often produced when a co-substrate like glucose is used for rapid cell growth or under anaerobic conditions.[5]

Q3: How does the choice of microorganism affect by-product formation?

The native metabolic pathways of microorganisms significantly influence this compound yield and by-product specificity. Yeasts, particularly species like Candida tropicalis, Candida guilliermondii, and Debaryomyces hansenii, are known to be efficient this compound producers.[6][7] These strains naturally possess the xylose reductase (XR) and this compound dehydrogenase (XDH) enzymes required for xylose metabolism.[2][6] However, the relative activities of these enzymes and their cofactor preferences (NADPH vs. NADH) differ between species, which can lead to varying levels of by-product formation under similar conditions. Some strains may have a greater tendency to produce glycerol as a redox sink, while others might produce more ethanol, especially if they are efficient glucose fermenters.[8] Metabolic engineering, such as deleting the XDH gene in Candida tropicalis, can dramatically increase the this compound yield to nearly 98% and reduce further metabolism of this compound.

Q4: What is the metabolic pathway for this compound production in yeasts and how does it lead to by-products?

In most this compound-producing yeasts, D-xylose metabolism occurs via the XR-XDH pathway.

  • Reduction to this compound: D-xylose is reduced to this compound by the enzyme D-xylose reductase (XR), which uses either NADPH or NADH as a cofactor.

  • Oxidation to D-xylulose: this compound is then oxidized to D-xylulose by D-xylitol dehydrogenase (XDH), which requires NAD+.

  • Phosphorylation: D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK).

  • Pentose Phosphate Pathway (PPP): D-xylulose-5-phosphate enters the PPP, a central metabolic route.

By-product formation occurs due to a cofactor imbalance. The initial reduction of xylose often consumes NADPH, while the subsequent oxidation of this compound produces NADH. An insufficient rate of NADH re-oxidation (e.g., under low oxygen conditions) leads to an accumulation of NADH. This inhibits the XDH enzyme, causing this compound to accumulate and be secreted from the cell. The excess NADH is then often channeled into the formation of glycerol or ethanol to regenerate NAD+.

cluster_legend Legend Xylose D-Xylose This compound This compound Xylose->this compound Xylose Reductase (XR) Xylulose D-Xylulose This compound->Xylulose this compound Dehydrogenase (XDH) NADPH NADPH This compound->NADPH PPP Pentose Phosphate Pathway Xylulose->PPP NAD NAD+ Xylulose->NAD Glycolysis Glycolysis Intermediates Glycerol Glycerol (By-product) Glycolysis->Glycerol NADH -> NAD+ Ethanol Ethanol (By-product) Glycolysis->Ethanol NADH -> NAD+ NADP NADP+ NADPH->NADP NADH NADH NAD->NADH MainMetabolite Main Metabolite ByProduct By-product Pathway Metabolic Pathway Cofactor Cofactor

Fig 1. Simplified metabolic pathway of this compound and by-product formation in yeasts.

Troubleshooting Guides

Q5: I am observing high concentrations of glycerol in my fermentation. What are the likely causes and how can I mitigate this?

High glycerol production is a classic indicator of excess NADH in the cytoplasm, often triggered by suboptimal aeration.

  • Cause 1: Inadequate Aeration: Under micro-aerobic or oxygen-limited conditions, the electron transport chain cannot efficiently re-oxidize NADH to NAD+. The cell compensates by converting dihydroxyacetone phosphate to glycerol, a process that consumes NADH.

  • Solution 1: Optimize Aeration: Aeration is a critical parameter.[3] A complete lack of oxygen can halt this compound production, while very high oxygen levels can promote biomass growth at the expense of this compound or lead to the complete oxidation of xylose. A two-phase aeration strategy can be effective: an initial phase with a higher aeration rate to promote rapid cell growth, followed by a second phase with a reduced aeration rate to induce this compound accumulation while minimizing glycerol formation.[9]

  • Cause 2: Substrate Inhibition: Very high initial concentrations of xylose can cause osmotic stress, which may trigger glycerol production as an osmoprotectant.

  • Solution 2: Fed-Batch Fermentation: Instead of a high initial xylose concentration, a fed-batch strategy can maintain a lower, optimal xylose level, reducing osmotic stress on the cells.

  • Cause 3: Nutrient Limitation: Limitation of certain nutrients can disrupt metabolic fluxes and lead to redox imbalances.

  • Solution 3: Medium Optimization: Ensure that the fermentation medium is not deficient in essential nutrients, particularly nitrogen and phosphate sources.

Q6: My culture is producing significant amounts of ethanol. Why is this happening and what can I do to favor this compound production?

Ethanol production is common when easily fermentable sugars are present or under anaerobic conditions.

  • Cause 1: Presence of Glucose: If the fermentation medium contains glucose (e.g., from incomplete hydrolysis of lignocellulosic biomass or as a co-substrate), many yeasts will preferentially metabolize glucose to ethanol via glycolysis, a phenomenon known as "glucose repression."[5]

  • Solution 1: Sequential Substrate Utilization: Design a two-stage fermentation where glucose is consumed first for biomass production. Once the glucose is depleted, xylose is added to the medium for this compound production. This separation prevents the repressive effects of glucose on xylose metabolism.

  • Cause 2: Anaerobic Conditions: In the complete absence of oxygen, some yeast strains will shift to anaerobic fermentation, producing ethanol from xylose to regenerate NAD+.

  • Solution 2: Maintain Micro-aerobic Conditions: Ensure a minimal, controlled supply of oxygen. This provides just enough oxygen to maintain redox balance and drive the XR-XDH pathway towards this compound without promoting high biomass growth or complete respiration. The optimal oxygen transfer rate (OTR) is strain-dependent.[10][11]

Q7: My overall this compound yield is low and I see a mixture of by-products. How can I systematically optimize my process?

Low yield with multiple by-products suggests that the fermentation conditions are not optimal for your specific microbial strain. A systematic optimization of key parameters is required.

  • pH Control: The optimal pH for this compound production by yeasts is typically between 4.0 and 6.0.[3][12] A pH outside this range can inhibit key enzymes and affect cell viability, leading to inefficient conversion and by-product formation.

  • Aeration Control: As discussed, aeration is arguably the most critical factor. The optimal oxygen transfer rate (OTR) or volumetric oxygen transfer coefficient (KLa) must be determined experimentally for your specific bioreactor setup and strain.

  • Temperature: Most yeast strains used for this compound production have an optimal temperature range of 30-37°C.[3] Deviations can reduce enzyme activity and overall productivity.

  • Substrate and Inhibitor Concentration: If using lignocellulosic hydrolysates, inhibitors like furfural, HMF, and acetic acid can severely hamper cell growth and this compound production.[2] Detoxification of the hydrolysate (e.g., by overliming or activated charcoal treatment) is often a necessary prerequisite.[1]

Start Problem Identified: Low this compound Yield & High By-products CheckParams Step 1: Verify Core Fermentation Parameters (pH, Temp, Substrate Conc.) Start->CheckParams ParamsOK Are Parameters within Optimal Range? CheckParams->ParamsOK AdjustParams Action: Adjust pH, Temp, or Substrate Feed Strategy ParamsOK->AdjustParams No MonitorAeration Step 2: Analyze Aeration Strategy (OTR / KLa) ParamsOK->MonitorAeration Yes End Re-run Fermentation & Analyze Results AdjustParams->End AerationOK Is Aeration Optimized for This compound Production Phase? MonitorAeration->AerationOK AdjustAeration Action: Implement Two-Stage Aeration or Adjust OTR AerationOK->AdjustAeration No CheckInhibitors Step 3: Assess Feedstock for Inhibitors (if using hydrolysate) AerationOK->CheckInhibitors Yes AdjustAeration->End InhibitorsPresent Are Inhibitors Present (Furfural, Acetic Acid)? CheckInhibitors->InhibitorsPresent Detoxify Action: Detoxify Hemicellulosic Hydrolysate InhibitorsPresent->Detoxify Yes InhibitorsPresent->End No Detoxify->End

Fig 2. Troubleshooting workflow for optimizing this compound production.

Quantitative Data Summary

The following tables summarize the impact of critical fermentation parameters on this compound and by-product formation in various yeast species.

Table 1: Effect of Aeration (Oxygen Transfer Rate - OTR) on this compound Production

MicroorganismOTR (mmol L⁻¹ h⁻¹)This compound Yield (g/g)Primary By-productReference
Candida parapsilosis6.1HighLow[10][11]
Candida guilliermondii5.7HighLow[10][11]
Candida boidinii5.7HighLow[10][11]
Candida sp. ZU0437 (growth) -> 6 (prod.)0.76Not specified[9]

Note: The two-phase aeration for Candida sp. ZU04 involved an initial high-aeration phase (OTR equivalent KLa of 37 h⁻¹) for 24h, followed by a low-aeration production phase (KLa of 6 h⁻¹).

Table 2: Effect of pH on this compound Production

MicroorganismOptimal pHThis compound Yield (g/g)CommentsReference
Candida parapsilosis5.0HighYield decreases at other pH values[10][11]
Candida guilliermondii4.5HighYield decreases as pH increases[10][11]
Candida boidinii6.0HighStable across a broader range[10][11]
General Range4.0 - 6.0VariesStrain-dependent optimum[3]

Experimental Protocols

Protocol 1: Quantification of this compound and By-products using High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for the simultaneous quantification of this compound, xylose, glycerol, ethanol, and acetic acid in fermentation broth.

1. Sample Preparation 1.1. Withdraw a 1.0 mL aliquot of the fermentation broth. 1.2. Transfer the aliquot to a 1.5 mL microcentrifuge tube. 1.3. Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the microbial cells and other solids. 1.4. Carefully collect the supernatant. 1.5. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial. This step is critical to prevent column blockage. 1.6. If necessary, dilute the sample with the mobile phase to ensure the analyte concentrations fall within the linear range of the calibration curve.

2. HPLC System and Conditions

  • HPLC System: An Agilent 1100 Series or equivalent.

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) is a common choice for separating sugars, organic acids, and alcohols.

  • Mobile Phase: 0.005 M (or 5 mM) Sulfuric Acid (H₂SO₄) in ultrapure water. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 0.5 - 0.6 mL/min.

  • Column Temperature: 50 - 60°C. Maintaining a consistent, elevated temperature is crucial for peak shape and separation.

  • Detector: Refractive Index (RI) Detector. The detector temperature should be maintained close to the column temperature (e.g., 50°C).

  • Injection Volume: 10 - 20 µL.

3. Calibration and Quantification 3.1. Prepare individual stock solutions of high-purity standards (this compound, xylose, glycerol, ethanol, acetic acid) in ultrapure water. 3.2. Create a series of mixed standard solutions by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.1 g/L to 10 g/L). 3.3. Inject each standard solution into the HPLC system in triplicate to generate calibration curves (Peak Area vs. Concentration) for each compound. The curves should have a coefficient of determination (R²) ≥ 0.99. 3.4. Inject the prepared samples. 3.5. Identify the peaks in the sample chromatograms by comparing their retention times with the standards. 3.6. Quantify the concentration of each analyte in the samples by interpolating their peak areas from the respective calibration curves. Remember to account for any dilution factors used during sample preparation.

cluster_hplc HPLC Conditions Start Start: Fermentation Broth Centrifuge 1. Centrifugation (12,000 x g, 10 min) Start->Centrifuge Supernatant 2. Collect Supernatant Centrifuge->Supernatant Filter 3. Syringe Filtration (0.22 µm) Supernatant->Filter Dilute 4. Dilution (if needed) with Mobile Phase Filter->Dilute Inject 5. HPLC Injection Dilute->Inject Analyze 6. Data Analysis: Peak Integration & Quantification Inject->Analyze Conditions Column: Aminex HPX-87H Mobile Phase: 5mM H₂SO₄ Flow: 0.6 mL/min Temp: 60°C Detector: RI End End: Concentration Data (g/L) Analyze->End

Fig 3. Workflow for sample preparation and analysis by HPLC.

References

Technical Support Center: Enhancing Microbial Tolerance to Inhibitory Compounds in Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with microbial fermentation of lignocellulosic hydrolysates.

Frequently Asked Questions (FAQs)

Q1: What are the most common inhibitory compounds in lignocellulosic hydrolysates?

A1: Lignocellulosic hydrolysates contain various compounds that can inhibit microbial growth and fermentation. These are broadly categorized into three main groups:

Q2: How do these inhibitors affect my microbial culture?

A2: Inhibitory compounds can have a range of detrimental effects on microorganisms, including:

  • Reduced cell viability and growth rate. [5]

  • Extended lag phase in fermentation. [5]

  • Decreased metabolic activity, leading to lower product yields and productivity. [6]

  • Damage to DNA and cell membranes. [7]

  • Inhibition of key metabolic enzymes. [7]

  • Disruption of cellular redox balance. [7]

Q3: What are the main strategies to improve microbial tolerance to these inhibitors?

A3: There are two primary approaches to overcome the challenges posed by inhibitory compounds:

  • Detoxification of the Hydrolysate: This involves removing the inhibitors from the hydrolysate before fermentation. Common methods include physical (e.g., evaporation), chemical (e.g., overliming with calcium hydroxide), and biological (e.g., enzymatic treatment with laccase) detoxification.[2][8][9]

  • Enhancing Microbial Robustness: This focuses on improving the intrinsic tolerance of the microorganism to the inhibitors. Key strategies include:

    • Metabolic Engineering: Modifying the genetic makeup of the microbe to enhance detoxification pathways or repair mechanisms.[1]

    • Adaptive Laboratory Evolution (ALE): Subjecting the microbial population to gradually increasing concentrations of inhibitors over multiple generations to select for more tolerant strains.[6][10]

Q4: When should I choose detoxification versus improving microbial tolerance?

A4: The choice depends on several factors:

  • Severity of Inhibition: For highly toxic hydrolysates, detoxification may be necessary to enable any microbial growth.

  • Process Integration: In situ detoxification by robust microbes can simplify the overall process by eliminating a separate detoxification step.[7]

  • Cost and Scalability: Detoxification methods can add significant cost and complexity to the process, including potential loss of fermentable sugars.[8] Developing a robust microbial strain is an upfront investment that can lead to a more streamlined and cost-effective long-term process.

Troubleshooting Guides

Issue 1: Low or No Microbial Growth
Possible Cause Troubleshooting Steps
High Concentration of Inhibitors 1. Quantify Inhibitor Levels: Use HPLC to determine the concentrations of key inhibitors (furfural, HMF, acetic acid, phenolics) in your hydrolysate.[11][12] 2. Perform Detoxification: If inhibitor levels are above the tolerance limit of your strain, apply a suitable detoxification method. Overliming with Ca(OH)₂ is a common and effective method for reducing furan and phenolic compounds.[9] 3. Dilute the Hydrolysate: As a simpler but less ideal approach, dilute the hydrolysate with fresh medium to reduce the inhibitor concentration.
Sub-optimal Culture Conditions 1. Verify pH: Ensure the pH of the hydrolysate medium is within the optimal range for your microorganism. Weak acids are more toxic at lower pH. 2. Check Temperature and Aeration: Confirm that the incubation temperature and aeration conditions (if applicable) are optimal for your strain.
Inherent Sensitivity of the Microbial Strain 1. Determine IC₅₀ Values: Assess the sensitivity of your strain to individual inhibitors by determining the half-maximal inhibitory concentration (IC₅₀). 2. Strain Adaptation: Gradually adapt your culture to the hydrolysate by starting with a low concentration and progressively increasing it in subsequent cultures. 3. Consider a More Robust Strain: If your current strain is too sensitive, consider screening for more tolerant strains or implementing adaptive laboratory evolution.
Issue 2: Extended Lag Phase
Possible Cause Troubleshooting Steps
Presence of Sub-lethal Inhibitor Concentrations 1. Inhibitor Analysis: Even at concentrations that don't completely inhibit growth, furans and weak acids can significantly prolong the lag phase.[4][5] Analyze your hydrolysate to identify the culprits. 2. Increase Inoculum Size: A larger initial cell density can sometimes overcome the inhibitory effects more quickly. 3. Pre-adaptation of Inoculum: Grow the inoculum in a medium containing a low concentration of the hydrolysate or specific inhibitors to prime it for the stressful conditions.
Slow Conversion of Inhibitors 1. Monitor Inhibitor Conversion: Track the concentration of inhibitors like furfural and HMF over time. A slow decrease indicates a bottleneck in the detoxification pathway of your microbe. 2. Metabolic Engineering: Consider overexpressing genes encoding for reductases that convert furfural and HMF to their less toxic alcohol forms.
Issue 3: Low Product Yield
Possible Cause Troubleshooting Steps
Metabolic Burden of Detoxification 1. Redox Imbalance: The conversion of furfural and HMF consumes cellular reducing equivalents (NADH and NADPH), diverting them from your product synthesis pathway.[7] 2. Optimize Nutrient Supplementation: Ensure the medium is not limited in essential nutrients that could be depleted during the stress response.
Enzyme Inhibition by Phenolic Compounds 1. Detoxification: Activated charcoal treatment can be effective at removing a broad range of phenolic compounds. 2. Enzymatic Treatment: Using enzymes like laccase can polymerize and precipitate phenolic compounds.
Accumulation of Toxic Byproducts 1. Byproduct Analysis: Analyze the fermentation broth for the accumulation of byproducts that may be inhibitory. 2. Fed-batch Fermentation: A fed-batch strategy can help maintain low concentrations of both the substrate and inhibitory byproducts.

Quantitative Data Summary

Table 1: Common Inhibitors in Lignocellulosic Hydrolysates and their Typical Concentration Ranges.

Inhibitor ClassCompoundTypical Concentration Range (g/L)Source
Furan Derivatives Furfural0 - 5Degradation of pentoses (xylose)
5-Hydroxymethylfurfural (HMF)0 - 10Degradation of hexoses (glucose)
Weak Acids Acetic Acid1 - 15Deacetylation of hemicellulose
Formic Acid0 - 5Degradation of furfural/HMF
Levulinic Acid0 - 5Degradation of HMF
Phenolic Compounds Vanillin0 - 1Lignin degradation
Syringaldehyde0 - 0.5Lignin degradation
Ferulic Acid0 - 0.5Lignin degradation

Concentrations can vary significantly depending on the biomass feedstock and pretreatment method.

Table 2: Effect of Furfural on Saccharomyces cerevisiae Growth and Ethanol (B145695) Production.

Furfural Concentration (g/L)Biomass Yield (g/100mL)Glucose Consumption (%)Ethanol Yield (g/g glucose)
00.53930.45
40.31600.38
50.22510.32
60.17330.25
Data adapted from a study on an industrial strain of S. cerevisiae.[13]

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Inhibitory Compounds

This protocol outlines a method to determine the concentration of an inhibitor that reduces the growth of a microbial culture by 50%.

Materials:

  • Microbial strain of interest

  • Appropriate liquid growth medium

  • Inhibitory compound (e.g., furfural)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow a pre-culture of the microbial strain to the mid-exponential phase.

  • Prepare Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., ethanol or water) to create a concentrated stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the inhibitor stock solution in the growth medium to achieve a range of concentrations. Include a control well with no inhibitor.

  • Inoculation: Inoculate each well with the microbial pre-culture to a final OD₆₀₀ of approximately 0.1.

  • Incubation: Incubate the microplate at the optimal growth temperature for the microorganism.

  • Growth Measurement: Measure the optical density (OD₆₀₀) of each well at regular intervals or at a fixed time point (e.g., 24 hours).

  • Data Analysis: Plot the final OD₆₀₀ against the inhibitor concentration. Use a suitable software to fit a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Adaptive Laboratory Evolution (ALE) for Enhanced Inhibitor Tolerance

This protocol provides a general framework for performing ALE to improve the tolerance of a microbial strain to inhibitory compounds.

Materials:

  • Microbial strain of interest

  • Growth medium

  • Inhibitory hydrolysate or a cocktail of pure inhibitory compounds

  • Shake flasks or bioreactors

Procedure:

  • Determine Initial Inhibitor Concentration: Start with a concentration of the inhibitor(s) that causes a noticeable but not complete inhibition of growth.

  • Serial Passaging: a. Inoculate the microbial strain into the medium containing the initial inhibitor concentration. b. Incubate until the culture reaches the late exponential or early stationary phase. c. Transfer a small aliquot of this culture into a fresh flask of medium with the same or a slightly increased inhibitor concentration. d. Repeat this serial passaging for many generations.

  • Gradual Increase in Stress: Once the culture shows improved growth at a given inhibitor concentration (e.g., shorter lag phase or higher final OD), increase the concentration of the inhibitor(s) in the subsequent passages.

  • Isolation of Adapted Strains: After a significant improvement in tolerance is observed (e.g., growth at a previously lethal inhibitor concentration), streak the evolved culture onto an agar (B569324) plate to isolate single colonies.

  • Characterization of Evolved Strains: Characterize the isolated strains for their improved tolerance and fermentation performance compared to the parental strain.

Visualizations

Experimental_Workflow_for_Screening_Inhibitor_Tolerant_Strains cluster_0 Strain Source cluster_1 Tolerance Screening cluster_2 Isolation and Validation A Parental Strain B Grow in 96-well plate with increasing inhibitor concentration A->B Inoculate C Measure OD600 after 24-48h B->C Incubate D Identify wells with highest inhibitor concentration and growth C->D Analyze data E Isolate single colonies from best-performing wells D->E Select F Validate tolerance in shake flask experiments E->F Inoculate G Characterize fermentation performance (yield, productivity) F->G Analyze

Caption: Workflow for screening inhibitor-tolerant microbial strains.

ALE_Workflow Start Start with Parental Strain (Low Inhibitor Concentration) Culture1 Serial Passage 1 Start->Culture1 CultureN Serial Passage N Culture1->CultureN Repeat N times IncreaseStress Increase Inhibitor Concentration CultureN->IncreaseStress Adaptation observed IncreaseStress->Culture1 Continue passaging Isolate Isolate Adapted Strains IncreaseStress->Isolate Desired tolerance achieved Characterize Characterize Phenotype Isolate->Characterize

Caption: Adaptive Laboratory Evolution (ALE) experimental workflow.

Furfural_Detoxification_Pathway Furfural Furfural (toxic) Reductase NADH/NADPH-dependent Reductase Furfural->Reductase FurfurylAlcohol Furfuryl Alcohol (less toxic) Reductase->FurfurylAlcohol NAD NAD+/NADP+ Reductase->NAD NADH NADH/NADPH NADH->Reductase

Caption: Simplified pathway for microbial detoxification of furfural.

References

Technical Support Center: Accurate Xylitol Measurement in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of xylitol in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this compound quantification.

Frequently Asked Questions (FAQs)

Q1: Which is the most accurate method for quantifying this compound in complex biological samples like plasma?

A1: For the highest sensitivity and accuracy, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, such as this compound-d7, is considered the gold standard.[1][2] This method, known as stable isotope dilution, effectively corrects for matrix effects and variations that can occur during sample preparation, ensuring high precision and accuracy.[1]

Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?

A2: Yes, GC-MS is a powerful technique for this compound quantification. However, due to the low volatility of this compound, a derivatization step is necessary to make it suitable for GC analysis.[3][4] Common derivatization methods include silylation and acetylation.[3] The choice between these methods depends on factors like required stability of the derivative and the analytical throughput.[3]

Q3: Are there simpler methods available for this compound measurement that do not require mass spectrometry?

A3: High-Performance Liquid Chromatography (HPLC) with various detectors is a widely used method for this compound analysis.[4][5] Detectors such as Refractive Index (RI), Evaporative Light Scattering (ELS), and Ultraviolet (UV) can be employed.[4][5] Enzymatic assay kits are also available and offer a rapid and straightforward approach for measuring this compound in various samples.[6][7]

Q4: What are the common sources of interference in this compound measurement?

A4: Interference can arise from other structurally similar compounds present in the biological matrix. In HPLC analysis, other sugar alcohols like sorbitol and sugars such as fructose (B13574) can co-elute and interfere with this compound peaks, potentially leading to falsely inflated results.[8] For enzymatic assays, high concentrations of reducing substances like L-ascorbic acid can interfere with the reaction.[9][10]

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, which are the alteration of analyte ionization due to co-eluting substances from the sample matrix, are a common challenge in mass spectrometry-based methods.[11] The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, like this compound-d7, in an isotope dilution LC-MS/MS method.[1][2] Proper sample preparation, such as protein precipitation and solid-phase extraction, can also help to remove interfering substances.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using different methodologies.

GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape or low signal intensity Incomplete derivatization.Optimize derivatization conditions (temperature, time, reagent concentration). Ensure anhydrous conditions as silylating reagents are moisture-sensitive.[3]
Degradation of derivatives.Analyze samples promptly after derivatization, especially for less stable TMS derivatives (ideally within 24 hours).[3] Consider using more stable acetate (B1210297) derivatives for larger batches.[3]
Matrix effects.Use a suitable internal standard. Optimize injection parameters and consider using a different injection liner geometry to reduce compound interaction at the start of the separation process.[11]
Ghost peaks or baseline noise Contamination of the GC system.Clean the injector port and replace the liner and septum. Bake the column according to the manufacturer's instructions.
Carryover from previous injections.Run blank injections between samples to ensure the system is clean.
HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of this compound with other sugars/sugar alcohols Inadequate chromatographic separation.Optimize the mobile phase composition and gradient.[12] Consider a different column chemistry, such as a hydrophilic interaction chromatography (HILIC) column, for better separation of polar compounds like this compound.[1][13]
Poor sensitivity with RI or UV detector This compound lacks a strong chromophore for UV detection.[4] RI detectors have inherently lower sensitivity.[4]For UV detection at low wavelengths (e.g., 192 nm), baseline instability can be an issue; ensure high purity mobile phase and a clean system.[14] Consider using an ELS detector for better sensitivity than RI.[15] Pre-column derivatization can be employed to enhance UV detection.[15]
Baseline drift Changes in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Contamination of the column or detector.Flush the column with a strong solvent. Clean the detector cell according to the manufacturer's instructions.
Enzymatic Assay Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Assay not working or low signal Incorrect reagent preparation or storage.Ensure all kit components are thawed, resuspended properly, and stored at the recommended temperatures.[16]
Omission of a step in the protocol.Carefully follow the kit's datasheet.[16]
Inactive enzyme.Use fresh reagents from the same kit.[16] Check the expiration date of the kit.
Inconsistent readings between replicates Pipetting errors.Use calibrated pipettes and prepare a master mix to minimize pipetting variations.[16]
High background or "creep" reaction Presence of interfering substances in the sample.High concentrations of reducing agents like ascorbic acid can interfere.[9][10] Follow sample preparation guidelines in the kit protocol to remove such substances.
Light sensitivity of reagents.Protect reagents and reaction mixtures from light, especially if using INT dye.[9]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound quantification.

Table 1: Performance Comparison of GC-MS Derivatization Methods

Performance MetricSilylation (TMS Derivatives)Acetylation (Acetate Esters)Key Considerations
Derivative Stability Less stable, susceptible to hydrolysis. Analysis recommended within 24 hours.[3]More stable than TMS derivatives.[3]Acetylation is preferred for large batches or when immediate analysis is not possible.
Reaction Conditions Requires anhydrous conditions.[3]More tolerant to residual moisture.Silylation requires more stringent sample preparation to remove water.
GC-MS Sensitivity Generally provides good sensitivity, with LOD in the low µg/mL range reported.[3]Also demonstrates good sensitivity.[3]Both methods are suitable for trace analysis.

Table 2: Performance of LC-MS/MS and HPLC Methods

MethodDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
LC-MS/MS (Isotope Dilution) Tandem Mass SpectrometerExpected to be in the low ng/mL range.[2]A similar validated method for another sugar alcohol had an LLOQ of 1 ng/mL.[2]-
HPLC UV Detector (UVD)0.01 mg/L[4]0.04 mg/L[4]-
HPLC Corona Charged Aerosol Detector (CAD)0.12–0.44 µg/mL[12]-Wide concentration range reported.[12]
Capillary Electrophoresis (CE) Indirect UV Detection3.00 mg/L[12]10.00 mg/L[12]10.00 to 300.0 mg/L[12]

Table 3: Performance of Enzymatic Assay Kits

ParameterValue
Working Range 1-20 µg of this compound per assay.[6]
Limit of Detection (LOD) 0.165 mg/L[6]
Specificity Sorbitol dehydrogenase also oxidizes other polyols like iditol and allitol, but at a lower rate. Mannitol and arabitol do not react.[6]

Experimental Protocols

Protocol 1: this compound Quantification in Plasma by LC-MS/MS with Stable Isotope Dilution

This protocol is a representative method for the highly accurate quantification of this compound in a biological matrix.[1][2]

1. Materials:

  • This compound standard

  • This compound-d7 (internal standard)

  • Acetonitrile (B52724) (ACN), cold (< -20°C)

  • Water, HPLC grade

  • Plasma samples

2. Sample Preparation:

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound-d7 in 50:50 ACN:Water) to each tube.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex each tube for 30 seconds.

  • Incubate at 4°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1][2]

  • Transfer 150 µL of the clear supernatant to an autosampler vial.

3. LC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: A HILIC column is recommended for optimal separation of the highly polar this compound molecule.[1]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and this compound-d7.[2]

4. Data Analysis:

  • Quantification is based on the peak area ratio of this compound to the this compound-d7 internal standard.[2]

  • A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of this compound in the unknown samples is determined from the calibration curve.

Protocol 2: this compound Derivatization for GC-MS Analysis (Silylation)

This protocol describes a common silylation procedure for preparing this compound for GC-MS analysis.[3]

1. Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Ethyl Acetate

  • Reaction vials with caps

  • Heating block or oven

2. Procedure:

  • Sample Preparation: Place 1-10 mg of the dried this compound sample into a reaction vial. If the sample is in an aqueous solution, it must be completely dried under a stream of nitrogen.[3]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.[3]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.[3]

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow_lcmsms sample Biological Sample (e.g., Plasma, 50 µL) is_addition Add Internal Standard (this compound-d7) sample->is_addition precipitation Protein Precipitation (Cold Acetonitrile) is_addition->precipitation centrifugation Centrifugation (14,000 x g, 10 min) precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis (HILIC Column) supernatant->analysis data_processing Data Processing (Peak Area Ratio) analysis->data_processing derivatization_workflow_gcms start Dried Sample or Standard dissolve Dissolve in Anhydrous Pyridine start->dissolve add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 70°C (30 min) add_reagent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Anhydrous Ethyl Acetate cool->dilute inject Inject into GC-MS dilute->inject troubleshooting_logic cluster_gcms GC-MS cluster_hplc HPLC cluster_enzymatic Enzymatic Assay p1 Poor Peak Shape? c1a Incomplete Derivatization? p1->c1a c1b Derivative Degradation? p1->c1b s1a Optimize Reaction (Temp, Time) c1a->s1a s1b Analyze Promptly c1b->s1b p2 Co-elution Issue? c2 Poor Separation? p2->c2 s2 Optimize Mobile Phase or Change Column c2->s2 p3 High Background? c3 Interfering Substances? p3->c3 s3 Follow Sample Prep Protocol to Remove c3->s3

References

Validation & Comparative

Xylitol and Sorbitol: A Comparative Analysis of Their Effects on Oral Microflora

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two popular sugar substitutes, xylitol and sorbitol, and their respective impacts on the oral microflora. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these polyols, supported by experimental data.

Introduction

The substitution of sucrose (B13894) with non-cariogenic sweeteners is a cornerstone of dental caries prevention. Among the most widely used sugar alcohols are this compound and sorbitol. While both are utilized in a variety of "sugar-free" products, their mechanisms of action and clinical efficacy concerning the oral microbiome, particularly the cariogenic bacterium Streptococcus mutans, exhibit notable differences. This guide synthesizes findings from various clinical trials to compare their effects on key oral health indicators.

Mechanism of Action

This compound, a five-carbon sugar alcohol, is actively transported into Streptococcus mutans cells via the fructose (B13574) phosphotransferase system. Once inside, it is converted to this compound-5-phosphate. This metabolite cannot be further processed in the glycolytic pathway and its accumulation is toxic to the bacterium. The cell expends energy in a futile attempt to expel the dephosphorylated this compound, leading to reduced bacterial growth and acid production.[1]

Sorbitol, a six-carbon sugar alcohol, can be metabolized to a limited extent by some strains of Streptococcus mutans to produce acid, albeit at a much slower rate than sucrose. However, prolonged exposure can lead to an adaptation of the oral flora, potentially increasing the number of sorbitol-fermenting bacteria.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data from various clinical studies comparing the effects of this compound and sorbitol on Streptococcus mutans counts, plaque pH, and plaque accumulation.

Table 1: Effect on Salivary Streptococcus mutans Counts

Study (Year)InterventionDurationBaseline S. mutans Count (log10 CFU/ml)Post-Intervention S. mutans Count (log10 CFU/ml)% Reduction
This compound Group
Bahador et al. (2012)[1]Chewing Gum (70% w/w this compound)3 weeks3.38 ± SD2.47 ± SD27%
Oza et al. (2018)Chewing Gum30 days3.80 ± 0.942.20 ± 0.40-
Sorbitol Group
Bahador et al. (2012)[1]Chewing Gum (63% w/w sorbitol)3 weeks(No significant change)(No significant change)-
Oza et al. (2018)Chewing Gum30 days3.40 ± 0.672.75 ± 0.63-

Table 2: Effect on Dental Plaque pH

Study (Year)InterventionMeasurementResting Plaque pHMinimum pH after Sucrose Challenge
This compound Group
Söderling et al. (1989)[2]Chewing Gum (10.9g/day)2 weeksNo significant changeSignificantly higher than Sorbitol group
Mäkinen et al. (2005)[3]Lozenges (10g/day)4 weeks-Reduction in acidogenicity (cH): 42.9 ± 80.6 minµmol/L
Sorbitol Group
Söderling et al. (1989)[2]Chewing Gum (10.9g/day)2 weeksSignificantly lowerLower than this compound group
Mäkinen et al. (2005)[3]Lozenges (10g/day)4 weeks-Reduction in acidogenicity (cH): 6.0 ± 69.4 minµmol/L

Table 3: Effect on Plaque Accumulation

Study (Year)InterventionDurationPlaque Index (Baseline)Plaque Index (Post-Intervention)% Change
This compound Group
Söderling et al. (1989)[2]Chewing Gum (10.9g/day)2 weeks---29.4%
Oza et al. (2018)[4]Chewing Gum30 days1.08 ± 0.410.75 ± 0.31-30.6%
Sorbitol Group
Söderling et al. (1989)[2]Chewing Gum (10.9g/day)2 weeks--+48.3%
Oza et al. (2018)[4]Chewing Gum30 days1.10 ± 0.470.70 ± 0.31-36.4%

Experimental Protocols

Study on Salivary Streptococcus mutans Counts
  • Study Design: A randomized, double-blind, crossover study is a common design.[1] Participants are randomly assigned to a sequence of interventions, for example, a period of using this compound-containing products followed by a washout period, and then a period of using sorbitol-containing products.

  • Participants: Healthy adult volunteers with detectable levels of salivary Streptococcus mutans.

  • Intervention: Participants are provided with chewing gum containing either a high concentration of this compound (e.g., 70% w/w) or sorbitol (e.g., 63% w/w) and instructed to chew a specified number of pellets daily for a set duration (e.g., 3 weeks).[1]

  • Sample Collection: Unstimulated saliva samples are collected from participants at baseline and after each intervention period.

  • Microbiological Analysis: Saliva samples are serially diluted and plated on selective agar (B569324) media for Streptococcus mutans, such as Mitis Salivarius-Bacitracin (MSB) agar.[5] Plates are incubated under specific conditions (e.g., 37°C in a 5% CO2 atmosphere) for 48 hours.[5] Colony-forming units (CFU) are then counted and expressed as log10 CFU per milliliter of saliva.[1]

Study on Dental Plaque pH
  • Study Design: A randomized controlled trial where participants are assigned to either a this compound or sorbitol group.

  • Participants: Dentate adults who refrain from oral hygiene for a set period (e.g., 3 days) before measurements to allow for plaque accumulation.[3]

  • Intervention: Participants consume this compound or sorbitol in the form of lozenges or chewing gum for a specified duration (e.g., 4 weeks).[3]

  • Plaque pH Measurement: Plaque is collected from multiple tooth surfaces. The pH of the plaque suspension is measured at baseline and at various time points after a sucrose rinse (e.g., 2, 5, 10, 20, 30, 40, 50, and 60 minutes) to determine the acidogenic response.[6] A microelectrode is typically used for pH measurement.[6]

Study on Plaque Accumulation
  • Study Design: A double-blind randomized clinical trial with parallel groups (this compound and sorbitol).

  • Participants: Individuals are recruited based on specific inclusion and exclusion criteria, often including a baseline plaque score.

  • Intervention: Participants are given either this compound or sorbitol-containing chewing gum and instructed on a specific usage regimen (e.g., three times daily) for a defined period (e.g., 30 days).

  • Plaque Scoring: Plaque accumulation is assessed at baseline and at the end of the study period using a standardized index, such as the Turesky modification of the Quigley-Hein plaque index.[7][8][9] This involves staining the plaque with a disclosing solution and scoring its presence and extent on a scale of 0 to 5 for different tooth surfaces.[9][10] The scores are then averaged to obtain a mean plaque index for each participant.

Visualizations

FutileXylitolCycle cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular (S. mutans) Xylitol_out This compound PTS Fructose Phosphotransferase System (PTS) Xylitol_out->PTS Transport X5P This compound-5-Phosphate (Toxic Accumulation) PTS->X5P Phosphorylation Xylitol_in This compound Xylitol_in->PTS Expulsion Attempt Glycolysis Glycolysis X5P->Glycolysis Inhibition Phosphatase Phosphatase X5P->Phosphatase Dephosphorylation (Energy Consuming) Phosphatase->Xylitol_in Energy Energy (ATP) Energy->Phosphatase ExperimentalWorkflow Start Recruitment of Eligible Participants Baseline Baseline Data Collection - Saliva Sample (S. mutans) - Plaque Sample (pH, Index) Start->Baseline Randomization Randomization Baseline->Randomization GroupX Intervention Group: This compound Product Randomization->GroupX GroupS Control Group: Sorbitol Product Randomization->GroupS InterventionPeriod Intervention Period (e.g., 4 weeks) GroupX->InterventionPeriod FollowUp Follow-up Data Collection - Saliva Sample (S. mutans) - Plaque Sample (pH, Index) InterventionPeriod->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis End Conclusion Analysis->End

References

Xylitol's Antimicrobial Efficacy Against Oral Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of xylitol, with a focus on its effects against key oral pathogens. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies.

This compound, a five-carbon sugar alcohol, has garnered significant attention in the field of oral health for its non-cariogenic and antimicrobial properties. This guide delves into the scientific evidence validating the antimicrobial effects of this compound against three prominent oral pathogens: Streptococcus mutans, a primary causative agent of dental caries; Porphyromonas gingivalis, a key player in periodontal disease; and Candida albicans, an opportunistic fungus responsible for oral thrush. Through a detailed comparison of its efficacy, elucidation of its mechanisms of action, and standardized experimental protocols, this document aims to provide a valuable resource for the scientific community.

Comparative Efficacy of this compound

The antimicrobial activity of this compound against oral pathogens is most commonly quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the in vitro efficacy of this compound against Streptococcus mutans, Candida albicans, and Porphyromonas gingivalis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus mutans
StrainMIC (%)MIC (mg/mL)Reference
S. mutans1.56%15.6[1]
S. mutans ATCC 251750.39%3.9[2]
S. mutans5%50[3]
S. mutans10%100[4]
S. mutans20%200[4]
S. mutans strains30%300[5][6]

Note: MIC values can vary depending on the specific strain, experimental conditions, and methodology used.

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Candida albicans
ParameterConcentration (µg/mL)Concentration (%)Reference
MIC20 x 10⁴20%[7][8][9][10]
MFC40 x 10⁴40%[7][8][9][10]

MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.

Table 3: Inhibitory Effects of this compound against Porphyromonas gingivalis
EffectConcentration (%)Reference
Dose-dependent growth inhibition2.5% - 20%[11][12]
Complete blockage of growth20%[11][12]
Inhibition of inflammatory responseNot specified[13][14]

Note: While specific MIC values from standardized broth microdilution assays are less commonly reported for P. gingivalis, studies consistently demonstrate a dose-dependent inhibitory effect on its growth.

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are multifaceted and vary among different oral pathogens.

Streptococcus mutans: The Futile this compound Cycle

This compound's primary mechanism against S. mutans involves its transport into the bacterial cell via the fructose (B13574) phosphotransferase system (PTS).[1] Once inside, it is phosphorylated to this compound-5-phosphate. However, S. mutans lacks the necessary enzymes to further metabolize this compound. The accumulation of this compound-5-phosphate is toxic to the cell and inhibits glycolysis. The bacterium then expends energy to dephosphorylate and expel the this compound, creating a "futile cycle" that depletes its energy reserves and ultimately inhibits growth.[15][16][17][18]

Futile_Xylitol_Cycle cluster_cell Streptococcus mutans Cell Xylitol_in This compound X5P This compound-5-Phosphate Xylitol_in->X5P Fructose PTS Xylitol_out This compound (extracellular) Xylitol_in->Xylitol_out Expulsion X5P->Xylitol_in Dephosphorylation (Energy Expended) Glycolysis Glycolysis X5P->Glycolysis Inhibition Energy Energy (ATP) Glycolysis->Energy Produces Xylitol_out->Xylitol_in Transport

Futile this compound cycle in S. mutans.
Porphyromonas gingivalis: Anti-inflammatory and Growth Inhibition

This compound has been shown to inhibit the growth of P. gingivalis in a dose-dependent manner.[11][12] Beyond its direct antimicrobial effects, this compound also modulates the host's inflammatory response to this periodontopathogen. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by interfering with the NF-κB signaling pathway in macrophages stimulated by P. gingivalis lipopolysaccharide (LPS).[13][14]

Xylitol_Anti_inflammatory_Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits LPS P. gingivalis LPS Macrophage Macrophage LPS->Macrophage Stimulates Macrophage->NFkB Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Production

This compound's anti-inflammatory mechanism.
Candida albicans: Metabolic Disruption

The antifungal activity of this compound against C. albicans is primarily attributed to its inability to be metabolized by the yeast. This leads to impaired nutrient absorption and an accumulation of intracellular this compound, causing increased osmotic pressure and ultimately inhibiting its growth.[19]

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of antimicrobial agents. The following are detailed protocols for key experiments cited in this guide.

Broth Microdilution Assay for MIC Determination (S. mutans)

This protocol is adapted from methodologies consistent with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable broth medium (e.g., Brain Heart Infusion broth). Perform serial two-fold dilutions to obtain a range of concentrations to be tested (e.g., 0.1% to 40%).

  • Inoculum Preparation: Culture S. mutans on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.

  • Incubation: Add the prepared bacterial inoculum to the microtiter plate wells containing the different concentrations of this compound. Include a positive control (inoculum without this compound) and a negative control (broth without inoculum). Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

MIC_Workflow A Prepare serial dilutions of this compound C Inoculate microtiter plate wells A->C B Prepare S. mutans inoculum (0.5 McFarland) B->C D Incubate at 37°C, 5% CO₂ for 24-48h C->D E Observe for visible growth D->E F Determine MIC E->F

MIC determination workflow.
Antifungal Susceptibility Testing for C. albicans (CLSI M27)

This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.[21][22][23][24][25]

  • Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Grow C. albicans on Sabouraud dextrose agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Assay Setup: Perform serial dilutions of this compound in the microtiter plates. Add the standardized yeast inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the growth control.

Porphyromonas gingivalis Growth Inhibition Assay
  • Culture Conditions: Culture P. gingivalis in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C in a suitable broth medium, such as Brain Heart Infusion broth supplemented with hemin (B1673052) and menadione.

  • Assay: In an anaerobic environment, add a standardized inoculum of P. gingivalis to tubes or wells containing various concentrations of this compound.

  • Incubation: Incubate the cultures under anaerobic conditions for 48-72 hours.

  • Growth Measurement: Determine bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. Compare the OD₆₀₀ of the this compound-treated cultures to that of a no-xylitol control to determine the percentage of growth inhibition.[11][12]

Conclusion

The collective evidence strongly supports the antimicrobial effects of this compound against key oral pathogens. Its ability to inhibit the growth of Streptococcus mutans and Candida albicans at clinically achievable concentrations, coupled with its anti-inflammatory properties against Porphyromonas gingivalis, underscores its potential as a valuable agent in the prevention and management of common oral diseases. The standardized protocols provided in this guide offer a framework for further research and development in this promising area of oral healthcare.

References

Xylitol vs. Erythritol: A Comparative Guide to Metabolic Pathways and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic fate of sugar substitutes is paramount. This guide provides an objective comparison of two popular polyols, xylitol and erythritol (B158007), focusing on their distinct metabolic pathways and absorption profiles, supported by experimental data.

Quantitative Comparison of Metabolic and Absorption Parameters

The following table summarizes the key quantitative differences in the metabolism and absorption of this compound and erythritol.

ParameterThis compoundErythritolSource(s)
Molar Mass 152.15 g/mol 122.12 g/mol [1]
Glycemic Index 130[1]
Caloric Value (kcal/g) ~2.4~0.2-0.4[2]
Small Intestine Absorption 25-50% absorbed via passive diffusion.[2]~90% rapidly absorbed.[1][3][1][2][3]
Primary Site of Metabolism LiverLargely unmetabolized[2]
Metabolic Pathway Enters the pentose (B10789219) phosphate (B84403) pathway.[2]Primarily excreted unchanged; a small fraction may be metabolized to erythronate.[1][4][1][2][4]
Urinary Excretion Minimal amounts of unchanged this compound.~90% of ingested dose excreted unchanged within 24 hours.[3][3]
Fermentation by Gut Microbiota The unabsorbed portion is fermented by colonic bacteria.[5][6]Resistant to fermentation by most gut bacteria.[1][7][1][5][6][7]
Impact on Gut Microbiota May increase the production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate (B1217596).[6]Minimal impact on the overall composition of gut microbiota.[1][7][1][6][7]

Metabolic Pathways

The metabolic fates of this compound and erythritol diverge significantly following ingestion.

This compound's Metabolic Pathway:

Absorbed this compound is primarily metabolized in the liver. It is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. This intermediate enters the pentose phosphate pathway, a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis.[2] The unabsorbed portion of this compound passes into the large intestine, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as butyrate and propionate.[6]

xylitol_metabolism cluster_absorption Small Intestine cluster_liver Liver cluster_colon Large Intestine xylitol_ingested Ingested this compound xylitol_absorbed Absorbed this compound (~25-50%) xylitol_ingested->xylitol_absorbed Passive Diffusion xylitol_unabsorbed Unabsorbed this compound (~50-75%) xylitol_ingested->xylitol_unabsorbed xylulose D-Xylulose xylitol_absorbed->xylulose This compound Dehydrogenase scfa Short-Chain Fatty Acids (e.g., Butyrate, Propionate) xylitol_unabsorbed->scfa Microbial Fermentation xylulose_5p D-Xylulose-5-Phosphate xylulose->xylulose_5p Xylulokinase ppp Pentose Phosphate Pathway xylulose_5p->ppp

Metabolic pathway of ingested this compound.

Erythritol's Metabolic Pathway:

Erythritol is rapidly and almost completely absorbed in the small intestine and enters the bloodstream.[1][3] Unlike this compound, the vast majority of erythritol is not metabolized by the body and is excreted unchanged in the urine.[3] A small percentage, however, may be oxidized to erythrose and subsequently to erythronate.[1][4] The approximately 10% of ingested erythritol that is not absorbed in the small intestine passes to the large intestine, where it is largely resistant to fermentation by the gut microbiota.[1][7]

erythritol_metabolism cluster_absorption Small Intestine cluster_circulation Bloodstream cluster_excretion Excretion erythritol_ingested Ingested Erythritol erythritol_absorbed Absorbed Erythritol (~90%) erythritol_ingested->erythritol_absorbed Rapid Absorption erythritol_unabsorbed Unabsorbed Erythritol (~10%) erythritol_ingested->erythritol_unabsorbed erythronate Erythronate (minor metabolite) erythritol_absorbed->erythronate Oxidation (minor pathway) urine Excreted in Urine (largely unchanged) erythritol_absorbed->urine feces Excreted in Feces (minimal fermentation) erythritol_unabsorbed->feces

Metabolic pathway of ingested erythritol.

Experimental Protocols

1. Quantification of this compound and Erythritol in Plasma via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to determine the plasma concentrations of this compound and erythritol, providing data on their absorption kinetics.

  • Sample Preparation:

    • Collect blood samples at predetermined time intervals following ingestion of the polyol.

    • Centrifuge the blood samples to separate the plasma.

    • To a known volume of plasma, add an internal standard (e.g., a deuterated version of the analyte).

    • Deproteinize the plasma sample, typically by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is derivatized to increase the volatility of the polyols for GC analysis. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

    • The reaction mixture is heated to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms).

    • The oven temperature is programmed to ramp up, allowing for the separation of the different components in the sample based on their boiling points and interactions with the column's stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies the characteristic ions of the derivatized this compound and erythritol, as well as the internal standard.

  • Data Analysis:

    • Construct a standard curve by analyzing samples with known concentrations of this compound and erythritol.

    • Determine the concentration of the polyols in the plasma samples by comparing their peak areas to that of the internal standard and referencing the standard curve.

gcms_workflow start Plasma Sample Collection deproteinization Deproteinization start->deproteinization derivatization Derivatization (e.g., Silylation) deproteinization->derivatization gc_separation Gas Chromatography Separation derivatization->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Workflow for GC-MS analysis of polyols.

2. Assessment of Malabsorption using the Hydrogen Breath Test

This non-invasive test measures the amount of hydrogen gas in the breath, which is produced when unabsorbed carbohydrates are fermented by bacteria in the large intestine.

  • Patient Preparation:

    • The patient is required to follow a specific low-fiber diet for 24 hours prior to the test to minimize baseline hydrogen production.

    • A fasting period of 8-12 hours is necessary before the test begins.

  • Test Procedure:

    • A baseline breath sample is collected by having the patient exhale into a specialized breath collection bag.

    • The patient then ingests a standardized dose of the sugar alcohol (this compound or erythritol) dissolved in water.

    • Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.

  • Analysis:

    • The concentration of hydrogen in the breath samples is measured in parts per million (ppm) using a gas chromatograph or a dedicated breath hydrogen analyzer.

  • Interpretation:

    • A significant increase in breath hydrogen concentration (typically >20 ppm above baseline) indicates that the sugar alcohol was not fully absorbed in the small intestine and has undergone fermentation in the colon.

3. In Vitro Fermentation by Gut Microbiota

This method assesses the extent to which this compound and erythritol are fermented by the gut microbiota.

  • Fecal Sample Collection and Preparation:

    • Fresh fecal samples are collected from healthy donors.

    • The samples are homogenized and diluted in an anaerobic medium.

  • Fermentation:

    • The fecal slurry is incubated anaerobically in a fermentation vessel.

    • A known amount of the test substrate (this compound or erythritol) is added to the vessel.

    • Samples are collected from the fermentation vessel at various time points.

  • Analysis:

    • The concentrations of the sugar alcohol and the resulting short-chain fatty acids (SCFAs) in the collected samples are analyzed, typically using High-Performance Liquid Chromatography (HPLC) or GC-MS.

    • Changes in the microbial composition can be assessed using techniques such as 16S rRNA gene sequencing.

  • Interpretation:

    • A decrease in the concentration of the sugar alcohol over time, coupled with an increase in SCFA production, indicates that the substrate is being fermented by the gut microbiota.

Conclusion

This compound and erythritol exhibit markedly different metabolic and absorption profiles. Erythritol is characterized by its rapid and extensive absorption in the small intestine and subsequent excretion largely unchanged in the urine, resulting in minimal caloric contribution and negligible impact on the gut microbiota.[1][3][7] In contrast, a significant portion of ingested this compound is not absorbed in the small intestine and is instead fermented by the colonic microbiota, contributing to its caloric value and potentially modulating the gut microbiome through the production of SCFAs.[2][6] The absorbed fraction of this compound is metabolized in the liver via the pentose phosphate pathway.[2] These fundamental differences are critical for researchers and professionals in drug development to consider when evaluating these sweeteners for various applications, from food formulation to pharmaceutical excipients.

References

Xylitol's Superiority Over Sorbitol in Caries Prevention: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical evidence indicates that while both xylitol and sorbitol exhibit anticariogenic properties, this compound consistently demonstrates a superior efficacy in reducing cariogenic bacteria and preventing tooth decay. This guide synthesizes key findings from clinical trials and systematic reviews to provide researchers, scientists, and drug development professionals with a detailed comparison of these two sugar alcohols.

The primary mechanism behind the anticariogenic effects of both this compound and sorbitol lies in their inability to be fermented by oral bacteria, particularly Streptococcus mutans, the primary causative agent of dental caries. Unlike sucrose (B13894) and other fermentable carbohydrates, these polyols do not produce the acids that lead to enamel demineralization. However, this compound possesses unique properties that render it more effective than sorbitol in promoting oral health.

A recent systematic review and meta-analysis has highlighted that both this compound and sorbitol are effective as self-applied caries preventive agents, though it substantiates that this compound outperforms sorbitol in caries prevention.[1] This is attributed to this compound's ability to more potently influence the adhesiveness and growth of bacteria on teeth.[1]

Comparative Efficacy: Insights from Clinical Studies

Clinical evidence consistently points towards a greater reduction in caries incidence and lower levels of Streptococcus mutans with the use of this compound compared to sorbitol. A 2025 systematic review revealed that in 12 out of 14 studies analyzed, this compound-containing chewing gum significantly lowered the counts of mutans streptococci when compared to sorbitol gum.[2][3] Furthermore, plaque accumulation was reduced in 6 out of 10 studies, and caries occurrence was lower in 3 out of 5 trials where this compound gum was compared with sorbitol-containing gum.[2][3]

One randomized, double-blind crossover trial demonstrated that consumption of this compound gum for three weeks led to a significant decrease in salivary S. mutans and S. sobrinus counts, whereas the sorbitol gum group showed no such reduction.[4] This suggests a specific inhibitory effect of this compound on these key cariogenic bacteria.

While the majority of studies favor this compound, some systematic reviews have noted inconsistencies and potential for bias in the existing body of research.[5][6][7] Confounding factors such as external fluoride (B91410) exposure and the saliva-stimulating effect of chewing gum can complicate the interpretation of results.[5][6][7] Nevertheless, the weight of the evidence supports the superior anticariogenic effect of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials comparing the effects of this compound and sorbitol on caries increment and Streptococcus mutans levels.

Table 1: Comparison of Caries Increment in Clinical Trials

Study (Year)Intervention GroupsDurationCaries Reduction (this compound vs. Sorbitol)Key Findings
Gales & Nguyen (2000)[8]This compound gum, Sorbitol gum20-40 months30-63% reduction in secondary dentition trialsThis compound was superior in longer trials involving secondary teeth.
Anonymous StudyThis compound products, Sorbitol productsNot SpecifiedLower DMFS increment in this compound groupChildren consuming this compound products had a lower decayed, missing, or filled surfaces (DMFS) increment.[1]

Table 2: Comparison of Streptococcus mutans (MS) Levels

Study (Year)Intervention GroupsDurationChange in MS Levels (this compound vs. Sorbitol)Key Findings
Anonymous Trial[4]This compound gum, Sorbitol gum3 weeksSignificant decrease in salivary S. mutans and S. sobrinus with this compound; no significant change with sorbitol.This compound demonstrated a specific inhibitory effect on cariogenic streptococci.
Anonymous Trial[9]This compound gum, Sorbitol gum30 daysStatistically significant reduction in salivary mutans streptococci with this compound compared to sorbitol.This compound was more effective in reducing MS counts over a 30-day period.
Systematic Review (2025)[2][3]This compound gum, Sorbitol gumVariousSignificant decrease in MS counts in 12 out of 14 studies.Consistent evidence of this compound's superior effect on reducing MS levels.

Experimental Protocols

To facilitate the replication and further investigation of these findings, the methodologies of key comparative studies are outlined below.

Experimental Workflow of a Randomized Controlled Trial Comparing this compound and Sorbitol Chewing Gum:

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Participant_Recruitment Participant Recruitment (e.g., school children) Baseline_Assessment Baseline Assessment - Caries status (DMFS/T) - Saliva & Plaque Samples  (S. mutans levels) Participant_Recruitment->Baseline_Assessment Informed Consent Randomization Randomization Baseline_Assessment->Randomization Xylitol_Group This compound Group (e.g., 2 pieces of gum, 3x/day) Randomization->Xylitol_Group Group A Sorbitol_Group Sorbitol Group (e.g., 2 pieces of gum, 3x/day) Randomization->Sorbitol_Group Group B Follow_up_Assessments Follow-up Assessments (e.g., at 12, 24, 36 months) - Caries examination - Saliva & Plaque collection Xylitol_Group->Follow_up_Assessments Sorbitol_Group->Follow_up_Assessments Data_Analysis Data Analysis - Comparison of caries increment - Change in S. mutans levels Follow_up_Assessments->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for a randomized controlled trial comparing the anticariogenic effects of this compound and sorbitol chewing gums.

Signaling Pathways and Logical Relationships

The differential effects of this compound and sorbitol on oral bacteria can be attributed to their distinct metabolic pathways.

metabolic_pathway cluster_sugars Sugar Alcohols cluster_bacteria Streptococcus mutans This compound This compound Uptake Bacterial Uptake This compound->Uptake Sorbitol Sorbitol Sorbitol->Uptake Metabolism Intracellular Metabolism Uptake->Metabolism Acid_Production Acid Production Metabolism->Acid_Production Sorbitol (slow fermentation) Growth_Inhibition Growth Inhibition Metabolism->Growth_Inhibition This compound (toxic intermediate accumulation) Caries Caries Acid_Production->Caries Reduced_Caries_Risk Reduced_Caries_Risk Growth_Inhibition->Reduced_Caries_Risk

Caption: A simplified diagram illustrating the differential metabolic pathways of this compound and sorbitol within Streptococcus mutans.

Conclusion

The available clinical evidence strongly suggests that this compound is a more effective anticariogenic agent than sorbitol. Its ability to not only be non-fermentable but to also actively inhibit the growth of key cariogenic bacteria gives it a distinct advantage. For researchers and professionals in drug development, focusing on this compound-based interventions for caries prevention is a promising avenue. Future high-quality, long-term randomized controlled trials with standardized methodologies are warranted to further elucidate the optimal dosage and delivery mechanisms for maximizing the anticariogenic benefits of this compound.[7] The recommended daily dose for caries prevention with this compound is generally considered to be between 6 to 10 grams.[5][10]

References

Comparative study of different yeast strains for optimal xylitol production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the selection of an optimal microbial strain is a critical step in establishing efficient and economically viable production of xylitol. This guide provides a comparative overview of various yeast strains, highlighting their performance in this compound production based on recent experimental data. Detailed methodologies for key experiments are also provided to support the replication and advancement of these findings.

The biotechnological production of this compound, a sugar substitute with significant applications in the pharmaceutical and food industries, offers a more sustainable alternative to traditional chemical synthesis.[1] Yeasts are the microorganisms of choice for this bioconversion due to their high efficiency in converting xylose to this compound.[1] This process is primarily mediated by the enzyme xylose reductase (XR), which catalyzes the reduction of xylose to this compound.[1] This guide focuses on a comparative assessment of prominent yeast strains, providing a quantitative basis for strain selection in this compound manufacturing processes.

Comparative Performance of Yeast Strains

The efficacy of this compound production varies significantly among different yeast species and even between strains of the same species.[1] Factors such as the genetic background of the yeast, fermentation conditions, and the composition of the growth medium play a crucial role in determining the final this compound yield and productivity. The following table summarizes the performance of several well-studied and promising yeast strains in this compound production.

Yeast StrainSubstrateThis compound Yield (g/g)Volumetric Productivity (g/L/h)Final this compound Conc. (g/L)Fermentation ConditionsReference
Candida tropicalis K2Pure Xylose (100 g/L) + Glycerol (20 g/L)0.901.590pH 5.5, 30°C, Batch Fermentation[2]
Candida tropicalis SS2 (mutant)Xylose + Glycerol0.933.3220Aerobic, Fed-batch Fermentation[3]
Candida tropicalis DSM 7524Xylose (80 g/L)0.870.7971.34pH 2.5 (fed-phase), 32°C, Fed-batch[4]
Wickerhamomyces anomalus 740Sugarcane Bagasse Hydrolysate0.83Not Reported24.75Oxygen-limited[1]
Wickerhamomyces anomalus WAXylose (180 g/L) + Glycerol (20 g/L)0.94Not ReportedNot Reported32°C, pH 5.0, 140 rpm[5]
Spathaspora sp. JA1Sugarcane Bagasse Hydrolysate>0.80Not Reported21Oxygen-limited[1]
Spathaspora materiae UFMG-CM-Y480Xylose (50 g/L)0.7430.89432.23Moderate oxygen-limitation[6]
Meyerozyma guilliermondii B12Sugarcane Bagasse Hydrolysate0.42Not Reported~5-6Oxygen-limited[1]
Meyerozyma guilliermondii UFV-1Xylose (90 g/L)Not ReportedNot Reported51.88Aerobic, 30°C, pH 8.0, 113.33 rpm[7]

Experimental Protocols

Yeast Strain Cultivation and Inoculum Preparation

A standardized protocol for the initial cultivation of yeast strains is crucial for reproducible fermentation results.

  • Culture Medium: Yeast strains are typically maintained on YPD agar (B569324) plates (1% yeast extract, 2% peptone, 2% glucose, and 2% agar).

  • Inoculum Preparation: A single colony is transferred to a flask containing liquid YPD medium and incubated at 30°C with shaking at 200-250 rpm overnight.[8] The cells are then harvested by centrifugation, washed with sterile distilled water, and resuspended in the fermentation medium to achieve the desired initial cell density (e.g., an optical density at 600 nm (OD600) of 1.0 or 2.5).[8]

Fermentation for this compound Production

The fermentation process is the core of this compound production, and its parameters must be carefully controlled.

  • Fermentation Medium: A common basal medium consists of a carbon source (e.g., pure xylose or a hemicellulosic hydrolysate), a nitrogen source (e.g., yeast extract and peptone), and essential minerals.[8][9] For example, a medium could contain 10 g/L yeast extract and 20 g/L peptone supplemented with a specific concentration of xylose.[8]

  • Fermentation Conditions:

    • Temperature: Generally maintained between 30°C and 37°C.[4][7]

    • pH: The optimal pH for this compound production can vary between strains, but it is often controlled in the range of 5.0 to 5.5.[2][5] However, some strains like C. tropicalis DSM 7524 can tolerate and be productive at a much lower pH of 2.5 during the production phase.[4]

    • Aeration: Oxygen availability is a critical parameter. Microaerophilic or oxygen-limited conditions are often employed to favor the conversion of xylose to this compound rather than cell growth or ethanol (B145695) production.[1] This can be achieved by adjusting the agitation speed (rpm) and the volume of medium in the flask.[7]

  • Fermentation Mode: Both batch and fed-batch fermentation strategies can be used. Fed-batch fermentation, where the substrate is fed continuously or intermittently, can lead to higher this compound concentrations and productivities by avoiding substrate inhibition and maintaining optimal conditions.[3][4]

Quantification of this compound and Xylose

Accurate and reliable analytical methods are essential for monitoring the fermentation process and determining the final product yield. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[10]

  • Sample Preparation: Fermentation broth samples are centrifuged to remove yeast cells. The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC System and Conditions:

    • Column: A column suitable for sugar analysis, such as an Agilent Hi-Plex Pb column or a Bio-Rad Aminex HPX-87H column, is commonly used.[11]

    • Mobile Phase: Ultrapure water or a dilute acid solution (e.g., 5 mM H₂SO₄) is typically used as the mobile phase.[11]

    • Detector: A Refractive Index (RI) detector is the most common choice for detecting this compound and other sugars that lack a UV chromophore.[12]

    • Quantification: The concentrations of this compound and xylose are determined by comparing the peak areas in the sample chromatograms to those of known standards.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying metabolic conversion, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Yeast Strain Selection Culture Yeast Culture on YPD Agar Strain->Culture Inoculum Inoculum Preparation in YPD Broth Culture->Inoculum Fermentation Fermentation in Production Medium (Xylose-rich) Inoculum->Fermentation Sampling Periodic Sampling Fermentation->Sampling Parameters Control of Fermentation Parameters (Temp, pH, Aeration) Parameters->Fermentation HPLC HPLC Analysis (this compound & Xylose Quantification) Sampling->HPLC Data Data Analysis (Yield, Productivity) HPLC->Data

Experimental workflow for this compound production.

The core of the bioconversion process lies in the metabolic pathway that transforms xylose into this compound within the yeast cell.

Metabolic_Pathway Xylose Xylose This compound This compound Xylose->this compound   Xylulose Xylulose This compound->Xylulose   PPP Pentose Phosphate Pathway Xylulose->PPP   XR Xylose Reductase (XR) XR->this compound NADP NADP+ XR->NADP   XDH This compound Dehydrogenase (XDH) XDH->Xylulose NADH NADH XDH->NADH   NADPH NADPH NADPH->XR   NAD NAD+ NAD->XDH  

References

A Comparative Guide to Sensitive Xylitol Detection in Food Matrices: Validation of HPLC-UVD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food science, accurate and sensitive quantification of xylitol in various food matrices is crucial. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) against other common methods, supported by experimental data.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound.[1] It is recognized for being a simple, fast, and accurate method for both qualitative and quantitative analysis of this compound.[2][3] While sugar compounds like this compound lack the necessary chromophores for direct UV detection, derivatization or complexation can be employed to enable sensitive analysis with a UV detector.[4][5]

This guide focuses on a validated HPLC-UVD method and compares its performance with two other common HPLC detection methods: Evaporative Light Scattering Detection (ELSD) and Refractive Index Detection (RID).

Comparative Performance of HPLC Detection Methods

A recent study directly compared the performance of HPLC-UVD, HPLC-ELSD, and HPLC-RID for the quantification of this compound in a variety of food products, including chewing gum, candy, beverages, and tea.[2][6] The results demonstrate the superior sensitivity of the HPLC-UVD method.

ParameterHPLC-UVDHPLC-ELSDHPLC-RID
Limit of Detection (LOD) 0.01 mg/L[2][6][7][8][9]--
Limit of Quantification (LOQ) 0.04 mg/L[2][6][7][8][9]--
Linearity (r²) ≥ 0.9995[7]--
Relative Expanded Uncertainty 1.12–3.98%[2][6][7][8][9]0.87–11.98%[2]0.78–4.78%[2]
Intra-day & Inter-day Accuracy (%RSD) 91.5–103.0%[7]--
Intra-day & Inter-day Precision (%RSD) 0.50–3.42%[7]--

Table 1: Comparison of Method Validation Parameters for this compound Detection.

The data clearly indicates that HPLC-UVD offers the lowest limits of detection and quantification, making it the most suitable method for detecting trace amounts of this compound in complex food matrices.[2][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on the validated methods discussed in the comparative study.

Sample Preparation

A simple water dilution and extraction procedure is sufficient for preparing most food samples for HPLC analysis, which is a significant advantage over methods like Gas Chromatography (GC) that require time-consuming derivatization steps.[2]

  • Weigh approximately 2.5 g of the homogenized food sample.

  • Dissolve the sample in 30 mL of deionized water.

  • Perform ultrasonic extraction for 10 minutes.

  • Adjust the final volume to 50 mL with deionized water.

  • Centrifuge the extract at 4435×g for 10 minutes.

  • Filter the supernatant through a 0.45-μm syringe filter.

  • Dilute the filtered sample with water as needed before HPLC injection.[2]

HPLC-UVD Method
  • HPLC System: UltiMate 3000 HPLC system (Thermo Fisher Scientific) or equivalent.[2]

  • Column: Unison Imtakt US C18 column (4.6 × 250 mm, 5 µm).[2]

  • Column Temperature: 40 °C.[2]

  • Mobile Phase: Acetonitrile and water (77:23, v/v) under isocratic conditions.[2]

  • Flow Rate: 1 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • UV Detector Wavelength: 260 nm.[2]

  • Run Time: 40 minutes.[2]

Alternative Analytical Techniques

While HPLC is a dominant method, other techniques have been employed for this compound analysis.

  • Gas Chromatography (GC): A powerful tool for volatile compounds, but requires derivatization for non-volatile this compound.[2]

  • Capillary Electrophoresis (CE): Can be used with indirect UV detection for the separation of sugar alcohols.[1][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high selectivity and can be used for confirmation of this compound presence.[11]

Method Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

HPLC_UVD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UVD Analysis Homogenization Homogenized Food Sample Dissolution Dissolve in Water Homogenization->Dissolution Ultrasonication Ultrasonic Extraction (10 min) Dissolution->Ultrasonication Dilution Adjust to 50 mL Ultrasonication->Dilution Centrifugation Centrifuge (4435xg, 10 min) Dilution->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration Final_Dilution Dilute for Injection Filtration->Final_Dilution Injection Inject Sample (10 µL) Final_Dilution->Injection Separation C18 Column (40 °C) Injection->Separation Elution Isocratic Mobile Phase (ACN:H2O, 77:23) Separation->Elution Detection UV Detector (260 nm) Elution->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for HPLC-UVD analysis of this compound in food.

Alternative_Methods_Comparison cluster_hplc HPLC-Based Methods cluster_other Other Methods Xylitol_Analysis This compound Analysis in Food HPLC_UVD HPLC-UVD (High Sensitivity) Xylitol_Analysis->HPLC_UVD HPLC_ELSD HPLC-ELSD Xylitol_Analysis->HPLC_ELSD HPLC_RID HPLC-RID (Lower Sensitivity) Xylitol_Analysis->HPLC_RID GC Gas Chromatography (Requires Derivatization) Xylitol_Analysis->GC CE Capillary Electrophoresis (Indirect UV Detection) Xylitol_Analysis->CE LC_MS LC-MS (Confirmatory) Xylitol_Analysis->LC_MS

Caption: Overview of analytical methods for this compound detection.

References

A Comparative Guide to Xylitol Synthesis: Chemical vs. Biotechnological Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xylitol, a five-carbon sugar alcohol, has garnered significant attention in the food, pharmaceutical, and biomedical industries for its properties as a low-calorie sweetener with anti-cariogenic benefits.[1] Its commercial production is dominated by a chemical synthesis route; however, biotechnological methods are emerging as a promising and sustainable alternative. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, detailed methodologies, and visual process flows to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Performance Indicators

The selection of a synthesis route for this compound is often dictated by factors such as yield, productivity, purity, and environmental impact. The following tables summarize the key quantitative data for both chemical and biotechnological approaches, offering a clear comparison of their performance.

ParameterChemical Synthesis (Catalytic Hydrogenation)Reference
Catalyst Raney Nickel, Ruthenium (Ru), Palladium (Pd)[2]
Typical Yield 50-60% (from xylan)[3]
Optimized Yield Up to 98% (from pure xylose)[4]
Volumetric Productivity (g/L/h) Generally high due to faster reaction times[5]
Operating Temperature 80-160 °C[2][6]
Operating Pressure 20-50 atm (High H₂ pressure)[2][6]
Purity of Final Product High, but requires extensive purification to remove catalyst residues[1]
ParameterBiotechnological Synthesis (Microbial Fermentation)Reference
Microorganism Candida tropicalis, Candida guilliermondii, Saccharomyces cerevisiae (genetically engineered)[7][8]
Typical Yield (g/g of xylose) 0.54 - 0.86 g/g[1][9]
Optimized Yield (g/g of xylose) Up to 0.98 g/g (with genetically modified strains)[10]
Final this compound Concentration (g/L) 36.74 - 109.5 g/L[11][12]
Volumetric Productivity (g/L/h) 0.34 - 5.0 g/L/h[10][12]
Operating Temperature 30-37 °C[9][13]
Operating Pressure Atmospheric[2]
Purity of Final Product High, but requires separation from biomass and other metabolites[14]

The Chemical Route: Catalytic Hydrogenation of Xylose

The industrial standard for this compound production is the chemical hydrogenation of D-xylose, which is typically derived from the hydrolysis of xylan-rich lignocellulosic biomass.[3] This process involves high temperatures and pressures in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation

1. Preparation of Xylose Solution:

  • A 5% (w/v) aqueous solution of D-xylose is prepared in a high-pressure reactor.[15]

2. Catalyst Addition:

  • A Raney nickel catalyst is added to the xylose solution at a concentration of 3% (w/w) of the xylose mass.[15]

3. Hydrogenation Reaction:

  • The reactor is pressurized with hydrogen gas to 400 psi.

  • The reaction mixture is heated to 140°C and agitated at 420 rpm.[15]

  • The reaction is typically carried out for a predetermined duration, for instance, 3 hours, to achieve high conversion.[16]

4. Product Recovery and Purification:

  • After the reaction, the catalyst is separated from the solution by filtration.

  • The resulting this compound solution is then subjected to purification steps, which may include treatment with activated carbon to remove color and impurities, followed by ion-exchange chromatography to remove residual salts and byproducts.[3]

  • Finally, the purified this compound solution is concentrated by evaporation, and this compound is crystallized.[3]

Chemical_Synthesis_Workflow cluster_hydrolysis Lignocellulosic Biomass Hydrolysis cluster_hydrogenation Catalytic Hydrogenation cluster_purification Downstream Processing Biomass Lignocellulosic Biomass (e.g., Corncobs, Hardwoods) Hydrolysis Acid or Enzymatic Hydrolysis Biomass->Hydrolysis Xylose Xylose-rich Hydrolysate Hydrolysis->Xylose PurifiedXylose Purified Xylose Xylose->PurifiedXylose Hydrogenation Catalytic Hydrogenation (Raney Ni, High T & P) PurifiedXylose->Hydrogenation Crudethis compound Crude this compound Solution Hydrogenation->Crudethis compound Purification Purification (Filtration, Activated Carbon, Ion Exchange) Crudethis compound->Purification Crystallization Crystallization Purification->Crystallization FinalProduct High-Purity This compound Crystals Crystallization->FinalProduct

Workflow for the chemical synthesis of this compound.

The Biotechnological Route: Microbial Fermentation

The biotechnological production of this compound offers a more environmentally friendly and sustainable approach, utilizing microorganisms, primarily yeasts, to convert xylose into this compound under milder conditions.[17]

Metabolic Pathway in Yeast

In yeasts such as Candida tropicalis, the conversion of xylose to this compound is the first step in xylose metabolism.[18] D-xylose is reduced to this compound by the enzyme xylose reductase (XR), a reaction that requires the cofactor NADPH.[6] Subsequently, this compound is oxidized to D-xylulose by this compound dehydrogenase (XDH) with NAD+ as a cofactor, which then enters the pentose (B10789219) phosphate (B84403) pathway.[7][8] The accumulation of this compound is often achieved by using strains with low XDH activity or by manipulating fermentation conditions to favor the forward reaction catalyzed by XR.[18]

Biotechnological_Pathway Xylose D-Xylose This compound This compound Xylose->this compound Xylose Reductase (XR) NADPH -> NADP+ Xylulose D-Xylulose This compound->Xylulose this compound Dehydrogenase (XDH) NAD+ -> NADH PPP Pentose Phosphate Pathway Xylulose->PPP Xylulokinase

Metabolic pathway of this compound production in yeast.
Experimental Protocol: Fermentation with Candida tropicalis

1. Inoculum Preparation:

  • Candida tropicalis is cultured in a pre-culture medium containing xylose, yeast extract, and peptone at 30°C for 24 hours with agitation.

2. Fermentation Medium:

  • The production medium consists of a xylose solution (e.g., 60-80 g/L), supplemented with nutrients such as rice bran extract, (NH₄)₂SO₄, and CaCl₂·2H₂O.[1][9] The initial pH is adjusted to 5.5.[9]

3. Fermentation Process:

  • The production medium is inoculated with the pre-culture to an initial optical density (OD₆₀₀) of approximately 1.0.

  • Fermentation is carried out in a bioreactor at 37°C with controlled aeration (microaerophilic conditions) and agitation.[9]

  • The fermentation is run for a specified period, for instance, 81 hours in a fed-batch mode, with periodic feeding of a concentrated xylose solution to maintain the substrate concentration.[9]

4. Downstream Processing:

  • The fermentation broth is first centrifuged to remove the yeast cells.[14]

  • The supernatant is then subjected to a series of purification steps, which may include microfiltration and nanofiltration to remove larger molecules and salts.[14]

  • Activated carbon treatment can be used for decolorization.[19]

  • The purified this compound solution is concentrated by evaporation, followed by crystallization to obtain the final product.[19]

Comparison_Workflow cluster_chem Chemical Route cluster_bio Biotechnological Route Start Xylose Source (e.g., Lignocellulosic Hydrolysate) Chem_Reaction Catalytic Hydrogenation (High T, High P, Metal Catalyst) Start->Chem_Reaction Bio_Reaction Microbial Fermentation (Yeast/Bacteria, Mild Conditions) Start->Bio_Reaction Chem_Purification Purification (Catalyst Removal, Decolorization) Chem_Reaction->Chem_Purification Chem_Product This compound Chem_Purification->Chem_Product Bio_Purification Downstream Processing (Cell Removal, Filtration, Crystallization) Bio_Reaction->Bio_Purification Bio_Product This compound Bio_Purification->Bio_Product

Comparison of the general workflows for chemical and biotechnological this compound synthesis.

Concluding Remarks

The chemical synthesis of this compound is a well-established and rapid process, offering high volumetric productivity.[5] However, it is energy-intensive and requires significant downstream processing to remove potentially toxic catalyst residues.[1] In contrast, the biotechnological route presents a more sustainable and environmentally benign alternative, operating under mild conditions and capable of utilizing crude lignocellulosic hydrolysates.[17] While the productivity of microbial fermentation is generally lower, ongoing research in metabolic engineering and process optimization is continuously improving its efficiency.[20] For instance, genetically engineered strains of Candida tropicalis have achieved this compound yields of up to 98% with a productivity of 5 g/L/h.[10] The choice between these two routes will ultimately depend on the specific requirements of the application, considering factors such as production scale, cost, and sustainability goals.

References

Xylitol's Superior Efficacy in Dental Plaque Reduction Compared to Other Sugar Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of clinical data reveals xylitol's significant efficacy in reducing dental plaque, often outperforming other sugar alcohols like sorbitol and showing comparable or, in some instances, slightly less effectiveness than erythritol (B158007). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key biological and experimental workflows.

This compound, a five-carbon sugar alcohol, has been consistently shown to inhibit the growth of the primary cariogenic bacterium, Streptococcus mutans (S. mutans).[1][2] Unlike other sugar alcohols, this compound is not readily metabolized by these bacteria.[2] Instead, it is transported into the bacterial cell where it is converted to this compound-5-phosphate, a toxic, non-metabolizable intermediate that inhibits glycolysis and ultimately hinders bacterial growth and acid production.[2][3] This mechanism of action contributes to a reduction in dental plaque and its adhesiveness.[2][4][5]

Comparative Efficacy: Quantitative Data

The following table summarizes the results of key clinical trials comparing the effects of this compound and other sugar alcohols on dental plaque and S. mutans levels.

Study Sugar Alcohol(s) Compared Dosage & Form Duration Key Findings on Plaque Reduction & S. mutans Levels
Mäkinen et al. (2001)[6]This compound vs. Erythritol5.2 g/day in pastilles2 monthsThis compound group showed a significant reduction in the mean weight of total plaque mass, while no such effect was observed in the erythritol group. Plaque and salivary levels of S. mutans were also significantly reduced in the this compound group.
Splieth et al. (2009)[7]This compound vs. Sorbitol10 g/day in lozenges (5 pieces/day)4 weeksThe reduction in plaque acidogenicity was statistically significantly higher in the this compound group compared to the sorbitol group.
Runnel et al. (2013)[8]Erythritol vs. This compound vs. SorbitolNot specified (candies)3 yearsErythritol candy use was associated with lower S. mutans counts at the three-year mark, while no significant changes were detected in the this compound or sorbitol groups.
Honakala et al. (2014)[9]Erythritol vs. This compound vs. SorbitolNot specified (candies)3 yearsThe number of dentin caries teeth and surfaces was significantly lower in the erythritol group compared to the this compound and sorbitol groups over the 3-year follow-up. Erythritol also significantly reduced dental plaque weight compared to both this compound and sorbitol after 6 months.
Thabuis et al. (2013)[10]This compound vs. Maltitol (B1215825)Not specified (chewing gum)4 weeksBoth maltitol and this compound chewing gums were found to reduce plaque acidogenicity by decreasing the level of oral bacteria.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for two key studies cited in this guide.

Mäkinen et al. (2001): Comparison of erythritol and this compound saliva stimulants in the control of dental plaque and mutans streptococci [6]

  • Study Design: A randomized controlled trial.

  • Participants: 30 healthy adult subjects were randomly assigned to either the erythritol or this compound group (n=15 per group).

  • Intervention: Participants consumed saliva-stimulating pastilles containing either erythritol or this compound. The daily polyol consumption was 5.2 g, divided into five daily chewing episodes.

  • Duration: 2 months.

  • Data Collection:

    • Plaque Mass: Total plaque mass was collected from all available tooth surfaces over a standardized period of 3 minutes.

    • Plaque Turbidity: The turbidity of aqueous plaque suspensions was measured at a wavelength of 660 nm (A(660)).

    • Bacterial Levels: The levels of Streptococcus mutans and total streptococci in both plaque and saliva were quantified.

  • Statistical Analysis: Data were analyzed to compare the changes from baseline to the end of the study between the two groups.

Splieth et al. (2009): Effect of this compound and sorbitol on plaque acidogenesis [7]

  • Study Design: A randomized controlled trial.

  • Participants: 61 dentate adults.

  • Intervention: Participants were randomly allocated to consume either sorbitol or this compound lozenges. The daily dose was 10 g (5 lozenges of 2 g each).

  • Duration: 4 weeks.

  • Washout Period: Participants refrained from oral hygiene for 3 days before both the baseline and final examinations to allow for plaque accumulation.

  • Data Collection:

    • Plaque Acidogenicity (cH) Index: This was measured after a sucrose (B13894) rinse to assess the acid-producing potential of the dental plaque.

    • Area < pH 7: The time the plaque pH remained below 7 was calculated.

    • Bacterial Counts: Levels of mutans streptococci and lactobacilli were determined.

  • Statistical Analysis: Statistical tests were used to compare the changes in plaque acidogenicity and the area below pH 7 between the this compound and sorbitol groups.

Visualizing the Science

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

experimental_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis p1 Participant Recruitment p2 Informed Consent p1->p2 p3 Baseline Plaque & Saliva Collection p2->p3 rand Random Assignment p3->rand g1 Group A: this compound Product rand->g1 g2 Group B: Other Sugar Alcohol Product rand->g2 g3 Group C: Control (Placebo) rand->g3 f1 Plaque & Saliva Collection (Post-Intervention) g1->f1 g2->f1 g3->f1 f2 Laboratory Analysis (e.g., Plaque Index, S. mutans count) f1->f2 f3 Statistical Analysis & Comparison f2->f3

Caption: A typical experimental workflow for clinical trials comparing sugar alcohols.

signaling_pathway cluster_this compound This compound Metabolism in S. mutans cluster_sorbitol Sorbitol Metabolism in S. mutans xylitol_in Extracellular this compound pts Phosphotransferase System (PTS) xylitol_in->pts xylitol_p Intracellular this compound-5-Phosphate (Toxic Metabolite) pts->xylitol_p inhibition Inhibition xylitol_p->inhibition glycolysis Glycolysis acid Acid Production glycolysis->acid growth Bacterial Growth glycolysis->growth inhibition->glycolysis sorbitol_in Extracellular Sorbitol sorbitol_pts PTS sorbitol_in->sorbitol_pts sorbitol_p Intracellular Sorbitol-6-Phosphate sorbitol_pts->sorbitol_p fermentation Slow Fermentation sorbitol_p->fermentation acid_sorb Low Acid Production fermentation->acid_sorb

Caption: Metabolic pathways of this compound and sorbitol in Streptococcus mutans.

Conclusion

The available evidence strongly supports the efficacy of this compound in reducing dental plaque and the levels of cariogenic bacteria, particularly S. mutans. While sorbitol offers a less effective alternative, erythritol emerges as a potent competitor to this compound, with some studies indicating superior performance in long-term caries prevention. The distinct metabolic pathway of this compound in S. mutans underscores its unique role as a dental health agent. Further high-quality, long-term clinical trials are warranted to definitively establish the comparative efficacy of these sugar alcohols and to elucidate the optimal dosages and delivery methods for maximizing their oral health benefits.

References

A quantitative systematic review of clinical trials comparing xylitol and sorbitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of xylitol and sorbitol, two of the most common sugar alcohols used in food and pharmaceutical products. The following sections summarize quantitative data from clinical trials, detail the experimental methodologies employed in these studies, and visualize key metabolic pathways.

Data Presentation

The clinical evidence comparing this compound and sorbitol presents a nuanced picture. While many studies suggest a superior effect of this compound, particularly in dental health, the overall evidence is often described as contradictory and potentially affected by bias.[1][2][3]

Dental Caries Prevention

Clinical trials comparing the efficacy of this compound and sorbitol in preventing dental caries have yielded mixed results. A systematic review of studies on sugar-free chewing gums reported a higher mean prevented fraction (the proportional reduction in dental caries) for this compound gum compared to sorbitol gum.[4] However, other reviews emphasize that the evidence is not consistently in favor of this compound and that high-quality randomized controlled trials are still needed.[1][3]

Outcome MeasureThis compoundSorbitolKey Findings & Citations
Prevented Fraction (PF) of Dental Caries 58.55%20.01%This compound gum showed a significantly higher mean prevented fraction of dental caries compared to sorbitol gum in a systematic review.[4]
Caries Incidence Lower DMFS incrementHigher DMFS incrementChildren and adolescents consuming this compound products had a lower increment in Decayed, Missing, and Filled Surfaces (DMFS) compared to those consuming sorbitol.[5] this compound was superior to sorbitol in two longer-term trials with secondary dentition, showing 30-63% reductions in caries.[6]
Effects on Streptococcus mutans

Streptococcus mutans (S. mutans) is a key bacterium implicated in the development of dental caries. Several studies have investigated the differential effects of this compound and sorbitol on the levels of this microorganism in the oral cavity.

Study OutcomeThis compound GroupSorbitol GroupKey Findings & Citations
Change in Salivary S. mutans Levels Significant decrease (p=0.01)No significant changeA randomized, double-blind crossover trial found that this compound chewing gum significantly reduced salivary S. mutans counts, while sorbitol gum did not.[7]
Plaque mutans streptococci Levels (Dose-Response) 10-fold lower than baseline at 6.88 g/day and 10.32 g/day (p=0.007 and p=0.04 respectively)Control (Sorbitol/Maltitol)A dose-response study showed that this compound at dosages of 6.88 g/day and 10.32 g/day significantly reduced mutans streptococci levels in plaque compared to a sorbitol/maltitol control group.[8]
Systematic Review of Chewing Gum Studies Significantly decreased S. mutans counts in 12 out of 14 studiesControlA systematic review concluded that there is strong evidence for the specific beneficial effects of this compound chewing gum in reducing S. mutans levels when compared to sorbitol-containing gum.[9][10]
Glycemic Response

Both this compound and sorbitol are considered low-glycemic sweeteners suitable for individuals with diabetes.[11] Their metabolism is largely insulin-independent.

ParameterThis compoundSorbitolKey Findings & Citations
Glycemic Index (GI) ~7~9Both this compound and sorbitol have a low glycemic index, indicating a minimal impact on blood glucose levels.[11]
Caloric Value (kcal/g) ~2.4~2.6Both sugar alcohols provide fewer calories than sucrose (B13894) (4 kcal/g).[11]
Gastrointestinal Tolerance

The consumption of sugar alcohols can lead to gastrointestinal side effects, primarily due to their incomplete absorption in the small intestine.

SymptomThis compoundSorbitolKey Findings & Citations
General Tolerance Generally better toleratedMore prone to causing bloating and diarrheaSorbitol is more likely to cause gastrointestinal discomfort due to slower absorption.[11]
Reported Side Effects (at 50g dose) Significant increase in nausea, bloating, borborygmi, colic, and watery fecesNot directly compared in the same study, but generally considered to have a lower tolerance thresholdA study on this compound and erythritol (B158007) quantified the gastrointestinal effects of a 50g dose of this compound.[12] Other sources indicate sorbitol has a higher propensity for laxative effects.[11]

Experimental Protocols

The methodologies of clinical trials comparing this compound and sorbitol vary, which may contribute to the heterogeneity of the results. Below are descriptions of typical experimental protocols for key outcomes.

Dental Caries Trials
  • Study Design: Randomized controlled trials (RCTs), often double-blind, are the preferred design. Participants are randomly assigned to receive products containing either this compound or sorbitol.

  • Participants: School-aged children or other groups at high risk for dental caries are frequently recruited.

  • Intervention: The most common delivery vehicle is chewing gum, but lozenges, candies, and toothpaste have also been studied. The daily dosage of the polyol and the frequency of use are standardized. For example, participants may be instructed to chew two pellets of gum three to five times daily.[6]

  • Duration: These trials are typically long-term, lasting from 20 to 40 months.[6]

  • Outcome Assessment: The primary outcome is the increment in Decayed, Missing, and Filled Teeth or Surfaces (DMFT/DMFS). Dental examinations are conducted at baseline and at regular intervals throughout the study.

  • Control: A group receiving a sorbitol-sweetened product serves as the active control against the this compound group. A no-gum or a sugar-sweetened gum group may also be included.

Streptococcus mutans Level Assessment
  • Study Design: Randomized, double-blind, crossover studies are often employed to minimize inter-individual variability. In a crossover design, each participant receives both the this compound and sorbitol interventions at different times, separated by a washout period.

  • Participants: Healthy adult volunteers are typically recruited.

  • Intervention: Chewing gum is a common vehicle. For instance, in one study, participants chewed a this compound-containing gum (70% w/w) or a sorbitol-containing gum (63% w/w) for a three-week period.[7]

  • Sample Collection: Saliva and/or plaque samples are collected at baseline and after each intervention period.

  • Microbiological Analysis: The concentration of S. mutans is determined by plating serial dilutions of the samples on selective agar (B569324) media, such as Mitis Salivarius Bacitracin (MSB) agar, followed by colony counting to determine the number of colony-forming units (CFU) per milliliter of saliva or per milligram of plaque.

Glycemic Response Testing
  • Study Design: Randomized, controlled, crossover trials are used.

  • Participants: Healthy volunteers or individuals with diabetes are recruited.

  • Procedure: After an overnight fast, participants consume a standardized amount (e.g., 25-50 grams) of either this compound or sorbitol dissolved in water. Blood samples are then collected at regular intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) to measure plasma glucose and insulin (B600854) concentrations.

  • Outcome Measures: The primary outcomes are the changes in blood glucose and insulin levels over time. The incremental area under the curve (iAUC) is often calculated to represent the total glycemic response.

Gastrointestinal Tolerance Assessment
  • Study Design: Randomized, double-blind, placebo-controlled studies are conducted.

  • Participants: Healthy adult volunteers are recruited.

  • Intervention: Participants consume a single oral dose of this compound or sorbitol in a liquid form on separate test days, with a washout period in between. Different dosages may be tested.

  • Data Collection: Participants complete questionnaires to report the incidence and severity of various gastrointestinal symptoms, such as nausea, bloating, abdominal cramps, and diarrhea, over a specified period (e.g., 24 hours) after consumption.[12]

Mandatory Visualization

Metabolic Pathways

The metabolism of this compound and sorbitol follows distinct biochemical routes within the human body.

xylitol_metabolism cluster_futile_cycle Proposed 'Futile Cycle' in S. mutans This compound This compound Xylitol_5_Phosphate This compound-5-Phosphate This compound->Xylitol_5_Phosphate Phosphotransferase System (PTS) D_Xylulose D-Xylulose This compound->D_Xylulose This compound dehydrogenase Xylitol_5_Phosphate->this compound Phosphatase D_Xylulose_5_Phosphate D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5_Phosphate Xylulokinase Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Xylulose_5_Phosphate->Pentose_Phosphate_Pathway Glycolysis Glycolysis Pentose_Phosphate_Pathway->Glycolysis

Metabolic pathway of this compound.

sorbitol_metabolism Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Fructose_6_Phosphate Fructose-6-Phosphate Fructose->Fructose_6_Phosphate Hexokinase Glycolysis Glycolysis Fructose_6_Phosphate->Glycolysis

The polyol (sorbitol) metabolic pathway.
Experimental Workflow: Crossover Trial for S. mutans Assessment

experimental_workflow Start Recruitment of Healthy Volunteers Baseline Baseline Saliva/ Plaque Collection Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Intervention Randomization->GroupA GroupB Group B: Sorbitol Intervention Randomization->GroupB PostInterventionA Post-Intervention Sample Collection (A) GroupA->PostInterventionA PostInterventionB Post-Intervention Sample Collection (B) GroupB->PostInterventionB Washout Washout Period CrossoverA Group A: Sorbitol Intervention Washout->CrossoverA CrossoverB Group B: This compound Intervention Washout->CrossoverB PostInterventionA->Washout PostInterventionB->Washout FinalSampleA Final Sample Collection (A) CrossoverA->FinalSampleA FinalSampleB Final Sample Collection (B) CrossoverB->FinalSampleB Analysis Microbiological Analysis (S. mutans CFU count) FinalSampleA->Analysis FinalSampleB->Analysis

Workflow of a crossover clinical trial.

References

Xylitol vs. Erythritol: A Head-to-Head Comparison of Their Effects on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative effects of xylitol and erythritol (B158007) on the human gut microbiota reveals distinct physiological pathways and microbial interactions. While both are popular sugar alcohols used as sugar substitutes, their journeys through the digestive tract and subsequent impact on the gut ecosystem differ significantly. This guide provides a comprehensive comparison based on available scientific evidence, detailing their metabolic fate, influence on microbial populations, and the experimental methodologies used to ascertain these effects.

Metabolic Fate and Bioavailability: A Tale of Two Alcohols

The primary difference between this compound and erythritol lies in their absorption in the small intestine. Erythritol is readily absorbed in the small intestine and largely excreted unchanged in the urine, meaning only a small fraction reaches the colon where the majority of the gut microbiota resides.[1] This physiological trait suggests that erythritol has a minimal direct impact on the colonic microbiome.

In contrast, this compound is only partially absorbed in the small intestine.[2] A significant portion, therefore, travels to the colon, where it becomes a substrate for fermentation by the resident gut bacteria. This makes this compound a more interactive agent with the gut microbiome compared to erythritol.

Impact on Gut Microbiota Composition: Emerging Evidence

Direct, head-to-head clinical trials with detailed quantitative data on the comparative effects of this compound and erythritol on gut microbiota are still emerging. However, existing studies and in vitro models provide valuable insights. A significant clinical trial, registered as NCT02824614, compared the intake of 36g of erythritol per day with 24g of this compound per day over seven weeks in obese individuals. While the primary outcomes focused on glucose metabolism, the study also assessed changes in gut microbiota composition via 16S rDNA amplicon sequencing. The results indicated that both sweeteners had an effect on the microbiome, which in turn influenced metabolic outcomes.

Erythritol's Subtle Influence

Due to its high absorption rate in the small intestine, erythritol is often considered to have a negligible effect on the gut microbiota.[1] However, some evidence from ex vivo studies suggests that the small amount of erythritol reaching the colon may not be entirely inert. One study demonstrated that erythritol could significantly increase the abundance of the Eubacteriaceae and Barnesiellaceae families.[3] Furthermore, in mice, erythritol consumption has been linked to an increase in short-chain fatty acid (SCFA) production, which is a hallmark of microbial fermentation.[4]

This compound's Prebiotic Potential

This compound's journey to the colon renders it a fermentable substrate for gut bacteria, suggesting a more pronounced prebiotic effect. Several studies indicate that this compound consumption can modulate the gut microbiota composition. Notably, some research points towards an increase in the abundance of beneficial bacteria such as Bifidobacterium following this compound intake.[5][6] The fermentation of this compound by gut bacteria also leads to the production of SCFAs, such as butyrate (B1204436) and propionate, which are crucial for gut health.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data from studies investigating the effects of this compound and erythritol on gut microbiota. It is important to note that direct comparative data from a single human clinical trial is not yet fully published in a detailed format.

Microbial GroupEffect of this compoundEffect of ErythritolSupporting Evidence
Family Not specified in detail in human trials▲ Increase in Eubacteriaceae and Barnesiellaceae (ex vivo)[3]
Genus ▲ Potential increase in BifidobacteriumNot specified in detail in human trials[5][6]
Metabolites ▲ Increase in Short-Chain Fatty Acids (Butyrate, Propionate)▲ Increase in Short-Chain Fatty Acids (in mice)[4][7]

Note: The data presented is based on a combination of human, animal, and ex vivo studies. The clinical trial NCT02824614 directly compared both, but detailed quantitative microbiota results are not yet fully available.

Experimental Protocols

The primary method for assessing the impact of this compound and erythritol on the gut microbiota is through the analysis of fecal samples. The following outlines a typical experimental protocol for a human clinical trial.

Study Design: Randomized Controlled Trial (RCT)

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the effects of these sugar alcohols.

  • Participants: Healthy adults or specific populations (e.g., obese individuals) are recruited based on defined inclusion and exclusion criteria.

  • Intervention: Participants are randomly assigned to one of three groups:

    • This compound group (e.g., 24g/day)

    • Erythritol group (e.g., 36g/day)

    • Control group (placebo, e.g., microcrystalline cellulose)

  • Duration: The intervention period typically lasts for several weeks (e.g., 7 weeks) to allow for detectable changes in the gut microbiota.

  • Sample Collection: Fecal samples are collected from participants at baseline (before the intervention) and at the end of the study period.

Fecal Sample Analysis: 16S rRNA Amplicon Sequencing

This technique is used to profile the composition of the bacterial community in the fecal samples.

  • DNA Extraction: Total DNA is extracted from the collected fecal samples using a standardized kit (e.g., ZymoBIOMICS DNA Microprep Kit).[8]

  • PCR Amplification: The V4 variable region of the 16S rRNA gene is amplified using polymerase chain reaction (PCR). This region is highly conserved among bacteria but contains hypervariable regions that allow for taxonomic identification.

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME 2, DADA2) to identify the different bacterial taxa present in each sample and their relative abundances.[9][10]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the differential metabolic pathways of this compound and erythritol.

Experimental_Workflow cluster_recruitment Participant Recruitment cluster_intervention Intervention cluster_sampling Sample Collection & Analysis Recruitment Recruitment of Participants Screening Screening for Inclusion/Exclusion Criteria Recruitment->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Xylitol_Group This compound Intake (e.g., 24g/day) Randomization->Xylitol_Group Erythritol_Group Erythritol Intake (e.g., 36g/day) Randomization->Erythritol_Group Control_Group Placebo Intake Randomization->Control_Group Baseline_Sample Baseline Fecal Sample Collection End_Sample End-of-Study Fecal Sample Collection Xylitol_Group->End_Sample Erythritol_Group->End_Sample Control_Group->End_Sample DNA_Extraction Fecal DNA Extraction Baseline_Sample->DNA_Extraction End_Sample->DNA_Extraction Sequencing 16S rRNA Amplicon Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Sugar_Alcohol_Metabolism cluster_ingestion Ingestion cluster_small_intestine Small Intestine cluster_colon Colon (Gut Microbiota) cluster_output Metabolic Output This compound This compound SI_this compound Partial Absorption This compound->SI_this compound Erythritol Erythritol SI_Erythritol High Absorption (~90%) Erythritol->SI_Erythritol Colon_this compound Fermentation by Microbiota SI_this compound->Colon_this compound ~50% reaches colon Colon_Erythritol Minimal Interaction SI_Erythritol->Colon_Erythritol ~10% reaches colon Urine_Erythritol Excreted Unchanged in Urine SI_Erythritol->Urine_Erythritol SCFAs Short-Chain Fatty Acids (Butyrate, Propionate) Colon_this compound->SCFAs Gas Gas Production (Potential Side Effect) Colon_this compound->Gas

References

Safety Operating Guide

Proper Disposal of Xylitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of xylitol, ensuring compliance with regulatory standards and promoting a culture of safety.

This compound, a sugar alcohol commonly used in research and pharmaceutical applications, is not classified as a hazardous substance.[1][2] However, its disposal must be managed in accordance with local, state, and federal regulations to minimize environmental impact.[2][3] Waste generators bear the responsibility of correctly identifying and classifying their waste streams.[2][3][4]

Immediate Safety and Handling for Disposal

Prior to disposal, it is imperative to handle this compound waste with the appropriate safety measures to mitigate any potential risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield from dust particles.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

Spill Management: In the event of a this compound spill, follow these steps:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from becoming airborne. Avoid generating dust during cleanup.[3][4]

  • Cleanup: Carefully sweep up the spilled material.[3][4] Wet sweeping or vacuuming can be effective in preventing dust dispersal.[4][5]

  • Collection: Place the collected this compound into a suitable, clearly labeled container for disposal.[3][4]

Step-by-Step Disposal Protocol

Follow this procedural guidance for the routine disposal of this compound waste.

  • Waste Characterization:

    • Confirm that the waste is solely this compound or materials contaminated with this compound.

    • Note that stable isotopically labeled this compound (e.g., containing ¹³C) does not require special handling beyond the procedures for unlabeled this compound.[1]

  • Waste Segregation and Containerization:

    • Place solid this compound waste in a designated, sealed, and properly labeled waste container.

    • Do not mix this compound waste with other chemical waste streams unless permitted by your institution's hazardous waste management plan.

    • For solutions containing this compound, identify all components to ensure proper waste stream allocation.

  • Labeling:

    • Clearly label the waste container with "Chemical Waste" and the full chemical name "this compound."

    • If in solution, list all solvents and their approximate concentrations.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area away from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

    • Dispose of empty this compound containers as unused product, as they may retain chemical residues.[2] Do not reuse the containers.[2]

Environmental and Toxicity Data

While some safety data sheets indicate a lack of extensive ecotoxicity data, available information suggests that this compound is readily biodegradable and has low aquatic toxicity.[6]

EndpointValueSpeciesExposure TimeSource
LC501,550,000 mg/LFish96 hoursECHA[6]
EC5075,547 mg/LAlgae96 hoursECHA[6]
BiodegradationReadily biodegradable[6]
n-octanol/water (log KOW)-2.56ECHA[6]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

XylitolDisposalWorkflow cluster_start cluster_collection Step 3: Collection & Disposal start Start: this compound Waste Generated characterize Is the waste pure this compound or a simple aqueous solution? start->characterize spill Is this a spill cleanup? characterize->spill solid_waste Solid Waste Protocol: 1. Place in a labeled, sealed container. 2. Label as 'this compound Waste'. characterize->solid_waste Yes (Solid) liquid_waste Aqueous Solution Protocol: 1. Neutralize if necessary. 2. Place in a labeled, sealed container. 3. Label with all components. characterize->liquid_waste Yes (Aqueous) spill->characterize spill_cleanup Spill Cleanup Protocol: 1. Sweep/absorb material. 2. Avoid dust generation. 3. Place in a labeled, sealed container. spill->spill_cleanup Yes storage Store in designated waste accumulation area. solid_waste->storage liquid_waste->storage spill_cleanup->storage disposal Arrange for disposal via institutional EHS. storage->disposal

This compound Waste Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Xylitol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling xylitol, ensuring the well-being of personnel and the integrity of research.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, particularly in powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure safety. The following table summarizes the recommended protective equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are recommended. If splashing is possible, a face shield may be appropriate.[1][2]
Hand Protection Impervious gloves, such as nitrile rubber, should be worn.[3]
Skin/Body Protection Wear appropriate protective clothing to prevent skin contact, such as a lab coat or overalls. Safety shoes are also recommended.[1][3]
Respiratory Protection In situations where dust may be generated, a particulate respirator is advised.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[1]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system to control airborne dust.[1][2]

  • Avoid Dust Generation: Minimize the creation of dust.[3] Fine dust dispersed in the air can be a potential dust explosion hazard in the presence of an ignition source.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] It is hygroscopic, meaning it absorbs moisture from the air.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily available in the immediate work area.[1]

Disposal Plan:

  • Spill Cleanup: For spills, sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[1] The area can then be washed with soap and water.[1]

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains or waterways.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

G start Start: Handling this compound assess_task Assess Task: - Weighing - Transferring - Dissolving start->assess_task don_ppe Don Appropriate PPE: - Eye Protection - Gloves - Lab Coat - Respirator (if needed) assess_task->don_ppe check_ventilation Verify Adequate Ventilation (e.g., Fume Hood) don_ppe->check_ventilation handle_this compound Perform Handling Procedure: - Minimize Dust - Avoid Contact check_ventilation->handle_this compound spill_check Spill Occurred? handle_this compound->spill_check cleanup_spill Cleanup Spill: - Sweep Up - Place in Waste Container spill_check->cleanup_spill Yes decontaminate Decontaminate Work Area spill_check->decontaminate No cleanup_spill->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste end End dispose_waste->end

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylitol
Reactant of Route 2
Xylitol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.